5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Description
Properties
IUPAC Name |
5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZCBQLLFLQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22843-73-8 | |
| Record name | Tetra(p-nitrophenyl)porphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022843738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP)
This guide provides an in-depth exploration of the synthesis, purification, and characterization of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP), a key intermediate in the development of novel therapeutics and advanced materials. As a synthetically versatile porphyrin derivative, TNPP's unique electronic properties, governed by the potent electron-withdrawing nitro groups on its phenyl rings, make it a compound of significant interest to researchers in drug development, materials science, and catalysis.[1] This document is intended to serve as a practical resource for scientists, offering not only detailed protocols but also the underlying scientific principles and field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Significance of TNPP in Modern Research
Porphyrins and their derivatives are at the forefront of innovation in various scientific disciplines. Their inherent properties, such as intense light absorption in the visible spectrum and the ability to chelate a wide array of metal ions, make them ideal candidates for applications ranging from photodynamic therapy (PDT) to chemical sensing.[1] TNPP, in particular, stands out due to the four nitro-functionalized phenyl rings at its meso positions. These nitro groups significantly modulate the electronic structure of the porphyrin macrocycle, enhancing its utility in several key areas:
-
Precursor for Functional Porphyrins: TNPP is a critical starting material for the synthesis of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) through the reduction of its nitro groups.[1] TAPP and its derivatives are widely explored for their applications in catalysis and as building blocks for more complex molecular architectures.
-
Chemical Sensing: The electron-deficient nature of the TNPP core makes it highly sensitive to electron-donating analytes. This property has been successfully exploited in the development of optical sensors for toxic gases.[1]
-
Catalysis: Metallated derivatives of TNPP are investigated as robust catalysts for various chemical transformations, including oxidation reactions.[1]
This guide will provide a comprehensive walkthrough of the synthesis of TNPP, followed by a detailed discussion of its purification and a multi-faceted approach to its structural and spectroscopic characterization.
Synthesis of TNPP: A Modified Lindsey Approach
The synthesis of meso-tetrasubstituted porphyrins has evolved significantly from the initial high-pressure methods of the Rothemund reaction.[2][3] The Adler-Longo and Lindsey syntheses offer more accessible and higher-yielding routes.[2][3][4] For the preparation of TNPP, a modified Lindsey synthesis is often preferred, as it provides a balance of reasonable yield and operational simplicity. This two-step, one-pot procedure involves the acid-catalyzed condensation of pyrrole and 4-nitrobenzaldehyde to form the porphyrinogen intermediate, followed by in-situ oxidation to the final porphyrin.[3]
Underlying Principles and Rationale
The choice of reactants and conditions is critical for a successful synthesis. Here, we delve into the causality behind the selected protocol:
-
Reactants: The condensation reaction involves four equivalents of pyrrole and four equivalents of 4-nitrobenzaldehyde.[5] The strong electron-withdrawing nature of the nitro group on the benzaldehyde influences the reactivity and the electronic properties of the resulting porphyrin.
-
Solvent and Catalyst: The reaction is typically carried out in a chlorinated solvent such as dichloromethane or chloroform, which effectively dissolves the reactants and intermediates.[1] A strong acid catalyst, such as trifluoroacetic acid (TFA), is employed to protonate the aldehyde, making it more susceptible to nucleophilic attack by the pyrrole.
-
Oxidizing Agent: Following the condensation to the porphyrinogen, an oxidizing agent is required to convert it to the aromatic porphyrin macrocycle. While atmospheric oxygen can suffice in some protocols like the Adler-Longo method, the Lindsey approach often utilizes a stronger oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for a more controlled and efficient conversion.
Experimental Workflow Diagram
Caption: A schematic overview of the TNPP synthesis workflow.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (4 equivalents) and dichloromethane. Stir until the aldehyde is completely dissolved.
-
Addition of Pyrrole and Catalyst: To the stirring solution, add freshly distilled pyrrole (4 equivalents). Subsequently, add trifluoroacetic acid (TFA) as the catalyst. The reaction mixture should turn dark.
-
Condensation: Allow the reaction to stir at room temperature for a designated period, typically 1-2 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Oxidation: After the condensation is deemed complete, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3 equivalents) to the reaction mixture. Continue stirring at room temperature for another 1-2 hours. The solution will become a deep purple color.
-
Quenching and Neutralization: Add a small amount of a base, such as triethylamine, to neutralize the TFA.
-
Initial Purification: Pass the reaction mixture through a short plug of silica gel to remove baseline impurities and the reduced DDQ. Elute with dichloromethane.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude TNPP product. The typical yield for this synthesis is around 20%.[1]
Purification of TNPP: Achieving High Purity
The purification of porphyrins is often the most challenging aspect of their synthesis.[6] The crude TNPP product will likely contain unreacted starting materials, oligomeric byproducts, and other impurities. A combination of column chromatography and recrystallization is essential to obtain high-purity TNPP suitable for further applications and characterization.
Column Chromatography
Column chromatography on silica gel is the primary method for purifying TNPP.[6][7]
-
Stationary Phase: Silica gel (100-200 mesh) is a suitable stationary phase.
-
Mobile Phase: A non-polar eluent system is typically used. A common choice is a mixture of dichloromethane and hexanes. The polarity of the eluent can be gradually increased to elute the desired porphyrin band.
-
Procedure:
-
The crude TNPP is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.
-
The dried, adsorbed sample is loaded onto the top of a prepared silica gel column.
-
The column is eluted with the chosen solvent system, starting with a lower polarity and gradually increasing it.
-
The distinct, deeply colored porphyrin band is collected.
-
The purity of the collected fractions should be monitored by TLC.
-
Recrystallization
Following chromatography, recrystallization is employed to further purify the TNPP and obtain a crystalline solid.[1][8]
-
Solvent System: A common solvent system for recrystallizing TNPP is a mixture of dichloromethane or chloroform and a non-polar solvent like methanol or hexane.
-
Procedure:
-
Dissolve the partially purified TNPP in a minimal amount of hot dichloromethane.
-
Slowly add methanol or hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to promote crystallization.
-
Collect the purple crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
-
Comprehensive Characterization of TNPP
A combination of spectroscopic techniques is necessary to confirm the identity and purity of the synthesized TNPP.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a hallmark technique for porphyrin characterization due to their strong absorption in the visible region. The spectrum of TNPP is characterized by an intense Soret band (or B band) and several weaker Q-bands.[9]
| Band | Typical Wavelength (nm) in CHCl₃ | Molar Extinction Coefficient (ε) |
| Soret (B) Band | ~424 | > 200,000 |
| Q-Band IV | ~517 | ~15,000 |
| Q-Band III | ~552 | ~10,000 |
| Q-Band II | ~591 | ~5,000 |
| Q-Band I | ~647 | ~4,500 |
| Data compiled from representative literature values.[10][11] |
¹H NMR Spectroscopy
Proton NMR spectroscopy provides detailed structural information about the porphyrin macrocycle. The high degree of symmetry in TNPP leads to a relatively simple spectrum.[12]
| Proton Assignment | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| β-Pyrrolic Protons | ~8.8 | singlet | 8H |
| Phenyl Protons (ortho to NO₂) | ~8.6 | doublet | 8H |
| Phenyl Protons (meta to NO₂) | ~8.4 | doublet | 8H |
| Inner N-H Protons | ~-2.8 | singlet | 2H |
| Data compiled from representative literature values.[10][11][13] |
The upfield shift of the inner N-H protons is a characteristic feature of the porphyrin ring's diamagnetic anisotropy.[12]
FT-IR Spectroscopy
Infrared spectroscopy is useful for identifying key functional groups within the TNPP molecule.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| N-H Stretch | ~3313 |
| Aromatic C-H Stretch | ~3000-3100 |
| C=N Stretch (Pyrrole) | ~1595 |
| Asymmetric NO₂ Stretch | ~1516 |
| Symmetric NO₂ Stretch | ~1344 |
| N-H Bend | ~963 |
| Data compiled from representative literature values.[13][14] |
The disappearance of the N-H stretch and bend vibrations upon metallation of the porphyrin is a key diagnostic indicator.[14]
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized TNPP.
-
Expected Molecular Weight: C₄₄H₂₆N₈O₈ = 794.7 g/mol [15]
-
Expected Mass-to-Charge Ratio (m/z):
-
[M]⁺: ~794.2
-
[M+H]⁺: ~795.2
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
This guide has provided a detailed and scientifically grounded framework for the synthesis, purification, and characterization of this compound. By understanding the rationale behind each experimental step and employing a comprehensive suite of analytical techniques, researchers can confidently and reproducibly obtain high-purity TNPP. This versatile molecule serves as a gateway to a vast array of functionalized porphyrins with significant potential in drug development, diagnostics, and materials science. The protocols and data presented herein are intended to empower researchers to harness the unique properties of TNPP for their specific scientific pursuits.
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Porphyrin Bootcamp - Column Chromatography - YouTube. (2014-10-05). (URL: [Link])
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IR/FIR data of free base porphyrins and iron porphyrin compounds. - ResearchGate. (URL: [Link])
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Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction | Request PDF. (URL: [Link])
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Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. (2015-11-05). (URL: [Link])
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Ultra high-performance liquid chromatography of porphyrins in clinical materials: column and mobile phase selection and optimisation. (URL: [Link])
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Tetraphenylporphyrin - Wikipedia. (URL: [Link])
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Large-Scale Green Synthesis of Porphyrins - PMC - PubMed Central - NIH. (2021-08-25). (URL: [Link])
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FTIR spectra of the porphyrin in saturation-coverage monolayers on Au... - ResearchGate. (URL: [Link])
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The Infra-Red Spectra of Porphyrins and their Iron Complexes | Semantic Scholar. (URL: [Link])
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Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+ - ScienceAsia. (2012-06-12). (URL: [Link])
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A Comprehensive Technical Guide to the Physicochemical Properties of meso-tetrakis(4-nitrophenyl)porphyrin (TNPP)
Introduction: The Significance of a Versatile Porphyrin Scaffold
Porphyrins and their derivatives represent a class of macrocyclic aromatic compounds that are fundamental to a myriad of biological processes, most notably photosynthesis and oxygen transport. Their unique electronic structure, characterized by an 18-π electron aromatic system, endows them with remarkable photophysical and electrochemical properties. This has led to their extensive investigation and application in diverse fields, including catalysis, molecular recognition, and medicine.[1]
Among the vast family of synthetic porphyrins, meso-tetrakis(4-nitrophenyl)porphyrin (TNPP) stands out as a particularly valuable building block and functional molecule. Its structure consists of a central porphine core symmetrically substituted at the meso positions with four 4-nitrophenyl groups. The presence of these strongly electron-withdrawing nitro groups significantly modulates the electronic properties of the porphyrin macrocycle, influencing its spectroscopic and electrochemical behavior. This targeted functionalization makes TNPP a subject of intense research and a key intermediate for the synthesis of more complex, functionalized porphyrin systems for applications ranging from photosensitizers in photodynamic therapy to advanced materials for gas capture and chemical sensing.[2][3][4] This guide provides an in-depth analysis of the core physicochemical properties of TNPP, offering both foundational data and practical experimental insights.
Molecular Structure and Core Physical Properties
The fundamental characteristics of TNPP are summarized below. The molecule's structure is defined by a largely planar porphyrin core, with the four nitrophenyl groups twisted at a significant angle relative to this plane due to steric hindrance.[5]
Caption: General workflow for the synthesis of TNPP.
Experimental Protocol: Lindsey Synthesis of TNPP
Causality: This protocol utilizes propionic acid as both a catalyst and a high-boiling solvent, which facilitates the condensation and subsequent oxidation in a one-pot reaction, although purification is essential to remove side products. [4]
-
Reaction Setup: To a flask containing propionic acid, add 4-nitrobenzaldehyde and freshly distilled pyrrole in a 1:1 molar ratio.
-
Condensation: Heat the mixture to reflux for approximately 30-60 minutes. The solution will darken significantly, indicating the formation of porphyrinogen intermediates.
-
Oxidation: After the initial reflux, allow air to bubble through the hot solution to oxidize the porphyrinogens to the stable, aromatic porphyrin macrocycle. The solution's color will transition to a deep purple.
-
Isolation: Cool the reaction mixture to room temperature. The crude TNPP product often precipitates. Collect the solid by filtration.
-
Purification: The crude product is purified by column chromatography on silica gel, typically using a solvent system like chloroform or a chloroform/hexane mixture to elute the desired purple band of TNPP.
-
Verification: The purity of the collected fractions should be monitored by TLC and UV-Vis spectroscopy. Combine the pure fractions and remove the solvent under reduced pressure to yield pure TNPP as a purple solid.
Spectroscopic Characterization
The extended π-conjugated system of TNPP gives rise to distinct spectroscopic signatures that are crucial for its identification and for understanding its electronic behavior.
UV-Visible Absorption Spectroscopy
Like all porphyrins, the electronic absorption spectrum of TNPP is dominated by two types of transitions. An intense band in the near-UV region, known as the Soret (or B) band, and several weaker bands in the visible region, known as the Q-bands. [6]The electron-withdrawing nitro groups cause a slight red-shift (bathochromic shift) of these bands compared to unsubstituted TPP, indicating a modification of the HOMO-LUMO energy gap. [7] Table 2: UV-Visible Absorption Data for TNPP
| Solvent | Soret Band (λ_max, nm) | Q-Bands (λ_max, nm) | Source(s) |
| Chloroform (CHCl₃) | ~424 | ~517, 552, 591, 647 | [8] |
| DMF | ~423 | Not specified | [6] |
Fluorescence Spectroscopy
Free-base porphyrins like TNPP typically exhibit fluorescence upon excitation at their absorption maxima. The emission spectrum is characterized by two main bands, which are roughly mirror images of the lowest energy Q-bands.
Causality: The presence of the nitro groups can lead to fluorescence quenching pathways. The efficiency of fluorescence is often lower in TNPP compared to TPP due to enhanced intersystem crossing or other non-radiative decay processes promoted by the nitro substituents. [9] Table 3: Fluorescence Emission Data for TNPP
| Solvent | Excitation λ_ex (nm) | Emission λ_em (nm) | Source(s) |
| Chloroform (CHCl₃) | 424 | ~652 | [8] |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of TNPP. The large diatropic ring current of the 18-π electron system results in characteristic chemical shifts.
-
β-Pyrrole Protons: These protons are located on the periphery of the macrocycle and are strongly deshielded by the ring current, appearing as a singlet far downfield.
-
Aromatic Protons: The protons on the nitrophenyl rings appear as two distinct doublets, corresponding to the protons ortho and meta to the nitro group.
-
Inner N-H Protons: These protons are located inside the cavity of the macrocycle and are strongly shielded, appearing as a broad singlet at a negative (upfield) chemical shift. [8] Table 4: Characteristic ¹H NMR Chemical Shifts for TNPP in CDCl₃
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Source(s) |
| β-Pyrrole (8H) | ~8.83 | Singlet | [8] |
| Phenyl (ortho to NO₂) (8H) | ~8.68 | Doublet | [8] |
| Phenyl (meta to NO₂) (8H) | ~8.41 | Doublet | [8] |
| Inner N-H (2H) | ~ -2.84 | Singlet (broad) | [8] |
Electrochemical Properties
The redox behavior of TNPP, typically investigated using cyclic voltammetry, is significantly influenced by the four electron-withdrawing nitro groups.
Causality: Compared to unsubstituted TPP, the nitro groups make the porphyrin ring more difficult to oxidize and easier to reduce. [10]This is reflected in an anodic (positive) shift in the oxidation potentials and a cathodic (less negative) shift in the reduction potentials. The electrochemical process can be complex, as the nitro groups themselves are reducible, often at potentials close to the reduction of the porphyrin macrocycle. [11][12]This property is critical for its application in catalysis and electrocatalysis, where tuning the redox potential is essential for controlling reactivity.
Standardized Experimental Protocols
To ensure reproducibility and accuracy in characterizing TNPP, standardized protocols are essential.
Caption: Standard workflow for spectroscopic and electrochemical analysis.
Protocol 1: UV-Visible and Fluorescence Spectroscopy
-
Stock Solution: Prepare a stock solution of TNPP in a spectroscopic grade solvent (e.g., chloroform) with a concentration of approximately 1x10⁻⁴ M.
-
Working Solutions:
-
For UV-Vis absorption, dilute the stock solution to a final concentration of ~1x10⁻⁶ M.
-
For fluorescence emission, dilute further to ~1x10⁻⁷ M to avoid inner-filter effects.
-
-
Measurement:
-
Record the absorption spectrum using a dual-beam spectrophotometer from approximately 350 nm to 750 nm.
-
Record the fluorescence emission spectrum using a fluorometer. Set the excitation wavelength to the Soret band maximum (~424 nm) and scan the emission spectrum.
-
-
Data Analysis: Identify the λ_max for the Soret and Q-bands from the absorption spectrum and the emission maxima from the fluorescence spectrum.
Protocol 2: Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an electrochemical-grade solvent (e.g., dichloromethane or DMF).
-
Analyte Solution: Dissolve TNPP in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential over the desired range at a set scan rate (e.g., 100 mV/s).
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for the reversible or quasi-reversible redox couples corresponding to the oxidation and reduction of the porphyrin macrocycle.
Conclusion and Future Directions
Meso-tetrakis(4-nitrophenyl)porphyrin is a cornerstone synthetic porphyrin whose physicochemical properties are well-defined and highly tunable. The electron-withdrawing nature of its peripheral nitro groups provides a powerful lever to adjust its spectroscopic and electrochemical characteristics. These properties not only make it a useful model compound for fundamental studies but also a highly versatile platform for developing advanced functional materials. Its utility as a photosensitizer for antimicrobial applications and as a precursor for novel catalytic systems underscores its importance. [2][13]Future research will undoubtedly continue to leverage the unique electronic landscape of TNPP to construct sophisticated supramolecular architectures, highly efficient catalysts, and sensitive chemical sensors.
References
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Luguya, R., Jaquinod, L., Fronczek, F. R., Vicente, M. G. H., & Smith, K. M. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757–2763. Link
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PubChem. (n.d.). 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin. National Center for Biotechnology Information. Retrieved from [Link]
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- Zakavi, S., & Mojarrad, A. G. (2018). Supporting Information for A novel porphyrinic photosensitizer based on the molecular complex of meso-tetraphenylporphyrin with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The Royal Society of Chemistry.
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- Rezaei, M., Rezaeifard, A., Jafarpour, M., & Moghaddam, A. Z. (2025). Manganese (III) meso-tetrakis(4-nitrophenyl) porphyrin sensitizes TiO₂ nanoparticles into visible region via a pyridyl linker for degradation of organic dyes. Scientific Reports, 15(1), 43906.
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- Lindsey, J. S., & Wagner, R. W. (1989). Mechanistic study of the synthesis and spectral properties of meso-tetraarylporphyrins. Journal of the American Chemical Society, 111(17), 6795-6796.
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- Fukuzumi, S., et al. (2012). Intriguing electrochemical behavior of free base porphyrins: effect of porphyrin-meso-phenyl interaction controlled by position of substituents on meso-phenyls. The Journal of Physical Chemistry A, 116(6), 1632-1637.
- Wang, Y., et al. (2008). Fluorescence Quenching of Meso-Tetrakis (4-sulfonatophenyl) Porphyrin by Colloidal TiO(2). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 615-618.
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- Ivanova, Y. B., et al. (2022). Investigation on Solvation of meso-Tetrakis(4-aminophenyl)porphyrin in Imidazolium-Based Ionic Liquids by Spectroscopic Methods. Macroheterocycles, 15(4), 368-374.
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Introduction: The Architectural and Functional Significance of a Versatile Porphyrin
An In-depth Technical Guide to 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: Structure, Synthesis, and Applications
This compound, commonly abbreviated as TNPP, stands as a cornerstone synthetic porphyrin derivative. Its structure is characterized by a central porphyrin macrocycle symmetrically substituted at the meso positions with four nitrophenyl groups. The potent electron-withdrawing nature of these nitro groups dramatically influences the electronic properties of the tetrapyrrole core, making TNPP a subject of intense scientific scrutiny and a versatile building block in materials science and medicinal chemistry.[1]
This guide offers a comprehensive technical overview of TNPP, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental molecular structure, established synthesis protocols, detailed characterization data, and its pivotal applications, ranging from advanced chemical sensing to its emerging role in photodynamic therapy.
PART 1: Molecular Identity and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior and potential applications. TNPP is defined by its unique structure and resulting chemical properties.
Molecular Structure and Formula
The molecular formula of this compound is C₄₄H₂₆N₈O₈ .[2][3][4] Its structure consists of a porphyrin ring, a large heterocyclic macrocycle, to which four 4-nitrophenyl groups are attached at the meso-carbon positions (5, 10, 15, and 20). The IUPAC name for this compound is 5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin.[5]
Caption: Molecular structure of this compound.
Physicochemical Data Summary
The key properties of TNPP are summarized in the table below, providing essential information for experimental design and handling.
| Property | Value | Reference |
| CAS Number | 22843-73-8 | [3][6] |
| Molecular Formula | C₄₄H₂₆N₈O₈ | [2][3][5] |
| Molecular Weight | 794.75 g/mol | [3][5] |
| Appearance | Red to reddish-brown crystalline solid/powder | [2][7] |
| Melting Point | >27 °C | [2][7] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) | [7][8] |
PART 2: Synthesis and Characterization
The synthesis of TNPP is a well-established process in porphyrin chemistry, typically achieved through the condensation of pyrrole with the corresponding aldehyde.
Synthetic Protocol: Lindsey Condensation
A common and efficient method for synthesizing meso-substituted porphyrins is the Lindsey condensation. This protocol involves the acid-catalyzed reaction of pyrrole with an aldehyde, followed by oxidation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde and freshly distilled pyrrole (in a 1:1 molar ratio) in a suitable solvent such as dichloromethane or chloroform.[1]
-
Catalysis: Add an acid catalyst, typically trifluoroacetic acid (TFA), to the solution.[1] The reaction is run at room temperature under an inert atmosphere.
-
Oxidation: After several hours, the intermediate porphyrinogen is oxidized to the stable porphyrin. This is often achieved by bubbling air through the solution or by adding an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Purification: The crude product is first washed to remove the acid catalyst. Purification is then performed using column chromatography on silica gel or by recrystallization to yield the pure TNPP product.[1]
Caption: Workflow for the synthesis and purification of TNPP.
Spectroscopic Characterization
Validation of the synthesized TNPP is crucial and is achieved through standard spectroscopic techniques.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of TNPP in chloroform is distinctive. It features an intense Soret band (or B band) around 420-424 nm and four weaker Q-bands in the visible region, typically observed at approximately 517, 552, 591, and 647 nm.[9][10] This spectral signature confirms the formation of the porphyrin macrocycle.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural proof. Key signals in CDCl₃ include a singlet for the eight β-pyrrolic protons around δ 8.8 ppm, two doublets for the eight phenyl protons (ortho and meta to the nitro group) between δ 8.4-8.7 ppm, and a characteristic upfield singlet for the two inner N-H protons around δ -2.8 ppm.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Expected vibrational bands include N-H stretching of the porphyrin core, C=C stretching from the aromatic rings, and strong symmetric and asymmetric stretching bands characteristic of the -NO₂ groups.
Summary of Spectroscopic Data
| Technique | Solvent | Key Signals / Wavelengths (λ_max) | Reference |
|---|---|---|---|
| UV-Vis | Chloroform | Soret Band: ~424 nm; Q-Bands: ~517, 552, 591, 647 nm | [10] |
| ¹H NMR | CDCl₃ | δ ~8.8 ppm (s, 8H, pyrrole), δ ~8.4-8.7 ppm (d, 8H, phenyl), δ ~-2.8 ppm (s, 2H, N-H) | [10] |
| Fluorescence | THF/MeOH | Emission maximum at ~651 nm when excited at 430 nm |[11] |
PART 3: Core Applications in Research and Drug Development
The unique electronic properties imparted by the nitro-phenyl substituents make TNPP a valuable molecule in several advanced applications.
Foundational Precursor in Porphyrin Chemistry
TNPP is a critical intermediate for synthesizing other functionalized porphyrins. The nitro groups can be readily reduced to amino groups to produce 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP).[1] TAPP serves as a versatile platform for further chemical modifications, allowing for the attachment of biomolecules, polymers, or other functional moieties, thereby expanding the utility of the porphyrin core.
Chemical Sensing and Detection
The electron-deficient nature of the TNPP macrocycle makes it highly sensitive to changes in its chemical environment.[1]
-
Gas Sensing: TNPP immobilized in a Nafion membrane has been used to create optical waveguide sensors for the detection of toxic gases such as hydrogen sulfide (H₂S) at room temperature, demonstrating high sensitivity and reversibility.[1]
-
Ion Detection: TNPP has been developed as a fluorescent chemosensor for the selective determination of ruthenium (Ru³⁺) ions.[11] The complexation of Ru³⁺ within the porphyrin cavity leads to a significant quenching of TNPP's natural fluorescence, a change that can be quantitatively measured to determine the ion concentration.[11]
Catalysis and Energy Conversion
Metallated derivatives of TNPP are explored for their catalytic properties. The electron-withdrawing nitro groups enhance the catalytic activity of the central metal ion. These metalloporphyrins are strong candidates for electrocatalysis, particularly for the oxygen reduction reaction (ORR), a fundamental process in fuel cells and other energy conversion technologies.[1]
Photodynamic Therapy (PDT)
PDT is a non-invasive therapeutic strategy that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can destroy cancer cells or pathogenic microbes.
-
Mechanism of Action: Upon irradiation with light of a specific wavelength, TNPP can be excited to its triplet state. It then transfers this energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1] This singlet oxygen can induce oxidative damage to cellular components, leading to cell death.
-
Antimicrobial and Anticancer Applications: Photoactivated TNPP has demonstrated effective inhibitory activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa.[12] Its ability to generate ROS also makes it a candidate for research in photodynamic cancer therapy.[1][8]
Safety and Handling
While specific toxicity data is limited, TNPP should be handled with care. It may be irritating to the skin and eyes, and inhalation should be avoided.[2] Standard laboratory personal protective equipment, including gloves, safety goggles, and a lab coat, is required. The compound may be harmful to the environment, and appropriate disposal measures should be taken.[2]
Conclusion
This compound is more than just a synthetic molecule; it is a highly adaptable platform for scientific innovation. Its well-defined structure, accessible synthesis, and tunable electronic properties have established it as a pivotal compound in diverse fields. From its role as a precursor for complex molecular architectures to its direct application in creating highly sensitive detectors and next-generation photodynamic agents, TNPP continues to be a molecule of significant interest. Its ongoing exploration promises to unlock new solutions in materials science, environmental monitoring, and targeted therapeutics.
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A Spectroscopic Guide to 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP): Characterization and Analysis
Introduction
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin, commonly abbreviated as TNPP, is a synthetically versatile porphyrin derivative of significant interest in materials science, catalysis, and medicinal chemistry. Its structure is characterized by a central porphyrin macrocycle with four nitrophenyl groups appended at the meso positions. The strong electron-withdrawing nature of the nitro (-NO₂) groups profoundly influences the electronic properties of the porphyrin core, making TNPP a unique building block and a subject of extensive spectroscopic study.[1]
This technical guide provides an in-depth analysis of the key spectroscopic data—UV-Vis, NMR, and IR—used to characterize TNPP. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying principles and experimental considerations that make these techniques indispensable for confirming the synthesis, purity, and structural integrity of this molecule. This document is intended for researchers and professionals who require a practical and theoretical understanding of TNPP's spectroscopic signature.
The synthesis of TNPP is typically achieved through the acid-catalyzed condensation of pyrrole with 4-nitrobenzaldehyde.[1][2] Propionic acid is often used as the solvent and catalyst, with reaction yields commonly reported around 20%.[1][2] The successful isolation of the target compound necessitates robust analytical validation, for which spectroscopy is the cornerstone.
Caption: Simplified workflow for the synthesis of TNPP.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is arguably the most fundamental technique for porphyrin characterization, owing to their intense color and characteristic absorption patterns. The electronic spectrum of a porphyrin is dominated by π-π* transitions within the highly conjugated 18-π electron macrocycle.
Interpreting the Spectrum: Soret and Q-Bands
The UV-Vis spectrum of TNPP, like other tetraphenylporphyrin derivatives, displays two key features:
-
The Soret Band (or B-band): An extremely intense absorption peak observed in the near-UV region, typically between 420-430 nm. This band arises from a strong electronic transition from the ground state (S₀) to the second excited singlet state (S₂).
-
The Q-Bands: A set of four weaker absorption bands in the visible region (500-700 nm). These correspond to transitions from the ground state (S₀) to the first excited singlet state (S₁), which is forbidden by symmetry in more symmetrical metalloporphyrins but becomes partially allowed in the free-base form.
The presence of the four distinct Q-bands is a hallmark of a free-base porphyrin (H₂P), which has D₂h symmetry. Upon metallation, the symmetry increases to D₄h, and the number of Q-bands typically reduces to two. The strong electron-withdrawing nitro groups on the phenyl rings cause a slight red-shift (bathochromic shift) of these bands compared to the unsubstituted 5,10,15,20-tetraphenylporphyrin (TPP).[1]
Quantitative Data for TNPP
The following table summarizes the typical absorption maxima for TNPP dissolved in an organic solvent. It is crucial to note the solvent used, as solvatochromic effects can shift the peak positions.
| Band Type | Wavelength (λmax) in THF | Wavelength (λmax) in CHCl₃ |
| Soret (B) | 423 nm | 420 nm[3] |
| Q(IV) | 513 nm | 517 nm[3] |
| Q(III) | 548 nm | 554 nm[3] |
| Q(II) | 589 nm | 590 nm[3] |
| Q(I) | 645 nm | 647 nm[3] |
| Data derived from multiple sources for comparison.[2][3] |
Experimental Protocol: UV-Vis Spectrum Acquisition
The protocol's self-validating nature lies in the use of a solvent blank and the dilution step to ensure the absorbance falls within the linear range of the spectrophotometer (typically < 1.5 a.u.), preventing detector saturation and ensuring adherence to the Beer-Lambert Law.
-
Preparation of Stock Solution: Accurately weigh a small amount of TNPP (e.g., 1 mg) and dissolve it in a known volume of spectroscopic grade solvent (e.g., 10 mL THF or CHCl₃) in a volumetric flask to create a stock solution.
-
Dilution: Prepare a working solution by diluting the stock solution to an appropriate concentration (typically in the micromolar range) so that the Soret band maximum is within the optimal absorbance range of the instrument.
-
Blanking: Fill a 1 cm path length quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Measurement: Replace the solvent with the TNPP working solution and record the absorption spectrum over a range of 350-800 nm.
-
Analysis: Identify the λmax for the Soret band and the four Q-bands.
Caption: Standard workflow for UV-Vis analysis of TNPP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms within TNPP. For porphyrins, ¹H NMR is particularly informative due to the unique magnetic environment created by the macrocycle.
Interpreting the ¹H NMR Spectrum
The ¹H NMR spectrum of TNPP is defined by the molecule's high degree of symmetry (D₂h on the NMR timescale) and a powerful diamagnetic ring current.[4] This ring current strongly deshields protons on the periphery of the macrocycle and strongly shields protons located in the center.[5]
Key signals to identify are:
-
β-Pyrrolic Protons (8H): These protons are directly attached to the porphyrin core and are heavily deshielded by the ring current. They appear as a sharp singlet far downfield, typically around δ 8.82 ppm .[2]
-
Aromatic Protons (16H): The protons on the four identical p-nitrophenyl groups. Due to the para-substitution, they form an AA'BB' spin system, which often appears as two distinct doublets.
-
The ortho-protons (protons closer to the porphyrin core) appear as a doublet around δ 8.66 ppm .
-
The meta-protons (protons further from the porphyrin core) appear as a doublet around δ 8.40 ppm .[2]
-
-
Inner N-H Protons (2H): These are the most distinctive feature. Located inside the macrocycle, they are intensely shielded by the ring current and appear as a broad singlet far upfield, often in the negative chemical shift range (around δ -2.8 to -2.9 ppm ). The broadness is due to quadrupole coupling with the nitrogen atoms and potential tautomerism.
Quantitative ¹H NMR Data for TNPP
The following data were recorded in deuterated chloroform (CDCl₃), a common solvent for porphyrin NMR.
| Proton Type | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration |
| β-Pyrrolic | 8.82 ppm | singlet (s) | - | 8H |
| Ar-H (ortho) | 8.66 ppm | doublet (d) | 8.8 Hz | 8H |
| Ar-H (meta) | 8.40 ppm | doublet (d) | 8.8 Hz | 8H |
| N-H (inner) | -2.80 ppm | singlet (s) | - | 2H |
| Data obtained on a 400 MHz spectrometer in CDCl₃.[2][6] |
Experimental Protocol: ¹H NMR Spectrum Acquisition
This protocol is validated by using a deuterated solvent containing a known reference standard (TMS) and ensuring sufficient sample concentration for a good signal-to-noise ratio after a reasonable number of scans.
-
Sample Preparation: Dissolve ~4-5 mg of TNPP in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
-
Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a high-quality spectrum.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.
-
Analysis: Integrate the signals and assign the peaks to the corresponding protons based on their chemical shift, multiplicity, and integration values.
Caption: Standard workflow for ¹H NMR analysis of TNPP.
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For TNPP, IR is crucial for confirming the presence of the nitro groups and the integrity of the porphyrin core.
Interpreting the IR Spectrum
The key vibrational bands for TNPP are:
-
N-H Stretch: A weak to medium band around 3313 cm⁻¹ corresponding to the stretching of the two N-H bonds in the porphyrin core.[2]
-
C-H Stretch (Aromatic): Bands typically appear just above 3000 cm⁻¹.
-
N-O Stretch (Nitro Group): The most diagnostic peaks for TNPP. The nitro group exhibits two strong, characteristic stretching vibrations:
-
C=C and C=N Stretches: Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the aromatic phenyl rings and the porphyrin macrocycle. A notable peak is often seen around 1595 cm⁻¹ .[2]
-
N-H Bend: An in-plane or out-of-plane bending (wagging) vibration for the N-H group can be seen at lower frequencies, such as 963 cm⁻¹ .[2]
Tabulated IR Data for TNPP
The following data are for a solid sample, typically prepared as a KBr pellet.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3313 | N-H stretch (pyrrole) | Weak |
| 1595 | C=C stretch (aromatic) | Strong |
| 1516 | Asymmetric N-O stretch (nitro) | Strong |
| 1344 | Symmetric N-O stretch (nitro) | Strong |
| 963 | N-H bend | Strong |
| 846-864 | C-H out-of-plane bend | Strong |
| Data derived from ScienceAsia.[2] |
Experimental Protocol: IR Spectrum Acquisition (KBr Pellet)
The KBr pellet method is self-validating as it provides a solid-state spectrum free of solvent interference. The clarity of the pellet is a direct indicator of proper sample preparation.
-
Sample Preparation: Mix a small amount of TNPP (~1 mg) with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Grinding: Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.
-
Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, averaging multiple scans to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of TNPP.
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An In-Depth Technical Guide to the Electrochemical Properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
This guide provides a comprehensive technical overview of the electrochemical properties of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (H₂TNPP), a synthetic porphyrin derivative of significant interest in materials science, catalysis, and sensor technology. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis, redox behavior, and analytical characterization of this molecule.
Introduction: The Significance of Electron-Deficient Porphyrins
Porphyrins, a class of macrocyclic aromatic compounds, are fundamental to a vast array of biological processes and technological applications. Their rich electronic and optical properties can be finely tuned through peripheral substitution. The introduction of electron-withdrawing groups, such as the nitro (-NO₂) moiety, at the meso-positions of the tetraphenylporphyrin (TPP) core dramatically alters the electronic landscape of the macrocycle. In this compound, the four nitro groups exert a strong inductive and resonance electron-withdrawing effect, rendering the porphyrin core significantly more electron-deficient than its unsubstituted counterpart, H₂TPP. This electron deficiency is the cornerstone of its unique electrochemical characteristics, making it a powerful tool in various scientific domains.[1]
The primary value of H₂TNPP for researchers lies in its role as a versatile building block for more complex molecular architectures and its direct application in the development of sensitive chemical sensors and catalytic materials.[1] Its electron-deficient nature also makes it and its metallated derivatives promising candidates for electrocatalysis, particularly in reactions like the oxygen reduction reaction (ORR), a critical process in energy conversion technologies.[1]
Synthesis and Purification: Establishing a Foundational Protocol
A reliable and reproducible synthesis is paramount for obtaining high-purity H₂TNPP suitable for electrochemical studies. The most common and effective method for synthesizing meso-substituted porphyrins is the Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole with an appropriate aldehyde. For H₂TNPP, this involves the reaction of pyrrole with 4-nitrobenzaldehyde.
Experimental Protocol: Synthesis of H₂TNPP
This protocol is a synthesized procedure based on established literature methods, designed for both small-scale and gram-scale production.[2][3]
Materials:
-
Pyrrole (freshly distilled)
-
4-Nitrobenzaldehyde
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, concentrated)
-
Dimethylformamide (DMF, reagent-grade)
-
Silica Gel (100-200 mesh for column chromatography)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Condensation:
-
In a round-bottom flask, combine 4-nitrobenzaldehyde (e.g., 2 mmol, 302 mg) and freshly distilled pyrrole (e.g., 2 mmol, 140 µL) in a 2:1 mixture of methanol and water (e.g., 100 mL MeOH and 50 mL H₂O).
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add concentrated hydrochloric acid (e.g., 10 mL) to the stirring mixture. The solution will darken significantly.
-
Continue stirring at room temperature for 2 hours. A dark precipitate will form.
-
-
Oxidation:
-
Filter the reaction mixture through a Büchner funnel to collect the precipitate.
-
Wash the precipitate with methanol and then water to remove unreacted starting materials and acid.
-
Dissolve the collected precipitate in a minimal amount of dimethylformamide (DMF) (e.g., 15 mL for a 2 mmol scale).
-
Transfer the DMF solution to a larger flask and reflux for 1.5 hours. This step drives the oxidation of the porphyrinogen intermediate to the fully aromatic porphyrin.
-
After reflux, allow the solution to cool to room temperature and then stir overnight, open to the air, to ensure complete oxidation.
-
-
Purification:
-
Evaporate the DMF under reduced pressure to obtain the crude solid product.
-
Prepare a silica gel column packed with a slurry of silica in hexane.
-
Dissolve the crude H₂TNPP in a minimal amount of dichloromethane (DCM).
-
Load the DCM solution onto the silica gel column.
-
Elute the column with a gradient of DCM and hexane. The desired porphyrin will move as a distinct purple band.
-
Collect the fractions containing the pure H₂TNPP, identified by thin-layer chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent to yield the final product as a deep purple crystalline solid.
-
Characterization: The purity of the synthesized H₂TNPP should be confirmed by ¹H NMR spectroscopy and UV-Vis spectroscopy. The characteristic Soret band and Q-bands in the UV-Vis spectrum are indicative of the porphyrin macrocycle.
Electrochemical Behavior: A Cyclic Voltammetry Perspective
Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of molecules. For porphyrins, CV reveals the potentials at which the π-system of the macrocycle can be oxidized or reduced.
Theoretical Framework: The Impact of Nitro-Substitution
The four electron-withdrawing nitro groups in H₂TNPP have a profound effect on its redox potentials. Compared to the parent H₂TPP, the following is expected:
-
Oxidation: The removal of electrons from the highest occupied molecular orbital (HOMO) of the porphyrin ring is made more difficult due to the electron-withdrawing nature of the nitro groups. This results in a positive shift of the oxidation potentials.
-
Reduction: The addition of electrons to the lowest unoccupied molecular orbital (LUMO) of the porphyrin ring is facilitated by the electron-withdrawing substituents. Consequently, the reduction potentials are shifted to less negative values (i.e., they are easier to reduce).
This tuning of the HOMO and LUMO energy levels is a key feature of substituted porphyrins and is central to their application in various technologies.
Experimental Protocol: Cyclic Voltammetry of H₂TNPP
Instrumentation and Setup:
-
Potentiostat: A standard three-electrode potentiostat.
-
Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish with alumina slurry before each experiment.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference electrode like Ag/Ag⁺.
-
Counter Electrode: Platinum wire or foil.
-
Electrochemical Cell: A single-compartment glass cell.
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF), freshly distilled and deoxygenated.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP).
Procedure:
-
Prepare a stock solution of H₂TNPP in the chosen solvent (e.g., 1 mM).
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent (e.g., 0.1 M TBAPF₆ in DCM).
-
Deoxygenate the electrolyte solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes.
-
Assemble the three-electrode cell with the polished GCE, reference electrode, and counter electrode.
-
Add the deoxygenated electrolyte solution to the cell.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering redox peaks.
-
Add a known volume of the H₂TNPP stock solution to the cell to achieve the desired concentration (e.g., 0.1-1 mM).
-
Record the cyclic voltammogram of the H₂TNPP solution over a potential range that encompasses the expected oxidation and reduction events. A typical scan rate is 100 mV/s.
-
To confirm the reversibility of the redox processes, perform scans at various scan rates (e.g., 20, 50, 100, 200 mV/s). For a reversible process, the peak current should be proportional to the square root of the scan rate.[4]
Expected Redox Events and Data Interpretation
The cyclic voltammogram of H₂TNPP is expected to show two successive one-electron oxidations and at least two one-electron reductions.
-
Oxidations:
-
The first oxidation corresponds to the formation of the porphyrin π-cation radical (H₂TNPP⁺•).
-
The second oxidation leads to the formation of the porphyrin dication (H₂TNPP²⁺).
-
-
Reductions:
-
The first reduction forms the porphyrin π-anion radical (H₂TNPP⁻•).
-
The second reduction generates the porphyrin dianion (H₂TNPP²⁻).
-
The half-wave potentials (E₁/₂) for these processes provide a quantitative measure of the ease of electron transfer.
Table 1: Representative Electrochemical Data for Substituted Tetraphenylporphyrins
| Porphyrin | First Oxidation (E₁/₂) (V vs. SCE) | Second Oxidation (E₁/₂) (V vs. SCE) | First Reduction (E₁/₂) (V vs. SCE) | Second Reduction (E₁/₂) (V vs. SCE) |
| H₂TPP | +0.90 | +1.20 | -1.25 | -1.65 |
| H₂TNPP | Expected > +0.90 | Expected > +1.20 | Expected > -1.25 | Expected > -1.65 |
Note: The exact values for H₂TNPP are dependent on the experimental conditions (solvent, electrolyte, reference electrode). The values presented for H₂TPP are typical literature values for comparison. The expected trend for H₂TNPP is a positive shift for oxidations and a less negative shift for reductions.
Spectroelectrochemistry: Visualizing Electron Transfer
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to provide a more complete picture of the redox processes. By monitoring the changes in the UV-Vis absorption spectrum of H₂TNPP as a function of the applied potential, we can identify the electronic transitions associated with each redox state.
Experimental Workflow
Caption: Factors influencing the electrochemical properties of H₂TNPP.
Conclusion and Future Directions
This compound is a molecule with a rich and tunable electrochemical profile. The strong electron-withdrawing nature of the four nitro substituents makes it significantly easier to reduce and more difficult to oxidize compared to its parent compound, tetraphenylporphyrin. This fundamental property underpins its utility in a variety of applications, from catalysis to sensor design.
Future research in this area will likely focus on several key aspects:
-
Metallation: The insertion of various metal ions into the porphyrin core will create a diverse library of metallo-H₂TNPP complexes with unique catalytic and electronic properties.
-
Polymerization: The electrochemical or chemical polymerization of H₂TNPP and its derivatives can lead to the formation of conductive and porous materials with applications in energy storage and conversion.
-
Device Integration: The incorporation of H₂TNPP into electronic devices, such as chemiresistive sensors and organic field-effect transistors, will continue to be an active area of investigation.
By understanding the fundamental electrochemical properties of H₂TNPP, researchers can better leverage its unique characteristics to design and fabricate novel materials and devices with enhanced performance and functionality.
References
-
D. V. Kondratuk, A. S. Ovsyannikov, Y. V. Fedoseeva, & V. I. Parfenyuk. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22891–22898. [Link]
-
S. Chuenchom, P. Ampaprom, & T. Tuntulani. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(3), 278-283. [Link]
-
J. A. A. W. Elemam, M. A. A. El-Sayed, & A. M. A. El-Sawy. (2019). Cyclic Voltammetry Study on the Electro-oxidation Mechanism of Hypophosphite. International Journal of Electrochemical Science, 14, 843-851. [Link]
- C.-H. Chen, & W.-S. Li. (2013). Method of Mass Production of Tetrakis(P-Nitrophenyl)Porphyrins. U.S.
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A. Giraudeau, H. J. Callot, & M. Gross. (1979). UV-vis spectral changes during first controlled potential reduction of... Inorganic Chemistry, 18(1), 201–206. [Link]
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S. M. Ryan, S. G. McInerney, & M. O. Senge. (2023). A comparative study of the photophysical and electrochemical properties of meso-thien-2-yl porphyrins compared to meso-tetraphenylporphyrin. DORAS | DCU Research Repository. [Link]
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S. M. El-Daly, M. A. Al-Ghamdi, A. S. Al-shammari, & F. A. Al-Saady. (2015). Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region. Journal of Taibah University for Science, 9(4), 488-494. [Link]
-
N. L. Ulfa, S. B. P. Simamora, & A. R. R. Setiati. (2024). Cyclic Voltammetry Method for Analysis of Phosphate Concentration in Water. Jurnal FKIP Universitas Mataram, 11(1), 1-7. [Link]
-
C.-H. Chen, & W.-S. Li. (2012). Method of mass production of tetrakis(p-nitrophenyl)porphyrins. SciSpace. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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A. M. O. Brett, & C. M. A. Brett. (2019). Practical Aspects of Cyclic Voltammetry: How to Estimate Reduction Potentials When Irreversibility Prevails. Journal of Chemical Education, 96(10), 2284–2291. [Link]
-
S. R. K. M. Nekuee, & S. Z. Mohammadi. (2023). Cyclic voltammetry and chronoamperometry: mechanistic tools for organic electrosynthesis. Chemical Society Reviews, 52(24), 8455-8475. [Link]
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T. S. C. de Oliveira, A. F. de Moura, & R. S. da Silva. (2021). UV-Vis spectroelectrochemistry profile of porphyrin 2a, in 0.1 mol L −1... ResearchGate. [Link]
-
S. Chuenchom, P. Ampaprom, & T. Tuntulani. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(3), 278-283. [Link]
-
D. V. Kondratuk, A. S. Ovsyannikov, Y. V. Fedoseeva, & V. I. Parfenyuk. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22891–22898. [Link]
-
L. A. E. Batista de Carvalho, M. M. M. Raposo, M. T. S. R. Gomes, & S. M. F. Santos. (2025). UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. ResearchGate. [Link]
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R. Rahimi, F. Fayyaz, & M. Rassa. (2016). Microwave-assisted synthesis of 5,10,15,20-tetrakis(4- nitrophenyl)porphyrin and zinc derivative and study of their bacterial photoinactivation. ResearchGate. [Link]
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M. W. G. M. Verhoeven, & J. T. M. Kennis. (2018). Cyclic Voltammetry - A Versatile Electrochemical Method Investigating Electron Transfer Processes. World Journal of Chemical Education, 6(5), 213-220. [Link]
Sources
Topic: The Role of Nitro Groups in the Electronics of Tetrakis(4-nitrophenyl)porphyrin
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a cornerstone synthetic porphyrin whose utility in materials science, catalysis, and sensor technology is derived directly from the profound electronic influence of its peripheral nitro substituents. The four -NO₂ groups, positioned at the para-position of the meso-phenyl rings, act as powerful electron-withdrawing moieties. This guide elucidates the cascading effects of this substitution, beginning with the fundamental inductive pull on the π-conjugated macrocycle. We will explore how this perturbation manifests in the molecule's spectroscopic signature, electrochemical behavior, and chemical reactivity. By synthesizing experimental data with mechanistic insights, this document provides a comprehensive framework for understanding and leveraging the unique electronic properties of TNPP in advanced applications.
Introduction: The Porphyrin Macrocycle as an Electronic Scaffold
Porphyrins are a class of intensely colored, aromatic macrocycles characterized by a highly conjugated system of 22 π-electrons, with 18 of them participating in a delocalized pathway that satisfies Hückel's (4n+2) rule for aromaticity.[1][2] This extensive π-electron delocalization is the origin of their unique optical and electronic properties.[3] The electronic structure of the porphyrin core can be systematically tuned by introducing functional groups at the peripheral meso- or β-pyrrolic positions.[4]
Substituents can exert their influence through two primary mechanisms:
-
Resonance (Mesomeric) Effects: Where the substituent's p-orbitals overlap with the porphyrin's π-system, directly participating in conjugation.
-
Inductive Effects: The through-bond polarization of σ-bonds caused by the electronegativity difference between atoms.
In the case of meso-tetraphenylporphyrin (TPP) derivatives like TNPP, the phenyl rings are significantly twisted out of the porphyrin plane, typically by about 60-80 degrees.[5] This steric hindrance largely decouples the phenyl π-system from the porphyrin's π-system, meaning that the electronic influence of substituents on the phenyl rings is primarily transmitted via inductive effects. TNPP, with its four strongly electron-withdrawing nitro groups, serves as a classic model for studying the impact of potent inductive perturbation on the porphyrin core.
The Primary Inductive Effect of the Nitro Groups
The defining feature of the four nitro groups in TNPP is their powerful electron-withdrawing nature (-I effect). Each -NO₂ group exerts a strong pull on the electron density of the phenyl ring it is attached to. This effect is then relayed through the sigma bonds to the meso-carbon and, ultimately, to the entire 18 π-electron conjugated system of the porphyrin macrocycle.
This inductive withdrawal of electron density from the porphyrin core has two critical consequences for the frontier molecular orbitals (HOMO and LUMO):
-
Stabilization of Orbitals: Both the HOMO and LUMO are stabilized (lowered in energy). The electron-poor environment makes it more difficult to remove an electron from the HOMO and less energetically favorable to add an electron to the LUMO, compared to an unsubstituted porphyrin.
-
Altered Orbital Energies: The magnitude of stabilization is not necessarily equal for the HOMO and LUMO, leading to a change in the HOMO-LUMO energy gap. This gap is what primarily determines the molecule's long-wavelength absorption characteristics.
The diagram below illustrates this core concept, showing the flow of electron density away from the central porphyrin ring towards the peripheral nitro groups.
Caption: Inductive pull of nitro groups on the TNPP core.
Manifestations in Electronic Spectroscopy
The most direct experimental evidence for the electronic perturbation caused by the nitro groups comes from UV-Visible absorption spectroscopy. Porphyrins display a characteristic spectrum dominated by an intense band in the near-UV region, known as the Soret (or B) band, and several weaker bands in the visible region, called Q bands.[6]
The introduction of the nitro groups in TNPP leads to noticeable changes compared to the unsubstituted TPP:
-
Bathochromic (Red) Shift: Both the Soret and Q bands of TNPP are red-shifted to longer wavelengths. This indicates a narrowing of the HOMO-LUMO gap. The inductive withdrawal of electron density stabilizes both frontier orbitals, but the LUMO is typically stabilized to a greater extent than the HOMO, resulting in a smaller energy gap.
-
Broadening of Bands: The absorption bands of TNPP are often broader than those of TPP, which can be attributed to increased conformational flexibility and potential for aggregation.
The following table summarizes typical spectroscopic data, highlighting the effect of nitration.
| Compound | Soret Band (λ_max, nm) | Q Bands (λ_max, nm) | Fluorescence Emission (λ_em, nm) |
| TPP (meso-Tetraphenylporphyrin) | ~419 | ~515, 547, 591, 647 | ~650, 715 |
| TNPP (Tetrakis(4-nitrophenyl)porphyrin) | ~425 - 429 | ~518, 552, 593, 648 | ~651 |
Data compiled from sources[7][8]. Note that exact peak positions can vary slightly with solvent.
The nitro groups also dramatically affect the photophysics. While TNPP still fluoresces, the quantum yield is often reduced compared to TPP. The nitro group is known to facilitate non-radiative decay pathways, such as intersystem crossing to the triplet state, which can quench fluorescence.[9]
Electrochemical Profile: A Shift in Redox Potentials
Electrochemistry, particularly cyclic voltammetry (CV), provides a quantitative measure of how easily a molecule can be oxidized or reduced. The electron-withdrawing nitro groups make the porphyrin ring electron-deficient. This has a predictable and significant impact on its redox potentials.
-
Harder to Oxidize: The inductive pull of the nitro groups lowers the energy of the HOMO. Since oxidation involves removing an electron from the HOMO, a more positive potential is required to achieve this. Therefore, the oxidation potential of TNPP is anodically shifted (moved to a higher positive value) compared to TPP.
-
Easier to Reduce: Conversely, the stabilization of the LUMO makes it a more favorable acceptor for an electron. This means the reduction of TNPP occurs at a less negative potential (it is cathodically shifted) compared to TPP.
This behavior is a direct consequence of the electron-deficient nature of the TNPP macrocycle.[10] The nitro groups themselves are also electroactive and can be reduced, often at potentials that can overlap with or precede the reduction of the porphyrin ring itself, leading to complex multi-step cyclic voltammograms.[11]
Experimental Protocol 1: Cyclic Voltammetry of TNPP
This protocol describes a standard procedure for obtaining the cyclic voltammogram of TNPP to determine its first oxidation and reduction potentials.
Objective: To measure the redox potentials of TNPP.
Materials:
-
TNPP sample
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Potentiostat with a three-electrode cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Ferrocene (for use as an internal standard)
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent (e.g., DCM) to a concentration of 0.1 M.
-
Prepare the Analyte Solution: Prepare a 1 mM solution of TNPP in the electrolyte solution.
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the working solvent, and dry thoroughly.
-
Cell Assembly: Assemble the three-electrode cell with the prepared TNPP solution. Ensure the reference electrode tip is close to the working electrode.
-
De-aeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements. Maintain a blanket of inert gas over the solution during the experiment.
-
Data Acquisition:
-
Set the potentiostat to the cyclic voltammetry mode.
-
Define the potential window. For TNPP, a typical range would be from -1.5 V to +1.5 V vs. Ag/AgCl.
-
Set the scan rate, starting with 100 mV/s.
-
Run the scan and record the voltammogram.
-
-
Internal Standard: After recording the data for TNPP, add a small amount of ferrocene to the solution and record a new voltammogram. The well-defined, reversible ferrocene/ferrocenium (Fc/Fc⁺) couple at ~+0.4-0.5 V (depending on solvent and reference) serves as an internal reference to correct for potential drift.
-
Data Analysis: Identify the peak potentials for the first oxidation (Epa) and first reduction (Epc). The half-wave potential (E₁/₂) can be calculated as (Epa + Epc)/2 for reversible or quasi-reversible processes.
Self-Validation: The protocol's integrity is confirmed by the stability of the baseline, the well-defined peak shape, and the consistent potential of the internal ferrocene standard. The peak currents should also scale linearly with the square root of the scan rate for a diffusion-controlled process.
Synthesis and Characterization of TNPP
The robust and predictable properties of TNPP are predicated on the availability of high-purity material. Two primary synthetic routes are employed: the direct condensation of precursors and the post-synthesis modification of TPP.[5][12]
-
Lindsey Condensation: This is the most common method, involving the acid-catalyzed condensation of 4-nitrobenzaldehyde with pyrrole.[12] While straightforward, it requires careful control of reactant concentrations and oxidation conditions to maximize the yield of the desired porphyrin.
-
Electrophilic Nitration of TPP: An alternative involves the direct nitration of commercially available TPP using strong nitrating agents like fuming nitric acid.[7][13] This method can produce a mixture of mono-, di-, tri-, and tetra-nitrated species, requiring extensive chromatographic separation.[5] However, recent methods using solid-phase extraction have achieved surprisingly high yields of the tetra-substituted product.[7]
Experimental Protocol 2: Synthesis of TNPP via Nitration of TPP
This protocol is adapted from a high-yield method and demonstrates a practical approach to synthesizing TNPP.[7]
Objective: To synthesize this compound (TNPP) from meso-tetraphenylporphyrin (TPP).
Materials:
-
meso-Tetraphenylporphyrin (TPP)
-
Red fuming nitric acid (≥90%)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Ammonia solution (aqueous)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve TPP in chloroform. Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon).
-
Nitration: While stirring vigorously, slowly add red fuming nitric acid dropwise to the cooled TPP solution. A typical molar ratio might be 1:35 (TPP:fuming nitric acid).[7] The reaction is exothermic and must be kept cold to prevent degradation of the porphyrin macrocycle.[7]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for approximately 20-30 minutes. The progress can be monitored by thin-layer chromatography (TLC). The dark red solution indicates the presence of porphyrinic species.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water.
-
Neutralization and Extraction: Neutralize the mixture with a base, such as a dilute ammonia solution, until the aqueous layer is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product into the organic (chloroform) layer. Wash the organic layer several times with deionized water.
-
Purification (Solid Phase Extraction):
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.
-
Prepare a silica gel column.
-
Apply the concentrated crude product to the top of the silica column.
-
Elute with a suitable solvent system (e.g., ethyl acetate) to separate the desired TNPP (which often appears as a distinct dark red band) from less-nitrated byproducts and baseline impurities.[7]
-
Collect the fraction containing TNPP.
-
-
Isolation: Evaporate the solvent from the collected fraction to yield TNPP as a purple solid.[12] Wash the solid with boiling water and dry under vacuum.
Caption: Experimental workflow for the synthesis of TNPP.
Characterization: The identity and purity of the synthesized TNPP must be confirmed.
-
¹H NMR: In CDCl₃, the spectrum should show characteristic signals: β-pyrrole protons around δ 8.8 ppm, aromatic protons ortho and meta to the nitro group as doublets around δ 8.7 and 8.4 ppm respectively, and the internal N-H protons as a singlet far upfield around δ -2.8 ppm due to the ring current effect.[7][8]
-
Mass Spectrometry (MALDI-TOF): This will confirm the molecular weight. For C₄₄H₂₆N₈O₈, the expected [M+H]⁺ peak is around m/z 795.19.[7]
-
UV-Vis Spectroscopy: The spectrum should match the characteristic Soret and Q band pattern for TNPP as described in Section 3.[7][8]
Applications: Leveraging the Tuned Electronics of TNPP
The unique electronic properties imparted by the nitro groups make TNPP and its derivatives highly valuable in several fields.
Chemical Sensing
The electron-deficient porphyrin core and the potential for interaction with the nitro groups make TNPP an effective sensing material.[8] The inner core's nitrogen atoms can interact with acids and bases, causing detectable changes in the absorption spectrum.[14] For example, TNPP has been successfully used in optical waveguide sensors for the detection of toxic industrial gases like hydrogen sulfide (H₂S) and ethanediamine, achieving detection limits in the parts-per-billion (ppb) range.[14] It has also been explored as a sensing material for heavy metal ions like lead(II), where coordination with the ion leads to the formation of a new complex with a distinct absorption peak.[8]
Caption: Diagram of a TNPP-based chemical sensor.
Photocatalysis and Photosensitization
Porphyrins are excellent photosensitizers, capable of absorbing light and transferring the energy to other molecules.[3] Metallated derivatives of TNPP, such as Manganese(III) TNPP (MnTNPP), can be used to sensitize wide-bandgap semiconductors like TiO₂.[15] The porphyrin absorbs visible light (which TiO₂ cannot) and injects an electron into the semiconductor's conduction band, initiating a photocatalytic cycle that can degrade organic pollutants.[15] The electron-withdrawing nitro groups modulate the redox potentials of the porphyrin, which is crucial for ensuring efficient electron transfer to the semiconductor.
Precursor for Advanced Materials
The nitro groups of TNPP are versatile chemical handles. They can be readily reduced under standard conditions (e.g., using SnCl₂/HCl) to form the corresponding tetrakis(4-aminophenyl)porphyrin (TAPP).[5][7] This amino-functionalized porphyrin is a critical building block for more complex supramolecular structures. The amino groups can be used to link the porphyrin to:
-
Polymer backbones for creating new materials.
-
Biomolecules like antibodies for targeted drug delivery.[5]
-
Solid supports for heterogeneous catalysis.
-
Other molecular units to build metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs) for applications in gas storage and catalysis.[4][16]
Conclusion
The four nitro groups of tetrakis(4-nitrophenyl)porphyrin are not passive substituents; they are the primary architects of the molecule's electronic identity. Through a powerful inductive effect, they render the entire porphyrin macrocycle electron-deficient, a fundamental change that systematically shifts its spectroscopic and electrochemical properties. This perturbation makes TNPP harder to oxidize, easier to reduce, and causes a predictable red-shift in its absorption spectrum. Understanding this structure-property relationship is paramount for researchers. It explains why TNPP is a valuable chromophore for chemical sensors, an effective component in photocatalytic systems, and a versatile synthetic platform for the construction of highly functionalized porphyrinic materials. By mastering the role of these nitro groups, scientists can continue to unlock the vast potential of this essential porphyrin in addressing challenges across chemistry, materials science, and medicine.
References
- Title: Method of mass production of tetrakis(p-nitrophenyl)porphyrins.
-
Title: Synthesis of Tetra(m-nitrophenyl)porphyrin as Sensing Material for Recognition of Lead(II) Ion. Source: Institut Kimia Malaysia. URL: [Link]
-
Title: Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Source: ScienceDirect. URL: [Link]
-
Title: Exploring the Synthesis and Properties of Tetrakis(4-nitrophenyl)porphyrin. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: A Functionalized Tetrakis(4-Nitrophenyl)Porphyrin Film Optical Waveguide Sensor for Detection of H2S and Ethanediamine Gases. Source: MDPI. URL: [Link]
-
Title: Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). Source: Royal Society of Chemistry. URL: [Link]
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Title: Manganese (III) meso-tetrakis(4-nitrophenyl) porphyrin sensitizes TiO₂ nanoparticles into visible region via a pyridyl linker for degradation of organic dyes. Source: PubMed. URL: [Link]
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Title: this compound. Source: PubChem. URL: [Link]
-
Title: Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. Source: ResearchGate. URL: [Link]
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Title: Computational studies of photophysical properties of porphin, tetraphenylporphyrin and tetrabenzoporphyrin. Source: RSC Publishing. URL: [Link]
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Title: Effects of electron-withdrawing substituents on the electrochemical oxidation of porphyrins. Source: ACS Publications. URL: [Link]
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Title: Electronic properties of tetrakis(pentafluorophenyl)porphyrin. Source: ResearchGate. URL: [Link]
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Title: A Structural Model of Nitro-Porphyrin Dyes based on Spectroscopy and Density Functional Theory. Source: PubMed Central. URL: [Link]
- Title: Method Of Mass Production Of Tetrakis(P-Nitrophenyl)Porphyrins.
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Title: Porphyrinoids for Chemical Sensor Applications. Source: ACS Publications. URL: [Link]
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Title: Computational studies of photophysical properties of porphin, tetraphenylporphyrin and tetrabenzoporphyrin. Source: ResearchGate. URL: [Link]
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Title: Synthesis and electrochemistry of β-pyrrole nitro-substituted cobalt(ii) porphyrins. The effect of the NO2 group on redox potentials, the electron transfer mechanism and catalytic reduction of molecular oxygen in acidic media. Source: Dalton Transactions (RSC Publishing). URL: [Link]
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A Technical Guide to the Synthesis of Aminophenyl Porphyrins from 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Abstract
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP) and its derivatives are foundational components in advanced materials and therapeutic agent development. Their utility in photodynamic therapy, catalysis, and drug delivery hinges on the strategic placement of reactive amino groups at the meso-positions of the porphyrin macrocycle.[1][2][3] This guide provides an in-depth, experience-driven walkthrough for the synthesis of high-purity TAPP, focusing on its precursor, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP). We will dissect the synthetic rationale, provide validated, step-by-step protocols for both the precursor synthesis and its subsequent reduction, and offer critical insights into characterization and troubleshooting. This document is intended for researchers and professionals in chemistry and drug development seeking a robust and reproducible methodology.
Introduction: The Strategic Importance of Aminophenyl Porphyrins
Porphyrins are ubiquitous in nature, forming the core of essential molecules like heme and chlorophyll. Synthetic porphyrins, particularly meso-substituted tetraphenylporphyrins (TPPs), offer a versatile platform for scientific innovation. By introducing functional groups onto the peripheral phenyl rings, their electronic, optical, and biological properties can be precisely tuned.
The amino group (-NH₂) is of particular interest. It serves as a nucleophilic handle for a vast array of chemical modifications, including amide bond formation for conjugation to proteins, polymers, or targeting ligands.[2] This capability makes 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (H₂TAPP) a critical building block in several high-impact fields:
-
Drug Development & Photodynamic Therapy (PDT): The porphyrin core is an excellent photosensitizer, generating cytotoxic reactive oxygen species (ROS) upon light activation.[4][5] The amino groups allow for the attachment of targeting moieties to selectively deliver the photosensitizer to tumor cells, enhancing efficacy and minimizing off-target effects.[3][6]
-
Catalysis: Metallated aminoporphyrins are potent catalysts for various reactions, including oxidation and reduction processes relevant to environmental remediation and energy conversion.[7]
-
Advanced Materials: H₂TAPP is a key monomer for the synthesis of porous polymers and metal-organic frameworks (MOFs) with applications in gas storage, separation, and chemical sensing.[1]
The most reliable and common route to H₂TAPP begins with its nitro-analogue, this compound (H₂TNPP). The strong electron-withdrawing nitro groups of H₂TNPP make it an ideal, stable precursor that can be quantitatively reduced to the desired amino-functionalized product.[5]
Synthesis of the Precursor: this compound (H₂TNPP)
The synthesis of meso-tetraarylporphyrins is typically achieved through the acid-catalyzed condensation of pyrrole with an appropriate benzaldehyde. The two most prevalent methods are the Adler-Longo and Lindsey syntheses.[8][9] While the Adler-Longo method, involving reflux in propionic acid, is simpler, the Lindsey synthesis often provides higher yields and purity for a wider range of substrates by separating the condensation and oxidation steps.[8][10]
Here, we focus on a modified Lindsey approach, which offers excellent control and scalability.
Underlying Principles of the Lindsey Synthesis
The Lindsey synthesis is a two-stage process:
-
Condensation: Pyrrole and 4-nitrobenzaldehyde are condensed under acidic catalysis (e.g., trifluoroacetic acid, TFA) in a non-polar solvent like dichloromethane (DCM) at room temperature. This reaction establishes an equilibrium, forming the colorless porphyrinogen macrocycle. The high dilution conditions are critical to favor intramolecular cyclization over intermolecular polymerization.
-
Oxidation: A mild oxidant, typically 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added to the porphyrinogen solution. This drives the reaction to completion by irreversibly oxidizing the porphyrinogen to the highly conjugated, intensely colored porphyrin. This oxidation involves the removal of six hydrogens, creating the stable 18 π-electron aromatic system.[8]
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Navigating the Solubility Landscape of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the basic solubility of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) in organic solvents. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the solubility of this synthetically versatile yet challenging molecule. By synthesizing theoretical underpinnings with practical, field-proven insights, this guide aims to empower users to make informed decisions in experimental design, from synthesis and purification to the development of novel applications.
Introduction: The Dichotomy of Utility and Solubility
This compound is a cornerstone molecule in the field of porphyrin chemistry. Its unique electronic properties, largely dictated by the potent electron-withdrawing nitro groups at the para positions of the meso-phenyl rings, make it a valuable precursor for a wide array of functionalized porphyrins.[1] These derivatives are instrumental in areas such as chemical sensing, catalysis, and photodynamic therapy.[1] However, the very features that impart these desirable electronic characteristics also contribute to its notoriously low solubility in many common organic solvents. This limited solubility often presents a significant hurdle in its synthesis, purification, and application, necessitating a thorough understanding of its solubility profile.
Porphyrins, as a class of compounds, generally exhibit low solubility in most organic solvents and are practically insoluble in water.[2] This is attributed to the high energy of their molecular lattices and the moderate energies of solvation, a consequence of the low-polarity chemical bonding within the macrocycle.[2] The solubility of any given porphyrin is intricately linked to its molecular structure, particularly the nature and positioning of functional substituents on the macrocycle.[2]
Physicochemical Drivers of TNPP Solubility
The solubility of a solute in a solvent is fundamentally governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For TNPP, its solubility behavior is a complex interplay of several factors:
-
High Crystal Lattice Energy: The planar, aromatic structure of the porphyrin macrocycle facilitates strong π-π stacking interactions between TNPP molecules in the solid state. These robust intermolecular forces result in a highly stable crystal lattice that requires a significant amount of energy to disrupt.
-
Solvent-Solute Interactions: For dissolution to occur, the energy released from the solvation of TNPP molecules by the solvent must be sufficient to overcome the crystal lattice energy. The primary modes of interaction between TNPP and organic solvents include:
-
Van der Waals Forces: These are ubiquitous, non-specific interactions that play a role in the solubility in nonpolar solvents.
-
Dipole-Dipole Interactions: The four nitro groups impart a significant dipole moment to the TNPP molecule, enabling stronger interactions with polar solvents.
-
π-π Interactions: Aromatic solvents can engage in π-π stacking with the porphyrin macrocycle, contributing to solvation.
-
-
The Influence of Nitro Groups: The strongly electron-withdrawing nitro (-NO₂) groups have a profound effect on the electronic distribution of the porphyrin ring. This altered electronic character influences how the molecule interacts with its environment. While these groups enhance the potential for dipole-dipole interactions, they do not confer significant hydrogen bonding capabilities, a key driver of solubility in protic solvents.
The interplay of these factors is visually represented in the following diagram:
Qualitative Solubility Profile of TNPP
While precise quantitative solubility data for TNPP is not extensively documented in readily available literature, a general qualitative understanding has been established through experimental observations. The following table summarizes the known solubility of TNPP in a range of common organic solvents.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Soluble |
| Chloroform (CHCl₃) | 4.1 | 4.8 | Soluble |
| Dichloromethane (DCM) | 3.1 | 9.1 | Slightly Soluble |
| Benzene | 2.7 | 2.3 | Slightly Soluble |
| Toluene | 2.4 | 2.4 | Slightly Soluble |
| Acetone | 5.1 | 20.7 | Sparingly Soluble |
| Methanol | 5.1 | 32.7 | Insoluble |
| Ethanol | 4.3 | 24.5 | Insoluble |
| n-Hexane | 0.1 | 1.9 | Insoluble |
| Water | 10.2 | 80.1 | Insoluble |
This table is a compilation of information from various sources and practical laboratory experience. The terms "Soluble," "Slightly Soluble," "Sparingly Soluble," and "Insoluble" are qualitative descriptors.[3]
The data clearly indicates that TNPP exhibits preferential solubility in aprotic, polar to moderately polar solvents. The solubility in chloroform, THF, and DMSO is a key consideration for its use in chemical reactions and spectroscopic analysis.[3] Conversely, its insolubility in alcohols and nonpolar aliphatic hydrocarbons like hexane is notable.
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise concentrations, a quantitative determination of TNPP's solubility in a specific solvent is essential. The following is a robust, self-validating protocol based on the isothermal saturation method with spectrophotometric concentration monitoring.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Constant temperature shaker or water bath
-
Centrifuge
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (PTFE, 0.22 µm)
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of TNPP into a sealed vial.
-
Add a known volume of the solvent of interest.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
-
Equilibrate for a minimum of 24 hours to ensure saturation is reached. A longer equilibration time may be necessary and should be validated.
-
-
Sample Clarification:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette, avoiding disturbance of the solid.
-
For complete removal of suspended particles, centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filter the supernatant through a 0.22 µm syringe filter. This step is critical to prevent scattering effects during spectrophotometric analysis.
-
-
Spectrophotometric Analysis:
-
Prepare a series of standard solutions of TNPP in the same solvent with known concentrations.
-
Measure the absorbance of the standard solutions at the Soret band maximum of TNPP (around 423 nm) to construct a calibration curve (Absorbance vs. Concentration).[4]
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.
-
Express the solubility in appropriate units (e.g., mol/L or g/L).
-
The workflow for this protocol is depicted below:
Implications for Research and Development
The solubility characteristics of TNPP have significant practical consequences:
-
Synthesis and Purification: The low solubility of TNPP in many solvents complicates its synthesis and purification.[5] Column chromatography, a standard purification technique for porphyrins, can be challenging due to the potential for precipitation on the column. Recrystallization, another common purification method, requires careful solvent selection to ensure both sufficient dissolution at elevated temperatures and effective precipitation upon cooling.
-
Formulation for Biological Applications: For use in drug development, particularly in areas like photodynamic therapy, the poor aqueous solubility of TNPP is a major obstacle.[1] Formulation strategies such as encapsulation in liposomes, conjugation with polyethylene glycol (PEG), or the synthesis of water-soluble derivatives are necessary to enable its use in biological systems.[6]
-
Materials Science: In the development of sensors and catalysts, the solubility of TNPP dictates the methods by which it can be incorporated into solid supports or thin films.[1] Solution-based deposition techniques require solvents that can dissolve TNPP to a sufficient concentration without damaging the underlying substrate.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility across various scientific disciplines. While its poor solubility presents challenges, a thorough understanding of the underlying physicochemical principles and a systematic approach to its characterization can enable researchers to effectively harness the potential of this important molecule. This guide provides a foundational framework for navigating the solubility landscape of TNPP, from theoretical considerations to practical experimental protocols.
References
- Koynova, R., & Tenchov, B. (2002). Solubility of Alkylporphyrins. Molecules, 7(5), 416-423.
- Mielke, T., & Senge, M. O. (2019). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Molecules, 24(3), 565.
- ScienceAsia. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(2), 143-148.
-
ChemBK. (2024). 5,10,15,20-(tetra-4-nitrophenyl)porphyrin. Retrieved from [Link]
- US Patent No. US20130190486A1. (2013). Method Of Mass Production Of Tetrakis(P-Nitrophenyl)Porphyrins.
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- 5. tetraphenylporphyrin | CAS#:917-23-7 | Chemsrc [chemsrc.com]
- 6. Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin as a Highly Selective Fluorescent Chemosensor
Introduction: The Power of Porphyrins in Chemical Sensing
Porphyrins and their derivatives represent a cornerstone in the development of advanced chemical sensors. Their robust, planar, and highly conjugated macrocyclic structure endows them with exceptional photophysical properties, including strong absorption in the visible region (the Soret and Q-bands), tunable fluorescence emission, and a significant Stokes shift, which is crucial for minimizing background interference in fluorescence-based detection.[1] The porphyrin core can be synthetically modified at its meso or β-positions, allowing for the fine-tuning of its electronic properties and the introduction of specific recognition sites for target analytes. This versatility has led to their widespread application in the detection of a diverse range of species, including metal ions, anions, and neutral molecules.[2][3][4]
Among the vast family of synthetic porphyrins, 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) stands out due to the potent electron-withdrawing nature of the four nitro groups situated on the peripheral phenyl rings.[5] These nitro groups significantly influence the electronic landscape of the porphyrin macrocycle, making TNPP an excellent candidate for chemosensing applications, particularly those operating via a fluorescence quenching mechanism.[1][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of TNPP as a selective fluorescent chemosensor, with a detailed focus on the detection of Ruthenium(III) ions as a primary example.
Physicochemical Properties and Sensing Mechanism
Spectroscopic Profile of TNPP
TNPP exhibits a characteristic UV-Vis absorption spectrum dominated by an intense Soret band around 423 nm and weaker Q-bands in the 500-700 nm region.[1] When excited at or near its Soret band, TNPP displays a distinct fluorescence emission, typically with a maximum around 651 nm.[1] The quantum yield of this fluorescence is a critical parameter for its sensing applications.
The Principle of Fluorescence Quenching
The primary sensing mechanism of TNPP for certain analytes, particularly metal ions, is based on fluorescence quenching.[1][7] This process involves a decrease in the fluorescence intensity of the porphyrin upon interaction with the analyte. The quenching can occur through several pathways, but for TNPP, two are of particular importance:
-
Metalloporphyrin Formation: The central cavity of the porphyrin macrocycle can coordinate with metal ions. For many transition metals, this coordination leads to the formation of a non-fluorescent or weakly fluorescent metalloporphyrin complex.[1] This is a result of enhanced intersystem crossing, which promotes the population of non-radiative triplet states, or through energy/electron transfer processes involving the metal's d-orbitals.[6]
-
Photoinduced Electron Transfer (PET): The strong electron-withdrawing nitro groups make the porphyrin π-system electron-deficient.[5] Upon photoexcitation, the porphyrin can act as an electron acceptor. If the analyte is a suitable electron donor, an electron can be transferred from the analyte to the excited porphyrin, leading to a non-radiative decay pathway and, consequently, fluorescence quenching. The efficiency of this process is governed by the redox potentials of both the porphyrin and the analyte.
The interaction between TNPP and Ruthenium(III) (Ru³⁺) provides a clear example of sensing via metalloporphyrin formation, leading to significant fluorescence quenching.[1]
Caption: Fluorescence "turn-off" sensing mechanism of TNPP.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of TNPP and its application as a fluorescent chemosensor for Ru³⁺.
Part 1: Synthesis of this compound (TNPP)
This protocol is adapted from established literature procedures.[1][7]
Materials:
-
4-Nitrobenzaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Dichloromethane (DCM) or Chloroform
-
Methanol
-
Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (4 equivalents) in propionic acid. Heat the solution to reflux.
-
Addition of Pyrrole: Slowly add freshly distilled pyrrole (4 equivalents) to the refluxing solution. The color of the mixture will darken significantly.
-
Reflux: Continue to reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by taking small aliquots and analyzing them with UV-Vis spectroscopy, looking for the appearance of the characteristic porphyrin Soret band.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. A dark purple precipitate should form.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the solid extensively with hot water and then with methanol to remove unreacted aldehydes and other impurities.
-
Purification (Chromatography): The crude product is best purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/DCM mixture).
-
Dissolve the crude TNPP in a minimal amount of DCM or a DCM/THF mixture.
-
Load the solution onto the column and elute with a gradient of solvents, typically starting with DCM and gradually increasing the polarity (e.g., by adding small amounts of ethyl acetate or THF).
-
The main purple band corresponds to the desired TNPP. Collect the fractions containing this band.
-
-
Solvent Removal and Characterization: Combine the pure fractions and remove the solvent under reduced pressure. The final product is a dark purple crystalline solid. Confirm the identity and purity of the synthesized TNPP using spectroscopic techniques such as ¹H NMR, UV-Vis, and Mass Spectrometry.[1]
Caption: Workflow for the synthesis and purification of TNPP.
Part 2: Protocol for Ru³⁺ Detection using TNPP
This protocol details the use of TNPP as a fluorescent chemosensor for the quantitative analysis of Ru³⁺ ions.
Instrumentation and Reagents:
-
Fluorometer (Fluorescence Spectrophotometer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solution of TNPP (e.g., 1 mM in THF or a mixture of Methanol/THF)[1]
-
Stock solution of RuCl₃ (e.g., 1 mM in deionized water or an appropriate buffer)
-
Stock solutions of various other metal ions for selectivity studies (e.g., Hg²⁺, Ag⁺, Co²⁺, Cd²⁺, Ni²⁺, Cr³⁺, Fe³⁺, Cu²⁺, Zn²⁺)[1][7]
-
Solvents: Methanol and Tetrahydrofuran (THF), spectroscopic grade[1]
Procedure:
-
Preparation of TNPP Working Solution: Prepare a dilute working solution of TNPP (e.g., 25 µM) by diluting the stock solution with the chosen solvent system (e.g., Methanol/THF).[1]
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of the TNPP Soret band (typically around 423-430 nm).[1]
-
Set the emission scan range to capture the fluorescence peak of TNPP (e.g., 600-750 nm). The emission maximum is expected around 651 nm.[1]
-
Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
-
Fluorescence Titration:
-
Place a known volume (e.g., 2 mL) of the TNPP working solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the TNPP solution (this is the F₀ value).
-
Add successive small aliquots of the Ru³⁺ stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence spectrum after each addition (these are the F values).
-
Continue this process until the fluorescence intensity no longer changes significantly.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 651 nm) as a function of the Ru³⁺ concentration.
-
A linear relationship between fluorescence quenching (F₀/F) and the concentration of Ru³⁺ is often observed at low analyte concentrations (the Stern-Volmer relationship).
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/S). For Ru³⁺, a detection limit in the micromolar range (e.g., 0.89 µM) has been reported.[1][7]
-
Table 1: Analytical Performance of TNPP for Ru³⁺ Detection
| Parameter | Reported Value | Source |
|---|---|---|
| Analyte | Ru³⁺ | [1] |
| Mechanism | Fluorescence Quenching (Metalloporphyrin Formation) | [1] |
| Linear Range | 3 - 25 µM | [1][7] |
| Limit of Detection (LOD) | 0.89 µM (90 ppb) | [1][7] |
| Stoichiometry (Ru³⁺:TNPP) | 1:1 | [1] |
| Stability Constant (Kstab) | 2.04 x 10⁸ |[1] |
Part 3: Selectivity and Interference Studies
A crucial aspect of any chemosensor is its selectivity for the target analyte over other potentially interfering species.
Procedure:
-
Prepare solutions: Prepare solutions of various metal ions at a concentration significantly higher than that of Ru³⁺ (e.g., 10-fold excess).
-
Measure fluorescence response: To separate cuvettes containing the TNPP working solution, add the solution of each potential interfering ion.
-
Record spectra: Record the fluorescence spectrum for each sample and compare the change in fluorescence intensity to that caused by Ru³⁺.
-
Competitive experiment: In a cuvette containing the TNPP-Ru³⁺ complex, add the potential interfering ions to see if they can displace the bound Ru³⁺ and restore fluorescence.
Expected Outcome: Studies have shown that TNPP exhibits high selectivity for Ru³⁺ over many common divalent and trivalent metal ions, including Hg²⁺, Ag⁺, Co²⁺, Cd²⁺, Ni²⁺, Cr³⁺, Fe³⁺, Cu²⁺, and Zn²⁺.[1][7] This high selectivity is attributed to the specific coordination chemistry between Ru³⁺ and the porphyrin core.
Troubleshooting and Considerations
-
Solubility: TNPP is poorly soluble in aqueous solutions.[5] Therefore, experiments are typically conducted in organic solvents like THF, chloroform, or methanol/THF mixtures.[1] For applications requiring aqueous media, derivatization of the porphyrin with solubilizing groups (e.g., sulfonates or carboxylates) is necessary.
-
pH Sensitivity: The fluorescence of free-base porphyrins can be pH-dependent due to the protonation/deprotonation of the inner nitrogen atoms.[8][9] It is essential to control the pH of the medium, especially when working near the pKa values of the porphyrin, to ensure reproducible results.
-
Photostability: While porphyrins are generally photostable, prolonged exposure to high-intensity light can lead to photobleaching.[1] It is advisable to minimize light exposure to the samples when not performing measurements.
-
Inner Filter Effect: At high concentrations of the sensor or analyte, the absorption of excitation or emission light by other components in the solution can lead to artificially low fluorescence readings. It is important to work with dilute solutions to minimize this effect.
Conclusion and Future Perspectives
This compound is a versatile and highly effective fluorescent chemosensor. Its synthesis is straightforward, and its strong, quenchable fluorescence makes it an excellent tool for the selective detection of specific metal ions like Ru³⁺. The protocols outlined in this application note provide a robust framework for researchers to employ TNPP in their analytical workflows.
Future research may focus on immobilizing TNPP onto solid supports, such as polymers, nanoparticles, or optical fibers, to develop reusable and portable sensing devices.[2] Furthermore, the nitro groups of TNPP can be readily reduced to amino groups, providing a versatile precursor for the synthesis of more complex and functionalized porphyrin-based sensors and materials.[5]
References
-
Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 12 June 2012. (URL: [Link])
-
Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+ | Request PDF. ResearchGate. (URL: [Link])
-
5,10,15,20-Tetrakis-(4-carboxyphenyl)-21,23H-porphine. (URL: [Link])
-
RRS Spectra and Mechanisms for β-Nitro-Tetraphenylporphyrin Fluorescence Quenching | Request PDF. ResearchGate. (URL: [Link])
-
Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-porphyrins Synthesis. (URL: [Link])
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Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. (URL: [Link])
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This compound | C44H26N8O8 | CID 135466877 - PubChem. PubChem. (URL: [Link])
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Spectroscopic and photodynamic properties of 5,10,15,20-tetrakis[4-(3-N,N-dimethylaminopropoxy)phenyl]porphyrin and its tetracationic derivative in different media. ResearchGate. (URL: [Link])
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Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. MDPI. (URL: [Link])
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5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. MDPI. (URL: [Link])
- Method of mass production of tetrakis(p-nitrophenyl)
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Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. ResearchGate. (URL: [Link])
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5, 10, 15, 20-Tetrakis(4-nitrophenyl)porphyrin, min 98%, 100 mg. (URL: [Link])
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This compound, Other Name - IndiaMART. (URL: [Link])
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The mechanism of fluorescence quenching by contact of chemical sensor... - ResearchGate. (URL: [Link])
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Recent Advances in Chemical Sensors Using Porphyrin-Carbon Nanostructure Hybrid Materials - PMC - NIH. (URL: [Link])
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This compound - MySkinRecipes. (URL: [Link])
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A novel porphyrin based fluorescent chemosensor using a molecular recognition approach - Chemical Communications (RSC Publishing). (URL: [Link])
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Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl‐Containing Thiazolothiazoles for Efficient Organic Vapor Sensing - NIH. (URL: [Link])
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Development of porphyrin-based fluorescent sensors and sensor arrays for saccharide recognition. (URL: [Link])
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Imaging of porphyrin-specific fluorescence in pathogenic bacteria in vitro using a wearable, hands-free system - NIH. (URL: [Link])
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Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PMC. (URL: [Link])
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Fluorescence quenching by metal centered porphyrins and poryphyrin enzymes - PubMed. (URL: [Link])
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The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy. ResearchGate. (URL: [Link])
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Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). (URL: [Link])
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Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy - PubMed Central. (URL: [Link])
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Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. MDPI. (URL: [Link])
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Porphyrins on acid: kinetics of the photoinduced-protonation of tetrakis(4-carboxyphenyl). Royal Society of Chemistry. (URL: [Link])
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Application of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in Gas Sensing: A Detailed Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) in the field of gas sensing. With full editorial control, this guide is structured to provide in-depth technical insights, from fundamental principles to detailed experimental protocols, ensuring scientific integrity and practical applicability.
Introduction: The Promise of TNPP in Gas Sensing
This compound (TNPP) is a synthetic porphyrin derivative distinguished by the presence of four electron-withdrawing nitro groups at the para-positions of its meso-phenyl rings. This substitution pattern profoundly influences the electronic properties of the porphyrin macrocycle, making it a highly effective material for the detection of a variety of gases. Porphyrins, in general, are excellent candidates for chemical sensors due to their intense absorption in the visible region of the electromagnetic spectrum (the Soret and Q-bands), tunable fluorescence emission, and high chemical and photostability. The unique characteristics of TNPP, particularly its electron-deficient nature, render it highly sensitive to electron-donating analytes, leading to measurable changes in its optical and electrical properties upon exposure to target gases. This guide will delve into the synthesis of TNPP, the fabrication of gas sensors utilizing this molecule, and the underlying mechanisms of gas detection, with a focus on providing actionable protocols and field-proven insights.
Sensing Mechanisms: A Molecular Perspective
The gas sensing capabilities of TNPP are primarily based on the modulation of its electronic and optical properties upon interaction with gas molecules. The primary mechanisms include changes in optical absorbance, fluorescence quenching, and alterations in electrical conductivity for chemiresistive sensors.
Optical Absorbance-Based Sensing
The interaction of TNPP with analyte gases often leads to distinct changes in its UV-Visible absorption spectrum. Porphyrins exhibit a strong Soret band (around 400-450 nm) and weaker Q-bands (in the 500-700 nm region). The position and intensity of these bands are sensitive to the molecular environment. For instance, the absorbance at 424 nm of a this compound (H2TNP) film is sensitive to ammonia concentrations in the parts per billion range[1]. The interaction with electron-donating gases can alter the electron density of the porphyrin ring, causing a shift in these characteristic absorption bands. This spectral shift forms the basis for colorimetric and spectrophotometric gas detection.
Fluorescence Quenching
TNPP exhibits fluorescence, and the intensity of this emission can be quenched in the presence of certain analyte gases. This quenching can occur through several mechanisms, including photoinduced electron transfer (PET). When a photoexcited TNPP molecule encounters an analyte molecule, an electron can be transferred from the analyte to the porphyrin, leading to a non-radiative decay pathway and a decrease in fluorescence intensity. The efficiency of this quenching is dependent on the concentration of the analyte, providing a quantitative measure of the gas concentration.
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Chemiresistive Sensing
For chemiresistive sensors, a thin film of TNPP is deposited onto electrodes. The electrical conductivity of the TNPP film changes upon exposure to a target gas. The adsorption of gas molecules on the porphyrin surface can modulate the charge carrier concentration (holes or electrons) within the material, leading to a measurable change in resistance. The electron-withdrawing nitro groups in TNPP make it a p-type semiconductor, and its conductivity is influenced by the adsorption of electron-donating or electron-withdrawing gases.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of TNPP and the fabrication and testing of TNPP-based gas sensors.
Protocol 1: Synthesis of this compound (TNPP)
This protocol is based on the condensation reaction of pyrrole and 4-nitrobenzaldehyde.
Materials:
-
4-Nitrobenzaldehyde
-
Pyrrole
-
Propionic acid
-
Methanol
-
Chloroform
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde in propionic acid.
-
Heat the mixture to reflux.
-
Slowly add freshly distilled pyrrole to the refluxing solution.
-
Continue refluxing for the specified time (typically 30 minutes to 2 hours), monitoring the reaction progress by UV-Vis spectroscopy for the appearance of the characteristic porphyrin Soret band.
-
Cool the reaction mixture to room temperature.
-
Filter the crude product and wash with methanol to remove impurities.
-
The crude TNPP is then purified by column chromatography on silica gel using a suitable eluent system, such as chloroform/methanol mixtures.
-
Collect the fractions containing the pure TNPP, identified by their characteristic purple color and confirmed by TLC and UV-Vis spectroscopy.
-
Evaporate the solvent to obtain the purified TNPP as a crystalline solid. The synthesis of TNPP from pyrrole and 4-nitrobenzaldehyde in the presence of propionic acid has been reported to yield the product in 20% yield[2].
-
Characterize the final product using ¹H NMR, ESI-MS, and FT-IR to confirm its identity and purity[2].
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Protocol 2: Fabrication of a TNPP-Based Optical Thin-Film Gas Sensor
This protocol describes the fabrication of a thin-film sensor on a glass substrate using spin-coating, a common technique for producing uniform thin films.
Materials:
-
Purified TNPP
-
Chloroform (or another suitable solvent)
-
Glass or quartz substrates
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the glass substrates by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
For a more rigorous cleaning, immerse the substrates in Piranha solution for 30 minutes (ensure proper safety precautions are taken).
-
Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen gas.
-
-
Preparation of TNPP Solution:
-
Prepare a solution of TNPP in a suitable solvent like chloroform at a specific concentration (e.g., 1 mg/mL). The concentration will influence the thickness of the resulting film.
-
-
Spin-Coating:
-
Place a cleaned substrate on the chuck of a spin coater.
-
Dispense a small amount of the TNPP solution onto the center of the substrate.
-
Spin the substrate at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The spin speed and time are critical parameters that control the film thickness and uniformity.
-
-
Annealing (Optional):
-
The deposited film can be annealed at a moderate temperature (e.g., 80-120 °C) to remove any residual solvent and improve film adhesion and stability.
-
-
Characterization:
-
Characterize the fabricated thin film using UV-Vis spectroscopy to confirm the presence of the characteristic Soret and Q-bands of TNPP.
-
The film thickness and morphology can be analyzed using techniques like atomic force microscopy (AFM) or scanning electron microscopy (SEM).
-
dot graph TD { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Protocol 3: Gas Sensing Measurements
This protocol outlines the general procedure for testing the performance of the fabricated TNPP gas sensor.
Equipment:
-
Gas sensing measurement chamber
-
Mass flow controllers (MFCs) for precise gas mixing
-
UV-Vis spectrophotometer or a fluorescence spectrometer
-
Data acquisition system
Procedure:
-
Sensor Placement: Place the fabricated TNPP sensor inside the gas sensing chamber.
-
Baseline Establishment: Purge the chamber with a carrier gas (e.g., dry air or nitrogen) at a constant flow rate until a stable baseline signal (absorbance or fluorescence) is established.
-
Gas Exposure: Introduce the target gas at a known concentration by mixing it with the carrier gas using the MFCs.
-
Data Recording: Continuously monitor and record the change in the optical signal (absorbance at a specific wavelength or fluorescence intensity) as a function of time.
-
Recovery: After a set exposure time, switch off the target gas flow and purge the chamber again with the carrier gas to allow the sensor to recover to its baseline.
-
Repeatability and Selectivity: Repeat the measurements for different concentrations of the target gas to determine the sensor's response range and sensitivity. To test for selectivity, expose the sensor to other potentially interfering gases and compare the responses.
Performance Data of TNPP-Based Gas Sensors
The performance of a gas sensor is evaluated based on several key parameters, including sensitivity, selectivity, response time, and recovery time. The following table summarizes reported performance data for TNPP and similar porphyrin-based gas sensors for the detection of various gases.
| Analyte Gas | Sensing Material/Platform | Key Performance Metrics | Reference |
| Ammonia (NH₃) | TNPP thin film | Sensitive to tens of parts per billion (ppb) concentrations. | [1] |
| Hydrogen Sulfide (H₂S) | TNPP immobilized in a Nafion membrane | Limit of detection of 1 ppb. | |
| Ethanediamine | TNPP immobilized in a Nafion membrane | Limit of detection of 10 ppb. | |
| Nitrogen Dioxide (NO₂) | Evaporated porphyrin films | Changes in optical absorption spectra, hydrophobic properties, and conductivity upon exposure. | [3] |
| Volatile Organic Compounds (VOCs) | Porphyrin-based nano-assembled thin films | Detection of aromatics and amine compounds through optical changes in the Q-band. | [4] |
| Chlorine (Cl₂) | Porphyrin dyad deposited on gold electrodes | Responded only to Cl₂ at room temperature with an increase in electrical conductance. | [1] |
Conclusion and Future Outlook
This compound has demonstrated significant potential as a versatile material for the fabrication of highly sensitive and selective gas sensors. Its unique electronic properties, stemming from the electron-withdrawing nitro groups, make it particularly effective for detecting a range of important gases, including ammonia, hydrogen sulfide, and various volatile organic compounds. The straightforward synthesis and the ease of fabrication of thin-film devices using techniques like spin-coating make TNPP an attractive candidate for the development of practical gas sensing technologies.
Future research in this area could focus on several key aspects to further enhance the performance and applicability of TNPP-based sensors. The development of novel composite materials, where TNPP is integrated with nanomaterials such as graphene or metal oxides, could lead to synergistic effects, improving sensitivity and reducing response times. Furthermore, the exploration of different transducer platforms, including fiber optics and micro-electro-mechanical systems (MEMS), could pave the way for the creation of miniaturized, portable, and low-cost gas sensing devices. A deeper understanding of the specific molecular interactions between TNPP and various analytes through computational modeling will also be crucial for the rational design of next-generation porphyrin-based sensors with tailored selectivity and enhanced performance.
References
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- Paolesse, R., Di Natale, C., Macagnano, A., & D'Amico, A. (2016). Porphyrinoids for Chemical Sensor Applications. Chemical Reviews, 117(4), 2517-2583.
- Saeed, A., & Jabeen, F. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(2), 143-148.
- Luguya, R., Jaquinod, L., Fronczek, F. R., Vicente, M. G. H., & Smith, K. M. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763.
- Mendoza-Serna, R., & Reyes-Rojas, A. (2019). Evaporated porphyrin films as nitrogen dioxide gas sensors. Materials Science and Engineering: B, 249, 114418.
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- Cavicchi, R. E., Suehle, J. S., Kreider, K. G., Gaitan, M., & Chaparala, P. (1995). Fast temperature programmed sensing for micro-hotplate gas sensors. IEEE Electron Device Letters, 16(6), 286-288.
- Özbek, Z. M., Kılınç, N., & Öztürk, Z. Z. (2008). Fabrication of optical gas sensors using porphyrin-based nano-assembled thin films: A Comparison with bulk materials. In 2008 IEEE Sensors (pp. 1292-1295). IEEE.
- Sivalingam, D., & Martin, O. J. F. (2012). Plasmonic color sorter. Optics express, 20(23), 25848-25858.
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Utilizing 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin for the Detection of Heavy Metal Ions
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
The escalating issue of heavy metal contamination in our environment necessitates the development of sensitive, selective, and efficient detection methodologies. Porphyrin-based chemosensors have emerged as a promising class of materials for this purpose, owing to their unique photophysical properties and versatile coordination chemistry.[1][2] This document provides a comprehensive guide to the application of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) as a fluorescent and colorimetric sensor for the detection of heavy metal ions. We will delve into the underlying sensing principles, provide detailed protocols for synthesis and application, and discuss the performance characteristics of this sensor. This guide is intended for researchers and scientists in the fields of analytical chemistry, environmental science, and materials science.
Introduction: The Power of Porphyrins in Sensing
Porphyrins are a class of intensely colored, aromatic macrocyclic compounds that play a crucial role in various biological processes.[1] Their rigid structure and extensive π-conjugated system give rise to strong absorption in the visible region (the Soret and Q bands) and often significant fluorescence, properties that are highly sensitive to the molecule's immediate chemical environment.[3]
The central cavity of the porphyrin macrocycle can coordinate with a wide variety of metal ions. This coordination event, or metallation, typically leads to distinct and measurable changes in the porphyrin's electronic absorption (UV-Vis) and fluorescence spectra.[4][5] These changes form the basis of their application as chemosensors. Furthermore, the periphery of the porphyrin ring can be functionalized with various substituents to modulate its solubility, selectivity, and sensitivity towards specific analytes.[6]
This compound (TNPP) is a synthetically accessible porphyrin derivative that has demonstrated utility as a chemosensor for various metal ions.[7][8] The electron-withdrawing nitro groups on the phenyl rings can influence the electronic properties of the porphyrin core, impacting its interaction with metal ions.
The Sensor Molecule: this compound (TNPP)
TNPP is a free-base porphyrin, meaning its central cavity contains two protons that can be displaced by a metal ion.
Molecular Structure
The structure of TNPP consists of a central porphine core with four 4-nitrophenyl groups attached at the meso positions.
Caption: Molecular structure of this compound (TNPP).
Physicochemical Properties
A summary of the key properties of TNPP is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₂₆N₈O₈ | [9] |
| Molecular Weight | 794.7 g/mol | [9] |
| Appearance | Purplish crystalline solid | N/A |
| Solubility | Soluble in chloroform, DMF, DMSO; sparingly soluble in ethanol | [7][10] |
| UV-Vis (in CHCl₃) | Soret Band (λ_max) ≈ 423 nm, Q-Bands ≈ 513, 548, 590, 646 nm | [7] |
The Science Behind the Sensing: Mechanism of Detection
The detection of heavy metal ions using TNPP is primarily based on the formation of a stable metalloporphyrin complex. This complexation event induces significant changes in the electronic structure of the porphyrin, which are readily observed through spectroscopic techniques.
Caption: Generalized mechanism for heavy metal ion detection by TNPP.
-
UV-Vis Spectroscopy (Colorimetric Detection): Upon coordination of a metal ion, the symmetry of the porphyrin molecule changes. This results in a simplification of the Q-band region (typically from four bands to two) and a shift in the position of both the Soret and Q bands.[5] For instance, upon forming a complex with Ru³⁺, the Soret band of TNPP shifts from 423 nm to 453 nm, and the Q band shifts to 601 nm.[7] This change in the absorption spectrum often corresponds to a visible color change, allowing for colorimetric detection.
-
Fluorescence Spectroscopy (Fluorometric Detection): Many heavy metal ions, particularly those with open-shell d-orbitals, are known to quench the fluorescence of porphyrins.[4] This quenching can occur through several mechanisms, including energy transfer and electron transfer between the excited porphyrin and the coordinated metal ion. The decrease in fluorescence intensity is proportional to the concentration of the metal ion, providing a highly sensitive method for quantification. For example, TNPP has been used as a fluorescent probe for Cd²⁺ in an ethanol solution, where the interaction with the metal ion leads to a change in the fluorescence spectrum.[10]
Synthesis and Purification of TNPP
TNPP can be synthesized via a condensation reaction between pyrrole and 4-nitrobenzaldehyde. The following protocol is adapted from established literature procedures.[7][8]
Materials and Reagents
-
4-Nitrobenzaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Chloroform
-
Methanol
-
Silica gel (for column chromatography)
-
Standard laboratory glassware (reflux setup, round-bottom flasks, etc.)
Synthesis Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-nitrobenzaldehyde (e.g., 10 mmol) and propionic acid (100 mL).
-
Heating: Heat the mixture to reflux (approximately 141°C) with constant stirring under a nitrogen atmosphere.
-
Addition of Pyrrole: Once the mixture is refluxing, add freshly distilled pyrrole (e.g., 10 mmol) dropwise over 15 minutes.
-
Reflux: Continue to reflux the reaction mixture for 30-60 minutes. The solution should turn dark.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then cool it further in an ice bath. The crude porphyrin product will precipitate.
-
Filtration: Collect the dark purple solid by vacuum filtration and wash it thoroughly with hot water and then with methanol to remove residual propionic acid and unreacted aldehydes.
-
Drying: Dry the crude product in a vacuum oven.
Purification Protocol (Column Chromatography)
-
Column Preparation: Pack a silica gel column using a suitable solvent system, such as chloroform or a dichloromethane/hexane mixture.
-
Loading: Dissolve the crude TNPP in a minimal amount of the eluent (e.g., chloroform) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The main porphyrin fraction will move down the column as a distinct purple band.
-
Collection: Collect the desired fraction.
-
Solvent Removal: Remove the solvent from the collected fraction using a rotary evaporator.
-
Final Drying: Dry the purified TNPP under vacuum to yield a purple crystalline solid. A typical yield is around 20%.[7]
Application Protocol: Spectroscopic Detection of Heavy Metal Ions
This section provides a generalized protocol for the detection of a target heavy metal ion using TNPP.
Instrumentation and Reagents
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and micropipettes
-
Purified TNPP
-
High-purity solvent (e.g., ethanol, chloroform, or acetonitrile)
-
Stock solutions of heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, HgCl₂, etc.) of known concentration (e.g., 1000 ppm AAS grade standards).[7]
Preparation of Solutions
-
TNPP Stock Solution: Prepare a stock solution of TNPP (e.g., 1 x 10⁻⁴ M) by accurately weighing the purified solid and dissolving it in a suitable solvent in a volumetric flask.
-
TNPP Working Solution: Prepare a working solution (e.g., 1 x 10⁻⁶ M to 1 x 10⁻⁵ M) by diluting the stock solution. The optimal concentration may need to be determined experimentally to ensure the absorbance or fluorescence intensity is within the linear range of the instrument.
-
Metal Ion Working Solutions: Prepare a series of metal ion solutions of varying concentrations by serial dilution of the stock standard solution.
Experimental Workflow
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Application Notes and Protocols for the Catalytic Use of Metallated 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Introduction: Harnessing the Catalytic Power of Metallated Nitrophenylporphyrins
Metalloporphyrins stand as a versatile and powerful class of catalysts, drawing inspiration from biological systems like cytochrome P-450 enzymes to perform a wide array of chemical transformations.[1][2] At the core of their function is a highly conjugated porphyrin macrocycle, which can be functionalized with various peripheral substituents and chelate different metal ions. The electronic nature of these substituents and the identity of the central metal ion are critical determinants of the catalyst's reactivity and selectivity.
This guide focuses on a particularly potent variant: 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) and its metallated derivatives (M-TNPP). The presence of four electron-withdrawing nitro groups at the para positions of the meso-phenyl rings significantly modulates the electronic properties of the porphyrin core. This modification enhances the catalytic activity for various oxidative and reductive processes, making M-TNPPs highly effective catalysts in organic synthesis and environmental remediation.
These application notes provide a comprehensive overview of the synthesis, characterization, and catalytic applications of M-TNPPs, complete with detailed protocols to empower researchers in their scientific endeavors.
Part 1: Synthesis and Characterization of M-TNPP Catalysts
The journey to harnessing the catalytic potential of M-TNPPs begins with their synthesis and thorough characterization. The following sections detail the necessary procedures.
Synthesis of the Free-Base Ligand: this compound (H₂TNPP)
The synthesis of the porphyrin ligand is the foundational step. A common and effective method involves the acid-catalyzed condensation of pyrrole with 4-nitrobenzaldehyde.[3]
Protocol 1: Synthesis of H₂TNPP
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-nitrobenzaldehyde (3.02 g, 20 mmol) and propionic acid (100 mL). Heat the mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Addition of Pyrrole: Once the aldehyde has dissolved, add freshly distilled pyrrole (1.4 mL, 20 mmol) dropwise over 5 minutes.
-
Reflux: Continue to reflux the mixture for 1 hour. The solution will darken significantly.
-
Oxidation: After 1 hour, open the flask to the air and continue to reflux for an additional 30 minutes to allow for the oxidation of the porphyrinogen intermediate to the porphyrin.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. A dark purple precipitate should form.
-
Collect the solid by vacuum filtration and wash thoroughly with methanol (3 x 50 mL) and then hot water (3 x 50 mL) to remove residual propionic acid and unreacted starting materials.
-
Dry the crude porphyrin in a vacuum oven at 60 °C overnight.
-
Further purification can be achieved by column chromatography on silica gel using a chloroform/hexane solvent system.
-
Metal Insertion: Synthesis of Metallated TNPPs (M-TNPPs)
The insertion of a metal ion into the porphyrin core is what activates it for catalysis. The choice of metal is crucial as it dictates the types of reactions the catalyst can perform. For instance, manganese and iron are often used for oxidation reactions, while cobalt can be employed in reductions.[4][5]
Protocol 2: General Procedure for Metallation of H₂TNPP
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve H₂TNPP (100 mg) in a suitable high-boiling solvent such as dimethylformamide (DMF) or pyridine (20-30 mL).
-
Addition of Metal Salt: Add a 10-fold molar excess of the desired metal salt (e.g., MnCl₂, FeCl₂, Co(OAc)₂, Zn(OAc)₂).
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy. The characteristic Soret band of the free-base porphyrin (around 420 nm) will shift, and the four Q-bands in the 500-700 nm region will simplify to two upon metallation.[6]
-
Work-up and Purification:
-
After cooling, add distilled water to precipitate the metalloporphyrin.
-
Collect the solid by filtration and wash with water to remove excess metal salts.
-
Wash with methanol to remove residual solvent.
-
Dry the M-TNPP catalyst under vacuum.
-
Workflow for Synthesis and Metallation of TNPP
Caption: Workflow for the synthesis of the H₂TNPP ligand and its subsequent metallation.
Spectroscopic Characterization of M-TNPPs
Proper characterization is essential to confirm the identity and purity of the synthesized catalysts.
-
UV-Visible Spectroscopy: This is the primary tool for monitoring the synthesis and metallation. The free-base H₂TNPP exhibits a strong Soret band around 420 nm and four weaker Q-bands. Upon metallation, the Soret band shifts (e.g., to ~470-480 nm for Mn-TNPP) and the Q-bands typically reduce to two, indicating an increase in symmetry.[6]
-
FT-IR Spectroscopy: The N-H stretch of the free-base porphyrin (around 3320 cm⁻¹) will disappear upon metal insertion. The characteristic peaks for the nitro groups (around 1520 and 1340 cm⁻¹) should remain.
-
Mass Spectrometry: Confirms the molecular weight of the final M-TNPP complex.
Table 1: Typical UV-Vis Absorption Data for H₂TNPP and M-TNPPs in CH₂Cl₂
| Compound | Soret Band (λₘₐₓ, nm) | Q-Bands (λₘₐₓ, nm) |
| H₂TNPP | ~420 | ~515, 550, 590, 647 |
| Mn(III)TNPP-Cl | ~479 | ~580, 620 |
| Fe(III)TNPP-Cl | ~425 | ~570, 610 |
| Co(II)TNPP | ~415 | ~530 |
Part 2: Catalytic Applications and Protocols
The electron-deficient nature of the M-TNPP macrocycle makes these catalysts particularly adept at mediating oxidation reactions. They also show promise in photocatalytic degradation of pollutants.
Biomimetic Oxidation of Hydrocarbons
M-TNPPs, particularly with manganese and iron centers, are excellent catalysts for the oxidation of alkanes and alkenes, mimicking the action of cytochrome P-450.[1][4] These reactions are fundamental in organic synthesis for introducing functionality into simple hydrocarbon skeletons.
Protocol 3: Catalytic Epoxidation of an Alkene (e.g., Cyclohexene)
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve the alkene substrate (e.g., cyclohexene, 1 mmol) and the M-TNPP catalyst (e.g., Mn(III)TNPP-Cl, 0.001 mmol, 0.1 mol%) in a suitable solvent (e.g., 5 mL of dichloromethane or acetonitrile).
-
Initiation: Add a co-catalyst if necessary (e.g., imidazole, 0.01 mmol) to act as an axial ligand.
-
Addition of Oxidant: Slowly add the oxidant (e.g., 30% hydrogen peroxide, 2 mmol, or iodosylbenzene, 1.2 mmol) to the stirred solution at room temperature. Caution: Handle oxidants with care.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.
-
Quenching and Work-up: Once the reaction is complete (or has reached a plateau), quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Product Isolation: Extract the organic products with dichloromethane, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the crude product by GC and/or GC-MS to determine conversion and selectivity for the epoxide.
Catalytic Cycle for Alkene Epoxidation by Mn-TNPP
Caption: Simplified catalytic cycle for alkene epoxidation by a Manganese-TNPP catalyst.
Photocatalytic Degradation of Organic Pollutants
Metalloporphyrins can act as photosensitizers, absorbing light and generating reactive oxygen species (ROS) like singlet oxygen, which can degrade persistent organic pollutants in water.[6][7] The efficiency of this process depends on the central metal ion and the reaction conditions.[6]
Protocol 4: Photocatalytic Degradation of Methylene Blue
-
Catalyst Suspension: Prepare a stock solution of the pollutant (e.g., 10 mg/L Methylene Blue in water). In a glass reactor, add the M-TNPP catalyst (e.g., Sn-TNPP or Zn-TNPP, 20 mg/L).
-
Adsorption Equilibrium: Stir the suspension in the dark for 30 minutes to allow for adsorption/desorption equilibrium to be reached between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with a visible light source (e.g., a halogen lamp with a UV cut-off filter). Maintain constant stirring.
-
Monitoring Degradation: At set time intervals, withdraw a sample, centrifuge or filter it to remove the catalyst particles, and measure the absorbance of the supernatant at the λₘₐₓ of Methylene Blue (~664 nm) using a UV-Vis spectrophotometer.
-
Data Analysis: Calculate the degradation efficiency (%) using the formula: (A₀ - Aₜ) / A₀ * 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time 't'.
Table 2: Example Data for Photocatalytic Degradation of Methylene Blue
| Time (min) | Absorbance at 664 nm | Degradation Efficiency (%) |
| 0 | 1.250 | 0 |
| 15 | 0.875 | 30 |
| 30 | 0.562 | 55 |
| 60 | 0.250 | 80 |
| 90 | 0.088 | 93 |
Conclusion and Future Perspectives
Metallated 5,10,15,20-tetrakis(4-nitrophenyl)porphyrins are highly tunable and effective catalysts for a range of important chemical transformations. The strong electron-withdrawing nature of the nitro substituents enhances their catalytic prowess, particularly in oxidative reactions. The protocols detailed herein provide a robust starting point for researchers to explore their applications in fine chemical synthesis, drug development, and environmental remediation. Future work in this area will likely focus on the immobilization of these catalysts onto solid supports to create recyclable heterogeneous systems, further enhancing their green chemistry credentials.[1][2]
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ResearchGate. (n.d.). (PDF) Synthesis and characterization of 5,10,15,20-Tetrakis[3-(3,4-dichlorophenoxy)]porphyrin and some of its metal complexes. [Link]
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Application Notes and Protocols for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in Photodynamic Therapy for Cancer
<_
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Porphyrin-Based Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive and targeted therapeutic modality for various cancers that utilizes the interplay of a photosensitizer (PS), light, and molecular oxygen to induce localized cell death.[1][2][3] Porphyrins and their derivatives have emerged as a prominent class of photosensitizers due to their favorable photophysical properties and ability to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation with light of a specific wavelength.[4][5][6] This process leads to the destruction of tumor cells, damage to the tumor vasculature, and the induction of an anti-tumor immune response.[2] An ideal photosensitizer for cancer treatment should exhibit several key characteristics, including chemical purity, minimal toxicity in the absence of light (dark toxicity), preferential accumulation in tumor tissue, rapid clearance from the body, a high quantum yield of singlet oxygen, and strong absorbance in the therapeutic window (600-800 nm) where light penetration into tissue is maximal.[7][8]
This document provides a detailed guide to the application of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP), a synthetic porphyrin, in the context of photodynamic therapy for cancer. We will delve into its physicochemical properties, mechanism of action, and provide comprehensive protocols for its evaluation in both in vitro and in vivo settings.
This compound (TNPP): A Candidate Photosensitizer
TNPP is a meso-substituted porphyrin characterized by the presence of four nitrophenyl groups at the 5, 10, 15, and 20 positions of the porphyrin macrocycle.
Chemical Structure and Properties of TNPP:
| Property | Value | Reference |
| IUPAC Name | 5,10,15,20-tetrakis(4-nitrophenyl)-21,23-dihydroporphyrin | [9] |
| Molecular Formula | C₄₄H₂₆N₈O₈ | [9] |
| Molecular Weight | 794.7 g/mol | [9] |
| CAS Number | 22843-73-8 | [9] |
The nitrophenyl substituents can influence the photophysical and biological properties of the porphyrin, potentially enhancing its efficacy as a photosensitizer. The synthesis of such meso-tetraarylporphyrins is often achieved through methods like the Adler-Longo method.[10][11]
Mechanism of Action in Photodynamic Therapy
The therapeutic effect of TNPP-mediated PDT is predicated on the generation of cytotoxic reactive oxygen species (ROS). The process can be conceptualized in the following steps:
-
Administration and Tumor Accumulation: TNPP, like many other photosensitizers, is administered systemically. Due to the "leaky" nature of tumor vasculature and impaired lymphatic drainage (the enhanced permeability and retention effect), TNPP preferentially accumulates in the tumor tissue over time.
-
Photoexcitation: The tumor area is then irradiated with light of a specific wavelength that corresponds to an absorption peak of TNPP. This excites the TNPP molecule from its ground state (S₀) to a short-lived excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state can then undergo a process called intersystem crossing to a longer-lived excited triplet state (T₁). A low fluorescence quantum yield is often indicative of an efficient intersystem crossing process, which is a desirable property for a photosensitizer.[12][13]
-
Energy Transfer and ROS Generation (Type II Reaction): The excited triplet state of TNPP can transfer its energy to molecular oxygen (³O₂), which is abundant in tissues, converting it to the highly reactive singlet oxygen (¹O₂).[4] This is considered the primary mechanism of cell killing in PDT.
-
Electron Transfer (Type I Reaction): Alternatively, the excited triplet state of TNPP can react with biological substrates through electron transfer, generating other reactive oxygen species such as superoxide anions and hydroxyl radicals.
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and can damage various cellular components, including lipids, proteins, and nucleic acids, leading to cell death through apoptosis or necrosis.
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Application Note: Rapid and Efficient Synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin via Microwave-Assisted Protocol
An Application Guide for Drug Development Professionals and Researchers
Abstract
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a pivotal synthetic intermediate, distinguished by the strong electron-withdrawing nitro groups that modulate its electronic properties.[1] It serves as a crucial precursor for materials used in chemical sensing, catalysis, and photodynamic therapy.[1] Traditional synthesis methods, such as the Adler-Longo or Lindsey condensations, are often hampered by long reaction times, high energy consumption, and the use of large volumes of hazardous solvents.[2][3] This application note presents a robust, high-yield protocol for the synthesis of TNPP utilizing microwave-assisted organic synthesis (MAOS). This method dramatically reduces reaction times from hours to minutes and improves overall efficiency, aligning with the principles of green chemistry.[3][4] We provide a detailed step-by-step procedure, mechanistic insights, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers in drug development and materials science.
Introduction: The Strategic Importance of TNPP and Microwave Synthesis
Porphyrins are a class of highly conjugated macrocycles that are fundamental to numerous biological processes and synthetic applications.[5] this compound (TNPP) is particularly valuable due to its tetra-substituted nitro functional groups. These groups render the porphyrin core electron-deficient, making it an excellent building block for:
-
Advanced Catalysts: The electron-deficient nature of the TNPP macrocycle enhances its potential in catalytic applications, particularly in oxidation reactions.[1]
-
Chemical Sensors: TNPP can be integrated into sensor arrays for the detection of toxic gases, demonstrating high sensitivity and reversibility.[1]
-
Precursor for Functional Porphyrins: The nitro groups can be readily reduced to amino groups, yielding 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP), a versatile precursor for creating complex molecular architectures.[1]
Conventional synthetic routes typically involve refluxing pyrrole and 4-nitrobenzaldehyde in a high-boiling acidic solvent like propionic acid for several hours.[6] Microwave-assisted synthesis offers a superior alternative by utilizing dielectric heating to rapidly and uniformly heat the reaction mixture.[7] This direct energy transfer into the polar reaction medium accelerates the reaction rate significantly, often leading to cleaner reactions and higher yields in a fraction of the time.[4][8]
Mechanistic Rationale and Principles of Microwave Assistance
The synthesis of TNPP is a multi-step process involving an acid-catalyzed electrophilic aromatic substitution, cyclization, and subsequent oxidation.
-
Acid-Catalyzed Condensation: The reaction is initiated by the protonation of the carbonyl group on 4-nitrobenzaldehyde by an acid catalyst, typically propionic acid. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the pyrrole ring.[8]
-
Formation of the Tetrapyrrolic Chain: This process repeats, leading to the formation of a linear tetrapyrrolic intermediate known as a porphyrinogen.
-
Cyclization and Oxidation: The porphyrinogen then cyclizes to form the macrocycle. The final step is the oxidation of the porphyrinogen to the stable, aromatic porphyrin. In an open-vessel microwave synthesis, atmospheric oxygen often serves as the oxidant.[9]
Microwave irradiation dramatically accelerates this process. The high-frequency electromagnetic waves interact with polar molecules in the reaction mixture (primarily the propionic acid solvent), causing them to rapidly oscillate and generate heat through friction.[7] This rapid, uniform, and "in-core" heating avoids the temperature gradients seen in conventional heating and allows for precise temperature control, minimizing the formation of byproducts and thermal decomposition.[7]
Reaction Scheme
Caption: Overall reaction for the synthesis of TNPP.
Detailed Application Protocol
This protocol is optimized for a dedicated microwave synthesizer capable of controlling temperature and pressure.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| Pyrrole (C₄H₅N) | ReagentPlus®, 98% | Sigma-Aldrich | Must be freshly distilled before use for best results. |
| 4-Nitrobenzaldehyde (C₇H₅NO₃) | 99% | Acros Organics | Use as received. |
| Propionic Acid (CH₃CH₂COOH) | Reagent Grade | Fisher Scientific | Serves as both solvent and acid catalyst. |
| Methanol (CH₃OH) | ACS Grade | VWR | For washing the crude product. |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | For chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Merck | For column chromatography. |
| Microwave Synthesizer | - | e.g., CEM Discover, Anton Paar Monowave | Must have temperature and pressure sensors. |
| 10 mL Microwave Reaction Vessel | - | - | With snap cap and stir bar. |
| Glass Chromatography Column | - | - | - |
| Rotary Evaporator | - | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Synthesis Procedure
-
Reagent Preparation (10 mmol scale):
-
To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 4-nitrobenzaldehyde (1.51 g, 10 mmol).
-
Add propionic acid (4.0 mL).
-
In a fume hood, add freshly distilled pyrrole (0.69 mL, 10 mmol) to the vessel.
-
Causality: Using equimolar amounts of reactants is crucial for driving the reaction towards the desired tetrasubstituted porphyrin.[3][8] Propionic acid acts as both a polar solvent efficient for microwave heating and the necessary acid catalyst.[3]
-
-
Microwave Irradiation:
-
Securely cap the vessel and place it in the cavity of the microwave synthesizer.
-
Set the reaction parameters:
-
Temperature: 180-200 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power: 200 W (or dynamic power control)
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Causality: High temperatures achieved under pressure significantly accelerate the condensation and cyclization steps.[2] The short reaction time minimizes the formation of polymeric side products or charring, which can occur with prolonged heating.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature using compressed air.
-
Open the vessel in a fume hood and transfer the dark mixture to a 100 mL beaker.
-
Add methanol (50 mL) to precipitate the crude product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the dark purple solid by vacuum filtration, washing thoroughly with cold methanol (3 x 20 mL) until the filtrate is nearly colorless.
-
Dry the crude product in a vacuum oven. A typical crude yield is around 25-35%.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a slurry method with hexane.
-
Dissolve the crude TNPP in a minimal amount of dichloromethane (DCM).
-
Load the solution onto the column.
-
Elute the column with a solvent system starting with pure DCM and gradually increasing polarity if necessary. The desired porphyrin typically elutes as the major, intensely colored purple band.
-
Self-Validation: Monitor the separation using Thin-Layer Chromatography (TLC) with DCM as the mobile phase. The product spot should be distinct and well-separated from any impurities.[10]
-
Collect the purple fractions and combine them.
-
-
Final Product:
Analytical Characterization
| Technique | Expected Results | Reference |
| UV-Vis (in CHCl₃) | Soret Band: ~421 nm Q-Bands: ~519, 558, 593, 651 nm | [11] |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.8 ppm (s, 8H, β-pyrrolic H) δ ~8.6 ppm (d, 8H, phenyl H ortho to NO₂) δ ~8.4 ppm (d, 8H, phenyl H meta to NO₂) δ ~-2.8 ppm (s, 2H, inner N-H) | [6][12] |
| FT-IR (KBr, cm⁻¹) | ~3315 cm⁻¹ (N-H stretch) ~1595 & 1516 cm⁻¹ (aromatic C=C & asymm. NO₂ stretch) ~1344 cm⁻¹ (symm. NO₂ stretch) | [6] |
| Mass Spec. (ESI-MS) | m/z: ~795.7 [M+H]⁺ for C₄₄H₂₆N₈O₈ (MW: 794.7 g/mol ) | [6][13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution |
| Very Low or No Yield | - Pyrrole was not freshly distilled (oxidized).- Insufficient reaction temperature or time.- Leak in the microwave vessel seal. | - Always use freshly distilled pyrrole.- Increase reaction temperature to 200°C or hold time to 15 min.- Check the vessel cap and seal for damage. |
| Product is a Tarry/Charred Solid | - Reaction temperature was too high.- Reaction time was too long. | - Reduce the reaction temperature to 180°C.- Reduce the hold time to 8-10 minutes. |
| Difficult Purification | - Presence of significant side products or baseline material.- Porphyrin is poorly soluble on the column. | - Ensure the crude product is completely dry before loading.- Use a minimal amount of DCM to dissolve the crude product; if needed, add a small amount of THF.- Use a wider diameter column for better separation. |
| Greenish Tinge in Product (Chlorin Impurity) | - Incomplete oxidation of the porphyrinogen intermediate. | - After the reaction, bubble air through the cooled propionic acid solution for 30 minutes before precipitation with methanol. |
Conclusion
The microwave-assisted synthesis of this compound offers a significant advancement over traditional thermal methods. This protocol provides a rapid, efficient, and reproducible pathway to obtaining high-purity TNPP in minutes rather than hours. The reduction in solvent volume and reaction time makes this a more environmentally friendly and cost-effective method, suitable for the demanding timelines of industrial research and drug development. The detailed procedure and characterization data herein serve as a validated resource for scientists seeking to leverage this important molecular building block.
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Title: Microwave-Assisted Synthesis and Reactivity of Porphyrins Source: Ingenta Connect URL: [Link]
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Title: Large-Scale Green Synthesis of Porphyrins Source: ACS Publications URL: [Link]
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Title: Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis Source: Macroheterocycles URL: [Link]
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Title: Microwave-assisted synthesis of this compound and zinc derivative and study of their bacterial photoinactivation Source: Europub URL: [Link]
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Title: Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+ Source: ScienceAsia URL: [Link]
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Introduction: The Significance of Immobilizing 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP)
An in-depth guide for researchers, scientists, and drug development professionals on the immobilization of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) onto solid supports. This document provides a comprehensive overview of immobilization strategies, detailed characterization techniques, and step-by-step laboratory protocols.
This compound, abbreviated as TNPP, is a synthetic tetrapyrrolic macrocycle characterized by four nitrophenyl groups at its meso positions.[1][2] These molecules are of significant scientific interest due to their unique photophysical properties, including strong absorption in the visible region of the electromagnetic spectrum, and their potential as catalysts, sensors, and photosensitizers in photodynamic therapy (PDT).[3][4]
However, the practical application of TNPP and other porphyrins in solution-based systems is often hampered by issues such as aggregation, which can quench their photoactivity, and the difficulty of separating them from reaction mixtures. Immobilization onto solid supports elegantly circumvents these challenges. By anchoring TNPP to a solid matrix, we create heterogeneous systems that are not only robust and easily recoverable but often exhibit enhanced stability and catalytic efficiency.[5][6][7] This guide explores the fundamental strategies and detailed protocols for achieving stable and functional TNPP-functionalized materials.
PART 1: Core Immobilization Strategies
The choice of immobilization strategy is dictated by the intended application and the nature of the solid support. The key is to form a stable linkage without compromising the intrinsic properties of the porphyrin macrocycle.
Covalent Bonding: The Gold Standard for Stability
Covalent attachment is the most robust method for immobilization, creating a permanent chemical bond between the porphyrin and the support. This approach minimizes leaching, ensuring the longevity and reusability of the material.[8] The nitro groups of TNPP are not directly amenable to common coupling chemistries. Therefore, a crucial preliminary step is the reduction of the nitro groups (–NO₂) to highly reactive amino groups (–NH₂), converting TNPP into 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP).[9][10]
The overall workflow involves three main stages:
-
Reduction of TNPP to TAPP: This transformation is typically achieved with high efficiency using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium.[11] This step is critical as the resulting primary amines are versatile handles for numerous covalent coupling reactions.
-
Functionalization of the Solid Support: The surface of the support material (e.g., silica, polymers) must be modified to present complementary reactive groups. For instance, silica can be functionalized with epoxy or carboxylic acid groups.
-
Coupling Reaction: The amino groups of TAPP react with the functionalized support to form a stable covalent linkage, such as an amide or an amine bond.
Physical Adsorption (Physisorption)
This strategy relies on non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and π-π stacking, to bind the porphyrin to the support.[5] It is a simpler and less chemically intensive method. Carbon-based materials like graphene and carbon nanotubes are excellent candidates for this approach due to their extensive aromatic surfaces, which can interact strongly with the porphyrin's conjugated π-system.[5]
While advantageous in its simplicity, physisorption carries the inherent risk of porphyrin leaching from the support, especially in competitive solvent environments.[12][13] The stability of the immobilized system is highly dependent on the solvent, pH, and temperature conditions.
Layer-by-Layer (LbL) Assembly
LbL assembly offers precise control over the architecture of the immobilized film at the nanoscale.[14] This technique involves the sequential deposition of materials with complementary interactions, typically alternating between positively and negatively charged species.[15][16] To apply this to TNPP, the porphyrin or the surface would need to be functionalized to carry a net charge. For example, a positively charged support could be coated with an anionic porphyrin derivative, followed by a cationic polymer, building a multilayered structure. This method is particularly useful for fabricating thin films for sensing or electronic applications.[14]
| Immobilization Strategy | Principle of Interaction | Key Advantages | Key Disadvantages |
| Covalent Bonding | Formation of chemical bonds (e.g., amide) | High stability, minimal leaching, reusability | Multi-step synthesis, may alter electronic properties |
| Physical Adsorption | π-π stacking, van der Waals forces | Simple, one-step process, preserves porphyrin structure | Prone to leaching, lower stability |
| Layer-by-Layer Assembly | Electrostatic interactions | Precise control over film thickness and architecture | Requires charged species, can be time-consuming |
PART 2: Characterization of Immobilized Porphyrin Systems
Thorough characterization is essential to confirm successful immobilization, quantify the porphyrin loading, and assess the stability of the final material.
-
UV-Visible Spectroscopy: This is the primary technique to confirm that the porphyrin is present on the solid support. The spectrum of the immobilized material should display the characteristic Soret band (around 420 nm) and Q-bands (500-700 nm) of the porphyrin.[3][6][17] A red or blue shift in these bands compared to the solution-phase spectrum can provide insights into the local environment and aggregation state of the immobilized porphyrin.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for verifying covalent linkage. For instance, in the covalent attachment of TAPP to a carboxyl-functionalized support, one would look for the appearance of new amide bond peaks (typically around 1650 cm⁻¹ for the C=O stretch and 1550 cm⁻¹ for the N-H bend) and the disappearance of the primary amine and carboxylic acid signals.[3][18]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental composition and chemical state information. It can definitively confirm the presence of the porphyrin by detecting the N 1s signal from the macrocycle.[5][7] High-resolution scans can distinguish between nitrogen in the pyrrole rings and in any remaining nitro or newly formed amino groups.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. By comparing the thermal decomposition profiles of the bare support and the porphyrin-functionalized support, the amount of immobilized porphyrin (loading) can be quantified.[7]
-
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of the support. It can be used to visualize changes in the surface texture after the immobilization process, although it does not directly confirm the presence of the porphyrin.[7]
-
Leaching Test: To evaluate the stability of the immobilization, the material is stirred in a relevant solvent for an extended period. The supernatant is then analyzed by UV-Vis spectroscopy to detect any leached porphyrin.[8] A stable covalent linkage should show negligible leaching.
| Technique | Information Obtained | Purpose |
| UV-Vis | Electronic transitions (Soret, Q-bands) | Confirms porphyrin presence; indicates aggregation |
| FT-IR | Vibrational modes of functional groups | Verifies covalent bond formation |
| XPS | Surface elemental composition, chemical states | Confirms surface modification and porphyrin presence |
| TGA | Mass loss vs. Temperature | Quantifies porphyrin loading |
| SEM | Surface morphology and topography | Visualizes changes to the support surface |
PART 3: Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the covalent immobilization of TNPP onto silica gel, a widely used and versatile solid support.
Protocol 1: Conversion of TNPP to TAPP via Nitro Reduction
This protocol details the critical activation step: the reduction of this compound to its amino-functionalized counterpart.
Materials:
-
This compound (TNPP)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ammonium Hydroxide (NH₄OH) solution
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend TNPP (e.g., 500 mg) in 100 mL of concentrated HCl.
-
Addition of Reducing Agent: While stirring vigorously, add a large excess of SnCl₂·2H₂O (e.g., 10 equivalents, ~5.7 g) to the porphyrin solution. The solution will typically change color as the reaction progresses.[11]
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, neutralizing it, extracting with DCM, and spotting on a silica plate.
-
Neutralization: After the reaction is complete (disappearance of the TNPP spot on TLC), cool the mixture to room temperature and then carefully in an ice bath. Slowly and cautiously neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 8-9. Caution: This is a highly exothermic reaction; perform it slowly in a fume hood with proper personal protective equipment.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase multiple times with DCM until the aqueous layer is colorless. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic phase with deionized water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting dark purple solid is 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP). The product can be further purified by column chromatography on silica gel if necessary, typically eluting with a DCM/MeOH mixture.[9]
Protocol 2: Covalent Immobilization of TAPP on Carboxy-Functionalized Silica
This protocol describes the functionalization of silica gel and the subsequent coupling of TAPP.
Materials:
-
Silica gel (high surface area, e.g., 230-400 mesh)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Succinic anhydride
-
Toluene (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP, from Protocol 1)
Procedure:
Part A: Preparation of Amine-Functionalized Silica (SiO₂-NH₂)
-
Activation: Activate the silica gel by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.
-
Silanization: Suspend the activated silica (e.g., 10 g) in anhydrous toluene (100 mL). Add APTES (e.g., 5 mL) and reflux the mixture under a nitrogen atmosphere for 12 hours.
-
Washing: Cool the mixture, filter the functionalized silica, and wash it sequentially with toluene, ethanol, and acetone to remove unreacted APTES. Dry the resulting white powder (SiO₂-NH₂) under vacuum.
Part B: Preparation of Carboxy-Functionalized Silica (SiO₂-COOH)
-
Suspend the amine-functionalized silica (SiO₂-NH₂) in anhydrous DMF.
-
Add an excess of succinic anhydride and stir at room temperature for 24 hours.
-
Filter the silica, wash thoroughly with DMF and acetone to remove unreacted anhydride, and dry under vacuum. The product is carboxy-functionalized silica (SiO₂-COOH).
Part C: Coupling of TAPP to SiO₂-COOH
-
Activation of Carboxyl Groups: Suspend the SiO₂-COOH (e.g., 2 g) in anhydrous DMF (50 mL). Add NHS (e.g., 1.2 equivalents relative to the estimated carboxyl loading) and DCC (1.2 equivalents). Stir the mixture at room temperature for 6 hours to activate the carboxyl groups, forming an NHS-ester on the surface.[19]
-
Coupling Reaction: In a separate flask, dissolve TAPP in a minimal amount of anhydrous DMF. Add this TAPP solution to the suspension of the activated silica.
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Final Washing: Filter the resulting purple-colored silica. Wash it extensively with DMF, DCM, and methanol until the filtrate is colorless to remove any unreacted TAPP and byproducts (dicyclohexylurea).
-
Dry the final product, TNPP-immobilized silica, under vacuum at 60 °C. The material is now ready for characterization and application.
References
-
Rocha Gonsalves, A. M. d'A., Varejao, J. M. T. B., & Pereira, M. M. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757–2763. Available at: [Link]
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Demshemino, I. (2014). Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. IdeaExchange@UAkron. Available at: [Link]
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Rahimi, R., et al. (2015). Microwave-assisted synthesis of this compound and zinc derivative and study of their bacterial photoinactivation. ResearchGate. Available at: [Link]
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Pereira, M. M., et al. (2019). (Aminophenyl)porphyrins as precursors for the synthesis of porphyrin-modified siloxanes. Journal of Porphyrins and Phthalocyanines, 23(09), 1-12. Available at: [Link]
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Talebpour, Z., et al. (2012). Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy. Iranian Journal of Pharmaceutical Research, 11(3), 855-865. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2025). Application of novel silica stabilized on a covalent triazine framework as a highly efficient heterogeneous and recyclable catalyst in the effective green synthesis of porphyrins. RSC Advances. Available at: [Link]
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Winters, S., et al. (2009). Multilayer nanostructured porphyrin arrays constructed by layer-by-layer self-assembly. Langmuir, 25(18), 10877-10883. Available at: [Link]
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Kumar, A., et al. (2019). N-terminal domain replacement changes an archaeal monoacylglycerol lipase into a triacylglycerol lipase. ResearchGate. Available at: [Link]
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Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ResearchGate. Available at: [Link]
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Mthethwa, T. P., et al. (2015). Application of Porphyrins in Antibacterial Photodynamic Therapy. Molecules, 20(7), 11663-11703. Available at: [Link]
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Mohamed, R. M., et al. (2025). Manganese (III) meso-tetrakis(4-nitrophenyl) porphyrin sensitizes TiO₂ nanoparticles into visible region via a pyridyl linker for degradation of organic dyes. Scientific Reports, 15(1), 43906. Available at: [Link]
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Gholami, M., et al. (2025). 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin Covalently Bound to Nano-silica Surface: Preparation, Characterization and Chemosensor Application to Detect TNT. ResearchGate. Available at: [Link]
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Kar, P., et al. (2022). Immobilization strategies for porphyrin-based molecular catalysts for the electroreduction of CO₂. Journal of Materials Chemistry A, 10(12), 6330-6349. Available at: [Link]
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Kalinina, M. A., et al. (2017). Layer-by-layer assembly of porphyrin-based metal–organic frameworks on solids decorated with graphene oxide. New Journal of Chemistry, 41(19), 10639-10646. Available at: [Link]
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Gholami, M., et al. (2012). Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica. Bulletin of Materials Science, 35, 73-79. Available at: [Link]
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Zhang, L., et al. (2022). Porphyrin-Based Supramolecular Self-Assemblies: Construction, Charge Separation and Transfer, Stability, and Application in Photocatalysis. MDPI. Available at: [Link]
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Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. ResearchGate. Available at: [Link]
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Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic. PLOS ONE, 10(5), e0122419. Available at: [Link]
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Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]
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Rego, A. M. B., et al. (2005). Adsorption of phenylphosphonic acid on GaAs (100) surfaces. Langmuir, 21(19), 8757-8765. Available at: [Link]
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Wang, W. L. (2018). Study On The Catalysis Of Metal Tetrakis (P-Carboxyl Phenyl) Porphyrin Immobilized On Lead Sulfide For Ethylbenzene Oxidation. Globe Thesis. Available at: [Link]
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So, M. C., et al. (2013). Layer-by-layer fabrication of oriented porous thin films based on porphyrin-containing metal-organic frameworks. Journal of the American Chemical Society, 135(42), 15698-15701. Available at: [Link]
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Habibi, Z., et al. (2014). Investigation of Enzyme Immobilization Effects on its Characteristics. International Journal of Chemical Engineering and Applications, 5(5), 427-430. Available at: [Link]
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Hexion Inc. (2025). Why TNPP is the Preferred Phosphite for Heat-Sensitive Polymers. Hexion. Available at: [Link]
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da Silva, G. P., et al. (2022). Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports. Scientific Reports, 12(1), 6886. Available at: [Link]
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Thientong, N., et al. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(2), 183-189. Available at: [Link]
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Holtmann, D., et al. (2021). Characterization of an Immobilized Amino Acid Racemase for Potential Application in Enantioselective Chromatographic Resolution Processes. MDPI. Available at: [Link]
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Purohit, V., & Basu, A. K. (2000). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Industrial Health, 38(3), 266-277. Available at: [Link]
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Di Meo, C., et al. (2022). 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. MDPI. Available at: [Link]
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Oh, B.-T., et al. (2003). Reduction of nitroaromatic pesticides with zero-valent iron. Chemosphere, 53(7), 731-738. Available at: [Link]
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Asadi, F., et al. (2018). The immobilization of laccase enzyme from Trametes versicolor on the surface of porous zinc oxide nanoparticles and studying features of the immobilized enzyme. ResearchGate. Available at: [Link]
-
Ionescu, M.-I., et al. (2022). Target Prediction of 5,10,15,20-Tetrakis(4′-Sulfonatophenyl)-Porphyrin Using Molecular Docking. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]
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Williams, H. L., et al. (2014). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society, 136(32), 11254-11257. Available at: [Link]
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Functionalization of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: A Gateway to Advanced Applications in Research and Drug Development
Introduction: The Porphyrin Scaffold - A Versatile Platform
Porphyrins, a class of naturally occurring and synthetic heterocyclic macrocycles, are at the heart of numerous biological processes, from the oxygen-carrying capacity of hemoglobin to the light-harvesting functions of chlorophyll.[1] Their unique photophysical properties, including strong absorption in the visible region of the electromagnetic spectrum and the ability to generate reactive oxygen species upon light activation, have made them a focal point of research in diverse fields.[2] Among the synthetic porphyrins, 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (TNPP) serves as a crucial and versatile starting material. The four nitro groups situated at the para-positions of the peripheral phenyl rings provide reactive handles for a wide array of chemical modifications.[3]
This guide provides a comprehensive overview and detailed protocols for the functionalization of TNPP, with a primary focus on its reduction to 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP). This transformation is a critical gateway, converting the electron-withdrawing nitro groups into highly versatile nucleophilic amino groups.[4] These amino functionalities open the door to a multitude of subsequent derivatization reactions, enabling the covalent attachment of various moieties to tailor the porphyrin's properties for specific, high-value applications in drug delivery, photodynamic therapy (PDT), and catalysis.[5][6] This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of functionalized porphyrins in their respective fields.
Core Synthesis: From Nitro to Amino Functionality
The cornerstone of unlocking the potential of TNPP lies in the efficient and high-yielding reduction of its four nitro groups to primary amines, yielding TAPP. The most common and reliable method for this transformation involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid (HCl).[4]
Causality Behind the Method
The choice of SnCl₂/HCl is predicated on its effectiveness in reducing aromatic nitro compounds. Tin(II) chloride acts as a mild reducing agent, readily donating electrons to the nitro group. The acidic medium provided by HCl is crucial for the reaction mechanism, which involves a series of protonation and electron transfer steps, ultimately leading to the formation of the corresponding amine and tin(IV) species. This method is favored due to its generally high yields and the relative ease of purification of the resulting aminoporphyrin.[7]
Experimental Workflow: Reduction of TNPP to TAPP
Caption: Workflow for the reduction of TNPP to TAPP.
Detailed Protocol: Synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
Materials:
-
This compound (TNPP)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Aqueous Ammonia solution (NH₄OH, ~28%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of TNPP: In a round-bottom flask, dissolve this compound (1.0 g) in dichloromethane (100 mL).
-
Preparation of Reducing Agent: In a separate beaker, carefully dissolve tin(II) chloride dihydrate (5.0 g) in concentrated hydrochloric acid (50 mL). Caution: This should be done in a fume hood with appropriate personal protective equipment (PPE) as the reaction is exothermic and releases HCl fumes.
-
Reaction: While stirring the TNPP solution vigorously at room temperature, add the SnCl₂/HCl solution dropwise over a period of 30 minutes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a DCM/MeOH (95:5) eluent system. The reaction is typically complete within 2-3 hours, as indicated by the disappearance of the TNPP spot and the appearance of a new, more polar spot corresponding to TAPP.
-
Neutralization: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with aqueous ammonia solution until the pH is approximately 8-9. Caution: Neutralization is an exothermic process.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water (3 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a dichloromethane/methanol gradient as the eluent.
-
Isolation of TAPP: The fractions containing the pure TAPP are collected, and the solvent is evaporated to yield a dark purple solid. The product should be dried under vacuum.
Characterization of the Keystone Intermediate: TAPP
Thorough characterization of the synthesized TAPP is essential to confirm its purity and structural integrity before proceeding with further functionalization. The primary techniques employed are UV-Vis and ¹H NMR spectroscopy.
| Technique | Parameter | Typical Value for TAPP | Reference |
| UV-Vis (in DMSO) | Soret Band (λmax) | ~430 nm | [8] |
| Q-Bands (λmax) | ~525, 565, 600, 655 nm | [8] | |
| ¹H NMR (in DMSO-d₆) | β-pyrrolic protons | ~8.89 ppm (singlet) | [1] |
| ortho to -NH₂ | ~7.01 ppm (doublet) | [1] | |
| meta to -NH₂ | ~7.86 ppm (doublet) | [1] | |
| -NH₂ protons | ~5.58 ppm (singlet) | [1] | |
| Inner NH protons | ~-2.73 ppm (singlet) | [1] |
¹H NMR Spectroscopy Insights: The ¹H NMR spectrum of TAPP provides a wealth of structural information. The upfield shift of the inner NH protons to approximately -2.73 ppm is a characteristic feature of the porphyrin ring current. The appearance of a singlet at around 5.58 ppm confirms the presence of the amino protons. The aromatic region displays two doublets corresponding to the protons on the phenyl rings, confirming the para-substitution pattern.[1]
UV-Vis Spectroscopy Insights: The UV-Vis spectrum of TAPP is characterized by an intense Soret band around 430 nm and four weaker Q-bands in the 500-700 nm region. The positions of these bands are sensitive to the electronic environment of the porphyrin macrocycle. The presence of the electron-donating amino groups typically results in a red-shift of the absorption bands compared to the parent tetraphenylporphyrin.[9]
Application-Driven Functionalization of TAPP
The four primary amino groups of TAPP serve as versatile handles for a plethora of chemical modifications, allowing for the covalent attachment of various functional moieties. This section details protocols for key functionalization strategies tailored for specific applications.
Amide Coupling for Bioconjugation and Drug Delivery
The amino groups of TAPP can be readily acylated with carboxylic acids to form stable amide bonds. This is a widely used strategy for conjugating porphyrins to biomolecules such as peptides, antibodies, or targeting ligands for drug delivery applications.[10][11] Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly employed to activate the carboxylic acid for efficient amide bond formation.[12]
Materials:
-
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
-
Carboxylic acid of interest
-
HATU (or other suitable coupling agent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (4.4 equivalents) and HATU (4.4 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (8.8 equivalents) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Addition of TAPP: In a separate flask, dissolve TAPP (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and then purify by column chromatography or recrystallization to obtain the desired tetra-amido functionalized porphyrin.
Metallation for Catalysis and Theranostics
The central cavity of the TAPP macrocycle can be chelated with various metal ions to form metalloporphyrins.[3] These metal complexes often exhibit unique catalytic and photophysical properties. For example, iron-porphyrins can mimic the activity of cytochrome P-450 enzymes, while zinc-porphyrins are often fluorescent and can be used in sensing applications.[13]
Caption: General workflow for the metallation of TAPP.
Materials:
-
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, reflux condenser, and magnetic stirrer
Procedure:
-
Dissolution: Dissolve TAPP (1.0 g) in anhydrous DMF (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Metal Salt: Add a solution of FeCl₂·4H₂O (5 equivalents) in a minimal amount of methanol to the TAPP solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands upon metallation.
-
Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of deionized water to precipitate the metalloporphyrin.
-
Purification: Collect the solid by filtration, wash extensively with water to remove unreacted metal salts, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/methanol).
Surface Immobilization for Heterogeneous Catalysis and Sensing
The amino groups of TAPP can be used to covalently attach the porphyrin to solid supports such as silica, polymers, or nanoparticles. This immobilization is crucial for developing heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reusability.[14] Functionalized surfaces with porphyrins are also employed in the fabrication of chemical sensors.
-
Surface Activation: The silica gel support is first activated to introduce reactive groups, for example, by treating it with an organosilane like (3-aminopropyl)triethoxysilane to introduce amino groups.
-
Linker Conjugation: A bifunctional linker can be used to connect the activated silica surface to the TAPP molecules. For instance, the amino groups on the silica can be reacted with a diisocyanate, leaving a free isocyanate group for subsequent reaction with the amino groups of TAPP.
-
Porphyrin Immobilization: The TAPP is then reacted with the linker-modified silica, resulting in the covalent attachment of the porphyrin to the solid support.
-
Washing and Drying: The resulting material is thoroughly washed to remove any non-covalently bound porphyrin and then dried.
Application Notes
Photodynamic Therapy (PDT)
Functionalized porphyrins are extensively investigated as photosensitizers in PDT for cancer treatment.[2] In PDT, a photosensitizer is administered and accumulates in tumor tissue.[15] Subsequent irradiation with light of a specific wavelength excites the photosensitizer, which then transfers its energy to molecular oxygen to generate highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to tumor cell death.[16][17]
-
Targeting: The amino groups of TAPP can be conjugated to tumor-targeting ligands such as antibodies, peptides, or folic acid to enhance the selective accumulation of the photosensitizer in cancer cells, thereby minimizing damage to healthy tissues.[18]
-
Solubility: The hydrophilicity of the porphyrin can be tuned by attaching polar moieties to the amino groups, which is crucial for its bioavailability and biodistribution.
Drug Delivery Systems
Porphyrin-based nanostructures are emerging as promising platforms for drug delivery.[10] The porphyrin core can serve as a carrier for therapeutic agents, and its inherent fluorescence allows for simultaneous imaging and tracking of the drug delivery vehicle.
-
Conjugation of Therapeutics: Anticancer drugs can be covalently linked to TAPP via its amino groups, often through a linker that is cleavable under specific conditions found in the tumor microenvironment (e.g., low pH or the presence of certain enzymes).[19]
-
Stimuli-Responsive Release: Smart drug delivery systems can be designed where the release of the drug is triggered by an external stimulus, such as light, which can be absorbed by the porphyrin core.[20]
Catalysis
Metallated TAPP derivatives, particularly those containing iron, manganese, or cobalt, are effective catalysts for a variety of oxidation reactions.[3] When immobilized on a solid support, these porphyrin-based catalysts can be used in environmentally friendly chemical processes.
-
Biomimetic Catalysis: Iron-TAPP complexes can mimic the catalytic activity of cytochrome P-450 enzymes in the oxidation of various organic substrates.
-
Heterogeneous Catalysis: Immobilized metallo-TAPP catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, making them attractive for industrial applications.[21][22]
Conclusion
This compound is a highly valuable and versatile platform for the synthesis of a wide range of functional materials. The straightforward and efficient reduction of its nitro groups to amines opens up a vast chemical space for derivatization. By carefully selecting the functional moieties to be attached to the resulting 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, researchers can precisely tailor the properties of the porphyrin for specific and advanced applications in medicine and materials science. The protocols and insights provided in this guide are intended to empower researchers to explore and exploit the full potential of these fascinating molecules.
References
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ResearchGate. (n.d.). 1 H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1)... Retrieved from [Link]
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PMC. (2016). Spectroscopic Investigations of Porphyrin-TiO2 Nanoparticles Complexes. Retrieved from [Link]
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MDPI. (2018). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Overlapped UV-VIS spectra of 5,10,15,20-tetrakis-4-aminophenyl-porphyrin (1) and its Zn-metallated derivative (2) solved in DMSO; detail of the Q bands. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectral Characterization of the Synthesis of Thiol-Functionalized Tetraphenyl Porphyrin for Spintronic Applications. Retrieved from [Link]
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PMC. (2012). Polymeric conjugates for drug delivery. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Synthetic Method for Preparing 5,10,15,20-Meso-Tetra(4-Aminophenyl)Porphine. Retrieved from [Link]
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RSC Publishing. (2020). Efficient one-step amide formation using amino porphyrins. Retrieved from [Link]
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PMC. (2019). Functionalization of a Cortical Membrane with a Photodynamic Protocol. Retrieved from [Link]
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LSU Scholarly Repository. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5,10,15,20-tetraphenyl porphyrin. Retrieved from [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
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Aladent. (2020). Functionalization of a Cortical Membrane with a Photodynamic Protocol. Retrieved from [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Tetra(nitrophenyl)porphyrins and Their Reduction to Tetra‐(aminophenyl)porphyrins. Retrieved from [Link]
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Application Notes and Protocols for the Reduction of Nitro Groups on 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Introduction: The Gateway to Functionalized Porphyrins
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a foundational molecule in the ever-expanding field of porphyrin chemistry. Its true potential, however, is unlocked upon the reduction of its four peripheral nitro groups to form 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP). This transformation is not merely a structural modification; it is a strategic gateway to a vast array of functionalized porphyrins with tailored properties. The resulting amino groups serve as versatile handles for covalent attachment to polymers, nanoparticles, and biomolecules, paving the way for applications in catalysis, drug delivery, biosensing, and photodynamic therapy.[1][2] The amino-functionalized porphyrin, TAPP, is a crucial building block for creating sophisticated supramolecular structures and advanced materials.[3]
This guide provides a detailed protocol for the efficient reduction of TNPP to TAPP, with a focus on the widely adopted and reliable stannous chloride (SnCl₂) method. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and outline the key characterization techniques to validate the successful synthesis of TAPP.
The Reduction Reaction: A Mechanistic Overview
The conversion of aromatic nitro groups to amines is a classic organic transformation.[4] While several reagents can accomplish this, stannous chloride (SnCl₂) in an acidic medium is a preferred method for porphyrin systems due to its high chemoselectivity and mild reaction conditions.[5][6][7] This method effectively reduces the nitro groups without compromising the integrity of the porphyrin macrocycle.
The reaction proceeds through a series of electron and proton transfers. The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group. In the presence of a proton source, typically hydrochloric acid (HCl), the oxygen atoms of the nitro group are sequentially protonated and eliminated as water molecules. The overall stoichiometry for the reduction of a single nitro group is:
R-NO₂ + 3SnCl₂ + 6HCl → R-NH₂ + 3SnCl₄ + 2H₂O
The reaction mechanism involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine intermediate, and finally to the desired amine.[4]
Experimental Protocol: Synthesis of TAPP from TNPP
This protocol details the reduction of TNPP using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
Materials and Reagents
-
This compound (TNPP)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl, 37%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (TNPP) in a minimal amount of concentrated hydrochloric acid.
-
Addition of Reducing Agent: To this solution, add a significant excess of stannous chloride dihydrate (SnCl₂·2H₂O). A molar ratio of at least 10-15 equivalents of SnCl₂ per nitro group is recommended to ensure complete reduction.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol, 95:5 v/v). The reaction is typically complete within 2-4 hours.
-
Work-up and Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding the reaction mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate. Perform this step in a well-ventilated fume hood as it will generate CO₂ gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). The product, TAPP, will be in the organic phase.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a dichloromethane/methanol gradient as the eluent.
-
Final Product: The final product, 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP), is a purple solid. Store the product in a cool, dark, and dry place.
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of TAPP from TNPP.
Characterization of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP)
Successful synthesis of TAPP can be confirmed by a combination of spectroscopic techniques.
UV-Vis Spectroscopy
The UV-Vis spectrum of a porphyrin is highly characteristic. For TAPP in a solvent like chloroform, you should observe an intense Soret band (or B band) around 422 nm and four weaker Q-bands in the region of 500-700 nm.[8] The exact positions and intensities of these bands can be influenced by the solvent and the protonation state of the amino groups.
¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of TAPP. In a deuterated solvent such as DMSO-d₆, the following characteristic signals are expected:[9]
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrrolic β-protons | ~8.8 | Singlet | 8H |
| ortho-phenyl protons | ~7.9 | Doublet | 8H |
| meta-phenyl protons | ~7.0 | Doublet | 8H |
| Amino protons (-NH₂) | ~5.6 | Singlet (broad) | 8H |
| Pyrrolic N-H protons | ~-2.7 | Singlet (broad) | 2H |
FT-IR Spectroscopy
FT-IR spectroscopy can be used to confirm the presence of the amino groups and the disappearance of the nitro groups. Key vibrational bands to look for in the FT-IR spectrum of TAPP include:
-
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine N-H bonds.
-
N-O stretching (nitro group): The disappearance of the characteristic strong asymmetric and symmetric stretching bands of the nitro group, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
Safety Considerations
-
Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
The neutralization of the reaction mixture with sodium bicarbonate is an exothermic reaction that produces a significant amount of gas. This step should be performed slowly and with caution to avoid splashing and over-pressurization.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.
Conclusion
The reduction of this compound to its amino-substituted counterpart is a fundamental and enabling transformation in porphyrin chemistry. The protocol described herein, utilizing the robust and selective stannous chloride method, provides a reliable pathway for the synthesis of 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin. Careful execution of the experimental procedure and thorough characterization of the product will ensure the successful production of this versatile building block for a wide range of scientific and technological applications.
References
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ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Wordpress. [Link]
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askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]
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Organic Chemistry Portal. Nitro Reduction. Organic Chemistry Portal. [Link]
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ResearchGate. 1 H NMR spectra of: (A) 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (1)... ResearchGate. [Link]
-
Almeida, J., et al. (Aminophenyl)porphyrins as precursors for the synthesis of porphyrin-modified siloxanes. Journal of Porphyrins and Phthalocyanines, 23(09), 1-12. [Link]
-
Strategian. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Strategian. [Link]
-
Luguya, R., et al. Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. LSU Scholarly Repository. [Link]
-
Al-Shemarry, R. A. Functionalization of New Porphyrin Derivatives for Some Applications. [Link]
-
MDPI. Self Assembled Films of Porphyrins with Amine Groups at Different Positions: Influence of Their Orientation on the Corrosion Inhibition and the Electrocatalytic Activity. MDPI. [Link]
-
ResearchGate. 1 H NMR spectrum of 5,10,15,20-Tetrakis(4-aminophenyl)21H,23H-porphyrin (TAPP). ResearchGate. [Link]
-
ResearchGate. Overlapped FT-IR spectra of 5,10,15,20-tetrakis-4-aminophenyl-porphyrin... ResearchGate. [Link]
-
Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]
-
RSC Publishing. Synthesis of novel porphyrin derivatives and their self-assemblies to enhance photocatalytic performance. New Journal of Chemistry. [Link]
- Google Patents. Method of mass production of tetrakis(p-nitrophenyl)porphyrins.
-
NIH. Synthesis of some new porphyrins and their metalloderivatives as potential sensitizers in photo-dynamic therapy. National Institutes of Health. [Link]
-
ResearchGate. Synthesis of 5,10,15,20-tetraphenyl porphyrin. ResearchGate. [Link]
-
Luguya, R., et al. Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763. [Link]
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Application Notes and Protocols for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in Dye-Sensitized Solar Cells
Foreword: The Strategic Application of Electron-Deficient Porphyrins in Photovoltaics
Porphyrins, with their robust light-harvesting capabilities across the visible spectrum, have long been a cornerstone of research in dye-sensitized solar cells (DSSCs). Their inherent electronic and photophysical properties, which can be finely tuned through synthetic modification, make them a versatile platform for sensitizer design. This guide focuses on a specific, yet strategically important, member of the porphyrin family: 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP).
In its pristine form, TNPP is a precursor molecule, an excellent starting point due to the strong electron-withdrawing nature of its four peripheral nitro groups. These groups significantly influence the frontier molecular orbital energies (HOMO/LUMO), a critical factor in optimizing the thermodynamics of electron injection and dye regeneration within a DSSC. However, TNPP itself lacks the necessary functionality to anchor to the titanium dioxide (TiO₂) photoanode, a prerequisite for any effective DSSC sensitizer.
This document, therefore, provides a comprehensive overview of the necessary modifications to transform the TNPP precursor into a functional DSSC dye. We will delve into the synthetic strategies for introducing an anchoring group, specifically a carboxylic acid, to create an A₃B-type porphyrin, where 'A' represents the nitrophenyl moieties and 'B' is the carboxylated phenyl anchor. Following this, we will provide detailed, field-proven protocols for the fabrication and characterization of a DSSC device using this tailored sensitizer. The causality behind each experimental choice will be explained, offering researchers, scientists, and drug development professionals not just a "how-to," but a "why-to," ensuring a deeper understanding and fostering further innovation in the field.
The Conceptual Framework: From Precursor to Functional Sensitizer
The journey of TNPP from a passive precursor to an active DSSC component is a tale of targeted molecular engineering. The core challenge is to equip the porphyrin with a functional group capable of forming a stable electronic bridge to the TiO₂ surface. The most common and effective anchoring groups for this purpose are carboxylic acids, which can bind to the semiconductor surface through ester-like linkages.
The Role of the Nitro Groups
The four nitro (-NO₂) groups are not mere spectators. As potent electron-withdrawing groups (EWGs), they play a crucial role in tuning the electronic properties of the porphyrin core. This tuning is essential for optimizing the energy level alignment within the DSSC, a key determinant of overall device efficiency. The primary effects of the nitro groups are:
-
Lowering of HOMO and LUMO Levels: The EWGs pull electron density from the porphyrin's π-system, stabilizing both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Optimizing Driving Force for Electron Injection: For efficient electron injection, the LUMO of the dye must be energetically higher than the conduction band edge of the TiO₂. While the nitro groups lower the LUMO, a carefully designed molecule ensures it remains sufficiently high for effective injection.
-
Enhancing Driving Force for Dye Regeneration: A lowered HOMO level increases the energy gap between the dye's HOMO and the redox potential of the electrolyte (typically I⁻/I₃⁻). This larger driving force can lead to more efficient regeneration of the oxidized dye, preventing charge recombination and improving the overall photocurrent.
The Necessity of an Anchoring Group
Without a physical and electronic connection to the TiO₂, photoexcited electrons in the porphyrin have no pathway to enter the solar cell's external circuit. The introduction of a single carboxyphenyl group transforms the symmetric A₄-type TNPP into an asymmetric A₃B-type porphyrin, creating a dedicated point of attachment. This targeted functionalization is typically achieved through a mixed aldehyde condensation reaction.
Synthetic Protocol: Synthesis of 5-(4-carboxyphenyl)-10,15,20-tris(4-nitrophenyl)porphyrin
This protocol is based on the well-established Lindsey synthesis for A₃B-type porphyrins, which involves the statistical condensation of two different aldehydes with pyrrole.
Materials and Reagents
-
4-Nitrobenzaldehyde
-
Methyl 4-formylbenzoate
-
Pyrrole (freshly distilled)
-
Dichloromethane (DCM), anhydrous
-
Propionic acid
-
Trifluoroacetic acid (TFA)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Silica gel for column chromatography
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Step-by-Step Synthesis
Step 1: Porphyrinogen Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzaldehyde (3 equivalents) and methyl 4-formylbenzoate (1 equivalent) in anhydrous dichloromethane.
-
Add freshly distilled pyrrole (4 equivalents) to the solution.
-
Initiate the condensation by adding a catalytic amount of trifluoroacetic acid (TFA). The reaction mixture will gradually darken.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the aldehydes by thin-layer chromatography (TLC).
Causality Check: The Lindsey condensation is performed under mild, acid-catalyzed conditions at room temperature to favor the formation of the porphyrinogen intermediate while minimizing side reactions and polymerization. The statistical nature of the reaction means a mixture of porphyrins will be formed, necessitating a purification step.
Step 2: Oxidation to Porphyrin
-
Once the condensation is complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in DCM (approximately 3 equivalents relative to pyrrole) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours. The solution will turn a deep purple, characteristic of porphyrin formation.
-
Neutralize the reaction mixture with a base, such as triethylamine, and remove the solvent under reduced pressure.
Causality Check: DDQ is a strong oxidizing agent that efficiently converts the porphyrinogen, a non-aromatic precursor, into the highly conjugated and stable aromatic porphyrin macrocycle.
Step 3: Purification of the Methyl Ester Precursor
-
The crude product will be a mixture of six different porphyrins. Isolate the desired A₃B-type porphyrin, 5-(4-methoxycarbonylphenyl)-10,15,20-tris(4-nitrophenyl)porphyrin, using silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the polarity with dichloromethane or ethyl acetate, is effective.
-
Collect the fractions corresponding to the desired product (identified by TLC and UV-Vis spectroscopy) and evaporate the solvent.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified methyl ester precursor in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add an aqueous solution of potassium hydroxide (KOH) in excess.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling to room temperature, carefully neutralize the solution with dilute hydrochloric acid (HCl) until the porphyrin precipitates.
-
Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the final product, 5-(4-carboxyphenyl)-10,15,20-tris(4-nitrophenyl)porphyrin.
Causality Check: Basic hydrolysis is a standard and effective method for converting the methyl ester into the carboxylic acid anchoring group. The subsequent neutralization is crucial to protonate the carboxylate and render the final product less soluble in the aqueous medium, allowing for its isolation.
DSSC Fabrication Protocol
This section outlines the step-by-step procedure for constructing a dye-sensitized solar cell using the synthesized porphyrin dye.
Preparation of the TiO₂ Photoanode
-
Cleaning of FTO Glass: Thoroughly clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen.
-
Deposition of TiO₂ Paste: Apply a layer of commercial TiO₂ paste (e.g., a transparent paste of ~20 nm particles) onto the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control the film thickness.
-
Sintering of TiO₂ Film: Dry the TiO₂ film at 125°C for 5 minutes and then sinter it in a furnace using a multi-step heating profile, culminating in a final step at 500°C for 30 minutes. Allow the films to cool down to room temperature.
-
Post-treatment with TiCl₄: Immerse the sintered TiO₂ films in a 40 mM aqueous solution of TiCl₄ at 70°C for 30 minutes. Rinse the films with deionized water and ethanol, and then anneal them again at 500°C for 30 minutes.
Causality Check: The sintering process is critical for creating a mechanically stable, porous network of TiO₂ nanoparticles with good electrical contact between them. The TiCl₄ post-treatment improves the necking between TiO₂ particles and passivates surface states, which enhances electron transport and reduces recombination.
Dye Sensitization
-
Prepare a dye solution of 5-(4-carboxyphenyl)-10,15,20-tris(4-nitrophenyl)porphyrin at a concentration of 0.2-0.5 mM in a suitable solvent system, such as a 1:1 (v/v) mixture of dichloromethane and ethanol.
-
To prevent dye aggregation on the TiO₂ surface, add a co-adsorbent like chenodeoxycholic acid (CDCA) to the dye solution at a concentration approximately 10 times that of the dye.
-
Immerse the prepared TiO₂ photoanodes into the dye solution and keep them in the dark at room temperature for 12-24 hours.
-
After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
Causality Check: The co-adsorbent (CDCA) is crucial for porphyrin dyes, which have a tendency to aggregate on the semiconductor surface. This aggregation can lead to inefficient electron injection and increased charge recombination. CDCA molecules co-adsorb onto the TiO₂ surface, sterically hindering the porphyrin molecules from getting too close to each other.
Assembly of the DSSC
-
Counter Electrode Preparation: Prepare a platinum (Pt) counter electrode by depositing a thin layer of a Pt precursor solution (e.g., H₂PtCl₆ in isopropanol) onto another FTO glass substrate and heating it at 400°C for 15 minutes.
-
Cell Assembly: Assemble the dye-sensitized TiO₂ photoanode and the Pt counter electrode in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn).
-
Electrolyte Injection: Introduce a liquid electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode. A common electrolyte composition is a solution of 0.6 M 1-butyl-3-methylimidazolium iodide (BMII), 0.03 M I₂, 0.1 M guanidinium thiocyanate (GuNCS), and 0.5 M 4-tert-butylpyridine (TBP) in a mixture of acetonitrile and valeronitrile (85:15 v/v).
-
Sealing: Seal the holes with a small piece of Surlyn and a cover glass to prevent electrolyte leakage.
Causality Check: The electrolyte's redox couple (I⁻/I₃⁻) is responsible for regenerating the oxidized dye molecule after it injects an electron into the TiO₂. The additives in the electrolyte, such as TBP, are known to improve the open-circuit voltage by shifting the conduction band edge of the TiO₂ and suppressing charge recombination at the TiO₂/electrolyte interface.
Characterization and Performance Evaluation
A comprehensive characterization of the fabricated DSSC is essential to understand its performance and the underlying photophysical processes.
Photovoltaic Performance Measurement
The primary metric for a solar cell's performance is its power conversion efficiency (PCE or η), which is determined from the current density-voltage (J-V) curve under simulated solar illumination (AM 1.5G, 100 mW/cm²). The key parameters extracted from the J-V curve are:
-
Open-circuit voltage (V_oc): The maximum voltage the cell can produce.
-
Short-circuit current density (J_sc): The maximum current density the cell can produce.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the cell's internal resistive losses.
The power conversion efficiency is calculated using the following equation:
η (%) = (V_oc × J_sc × FF) / P_in × 100
where P_in is the power density of the incident light.
| Parameter | Description |
| V_oc | Open-circuit voltage (V) |
| J_sc | Short-circuit current density (mA/cm²) |
| FF | Fill Factor |
| η | Power Conversion Efficiency (%) |
Incident Photon-to-Current Conversion Efficiency (IPCE)
IPCE, also known as quantum efficiency, measures the ratio of collected electrons to incident photons at a specific wavelength. It provides valuable information about the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique used to investigate the internal charge transfer processes within the DSSC, including:
-
Charge transfer resistance at the Pt counter electrode/electrolyte interface.
-
Electron transport resistance in the TiO₂ film.
-
Charge recombination resistance at the TiO₂/dye/electrolyte interface.
By analyzing the EIS spectra under different light intensities and applied biases, one can gain insights into the factors limiting the device performance.
Visualizing the Process
To better understand the operational principles and the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for DSSC fabrication.
Troubleshooting & Optimization
Technical Support Center: 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin Synthesis
Welcome to the technical support guide for the synthesis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (T(4-N)PP). This resource, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you overcome common hurdles and optimize your synthesis yield.
The synthesis of T(4-N)PP, a crucial precursor for various functional porphyrins used in sensors and catalysis, can be challenging, often resulting in low yields and difficult purifications[1]. This guide is structured to address the most common issues encountered during its preparation via established methods like the Adler-Longo and Lindsey syntheses.
Troubleshooting Guide: Common Synthesis Problems
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: My T(4-N)PP yield is extremely low (<10%). What are the most likely causes?
A low yield is the most frequent complaint. The issue typically stems from one of three areas: reagent quality, reaction conditions, or inefficient oxidation.
-
Reagent Purity is Paramount: Pyrrole is notoriously unstable. It is susceptible to oxidation and polymerization, appearing dark brown or black upon degradation. Using aged or discolored pyrrole is a primary cause of low yields and excessive tar formation.
-
Solution: Always use freshly distilled pyrrole. Distill it under reduced pressure and store it under an inert atmosphere (Argon or Nitrogen) in a refrigerator, protected from light. The 4-nitrobenzaldehyde should also be of high purity, as impurities can introduce competing side reactions.
-
-
Suboptimal Reaction Conditions: The condensation of pyrrole and aldehyde is a delicate equilibrium.[2] Incorrect concentrations or temperatures can favor the formation of linear oligomers and other side products over the desired cyclic porphyrinogen intermediate.[3]
-
Lindsey Synthesis: This method requires high-dilution conditions (typically 10⁻² M for reactants) to favor intramolecular cyclization over intermolecular polymerization.[2][4] If your concentration is too high, yields will drop significantly. The reaction is typically run at room temperature.[3]
-
Adler-Longo Synthesis: This method uses higher temperatures, typically refluxing in propionic acid (~141 °C).[5][6] While simpler, it is a harsher method. If the temperature is too low, the reaction rate will be impractically slow. If it's too high or heated for too long, decomposition and tar formation increase.[7]
-
-
Inefficient Oxidation: The reaction first forms a colorless porphyrinogen, which must be oxidized to the final, aromatic porphyrin.[8] Incomplete oxidation leaves you with a mixture that is difficult to purify and results in a low yield of the desired product.
-
Adler-Longo Method: This protocol often relies on atmospheric oxygen as the oxidant.[6] Vigorous stirring or bubbling air through the cooled reaction mixture can enhance the oxidation rate.
-
Lindsey Method: This two-step approach requires the addition of a chemical oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or p-chloranil after the initial condensation.[8][9] Ensure you are adding the correct stoichiometric amount of a high-purity oxidant.
-
Q2: I'm observing a significant amount of black, tar-like residue. How can I minimize this and purify my product?
The formation of black, insoluble polymers is a classic sign of competing side reactions, primarily the acid-catalyzed polymerization of pyrrole.
-
Minimizing Tar Formation:
-
Use Pure Pyrrole: As mentioned, this is the most critical factor.
-
Control Reagent Addition: In the Adler-Longo method, add the pyrrole solution dropwise to the hot solution of 4-nitrobenzaldehyde in propionic acid.[10] This maintains a low instantaneous concentration of pyrrole, disfavoring its self-polymerization.
-
Optimize Concentration: For the Lindsey synthesis, adhere strictly to high-dilution principles.[3]
-
Avoid Overheating: In the Adler-Longo method, do not exceed the necessary reflux time (typically 30-60 minutes). Prolonged heating promotes the formation of tar-like byproducts.[5][7]
-
-
Purification Protocol for Tar-Contaminated Product:
-
Initial Filtration: After cooling the reaction mixture, the crude product often precipitates. Filter this solid and wash it extensively with a solvent that dissolves the tar but not the porphyrin, such as methanol.
-
Solvent Removal: If using the Adler-Longo method, remove the high-boiling propionic acid under reduced pressure.[10]
-
Chromatography: Column chromatography on silica gel is the most effective method for purification.[5][11]
-
Slurry Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., dichloromethane or chloroform) and mix it with a small amount of silica. Dry this mixture to a free-flowing powder and load it onto the column. This "dry loading" technique prevents streaking and improves separation.
-
Elution: Begin with a non-polar solvent like hexanes or toluene and gradually increase the polarity by adding dichloromethane or chloroform. The desired purple T(4-N)PP band should separate from baseline impurities and a dark band of polymeric material that often remains at the top of the column.
-
-
Q3: My final product has a greenish tint and the UV-Vis spectrum shows an unexpected peak around 650 nm. What is this impurity?
This is a classic signature of a chlorin byproduct. Chlorins are partially reduced porphyrins (dihydroporphyrins) and are common side products in porphyrin synthesis.[12] Their presence is indicated by an intense absorption band around 650-660 nm, which can give the purple porphyrin a greenish appearance.
-
Cause: Chlorin formation results from incomplete oxidation of the porphyrinogen intermediate.[12] The porphyrinogen is an 18-pi electron system, but not fully aromatic. It must lose six hydrogens to become the stable, aromatic porphyrin macrocycle. If the oxidation step is not fully efficient, chlorins and other reduced species can be isolated.
-
Solution & Prevention:
-
Ensure Complete Oxidation:
-
In the Adler-Longo method, after the reflux period, allow the mixture to cool while stirring vigorously in an open beaker for several hours (or overnight) to maximize exposure to air.[7]
-
In the Lindsey method, ensure the oxidant (DDQ or p-chloranil) is fresh and added in a slight molar excess. Allow sufficient time for the oxidation to complete; the solution should turn from colorless or pale yellow to the characteristic deep purple of the porphyrin.
-
-
Chemical Oxidation Post-Synthesis: If you have already isolated a chlorin-contaminated product, you can attempt to oxidize it. Dissolve the product in a suitable solvent (like toluene or chloroform), add 1-2 equivalents of DDQ, and stir at room temperature for a few hours. Monitor the reaction by UV-Vis spectroscopy, looking for the disappearance of the ~650 nm peak and an increase in the Q-bands of the porphyrin. The product must then be re-purified by chromatography to remove the spent oxidant.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best synthetic method for T(4-N)PP: Adler-Longo or Lindsey?
Neither method is universally "better"; the choice depends on your laboratory's capabilities, the desired scale, and tolerance for harsh conditions. The Lindsey method generally offers higher yields but requires stricter control over conditions.[6][9]
| Feature | Adler-Longo Method | Lindsey Two-Step Method |
| Conditions | High temperature (~141 °C), refluxing propionic acid, atmospheric pressure.[6] | Room temperature, high dilution (10⁻² M), inert atmosphere for condensation.[3][9] |
| Catalyst | Propionic acid (serves as both solvent and catalyst).[4] | Lewis acids (BF₃·OEt₂) or strong protic acids (TFA).[8] |
| Oxidant | Air (O₂).[6] | Chemical oxidant (DDQ, p-chloranil) added in a second step.[8] |
| Typical Yield | 10-25%.[5][13][14] | 20-40%.[2][9] |
| Pros | Experimentally simple, one-pot procedure, good for larger scales.[6] | Milder conditions, higher yields, suitable for sensitive aldehydes.[12] |
| Cons | Harsh conditions can decompose sensitive molecules, often produces more tar, lower yields.[5][6] | Requires high dilution (large solvent volumes), strict inert atmosphere, two distinct steps.[9] |
Q2: What are the critical parameters to control for maximizing the yield?
-
Purity of Pyrrole: Non-negotiable. Always use freshly distilled pyrrole.
-
Reactant Concentration: Crucial for the Lindsey method. Maintain a concentration of ~0.01 M for both pyrrole and 4-nitrobenzaldehyde to promote cyclization.[2]
-
Acid Catalyst: The concentration and type of acid are key. For the Lindsey method, trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂) are common choices. The optimal concentration must be determined empirically but is typically in the millimolar range.[15]
-
Efficient Oxidation: Ensure complete conversion of the porphyrinogen to the porphyrin using a suitable oxidant and sufficient reaction time.
-
Exclusion of Water: Water can interfere with the acid-catalyzed condensation. Use anhydrous solvents, especially for the Lindsey synthesis.
Q3: How can I confirm the identity and purity of my synthesized T(4-N)PP?
Standard spectroscopic methods are used for characterization:
-
UV-Vis Spectroscopy: This is the most characteristic technique. In a solvent like chloroform or dichloromethane, T(4-N)PP should exhibit an intense Soret band (or B band) around 420 nm and four weaker Q-bands between 500 and 700 nm.[13]
-
¹H NMR Spectroscopy (in CDCl₃): The spectrum is highly symmetrical. Look for three main signals:
-
A singlet for the 8 β-pyrrolic protons around δ 8.8 ppm.
-
Two doublets for the 16 aromatic protons of the nitrophenyl groups (8 protons ortho to the nitro group and 8 protons meta) between δ 8.4-8.7 ppm.[14][16]
-
A broad singlet for the 2 inner N-H protons far upfield, typically around δ -2.8 ppm, due to the ring current effect.[16]
-
-
Mass Spectrometry (MS): Techniques like ESI or MALDI-TOF should show the molecular ion peak [M+H]⁺ at approximately m/z 795.[14][16]
Q4: Can I scale up the synthesis? What are the challenges?
Yes, both methods can be scaled up, but with different challenges.
-
Adler-Longo: This method is generally more amenable to large-scale synthesis because it does not require high dilution.[6] The main challenge is managing the large volume of hot, corrosive propionic acid and ensuring efficient and uniform heating. Purification of large quantities of crude product can also be laborious.
-
Lindsey: Scaling up the Lindsey synthesis is challenging primarily due to the high-dilution requirement. A 10-fold increase in scale necessitates a 10-fold increase in solvent volume, which can become impractical. Maintaining an inert atmosphere over a very large reaction volume can also be difficult.
Visualized Workflows and Protocols
General Porphyrin Synthesis Workflow
This diagram outlines the fundamental stages of a typical meso-substituted porphyrin synthesis.
Caption: General workflow for T(4-N)PP synthesis.
Troubleshooting Low Yields
This decision tree helps diagnose the cause of poor reaction outcomes.
Caption: Decision tree for troubleshooting low yields.
References
-
Wikipedia. (n.d.). Rothemund reaction. Retrieved from Wikipedia. [Link]
-
Dabrowski, J. M., et al. (2014). Two-step Mechanochemical Synthesis of Porphyrins. PMC, NIH. [Link]
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Kalita, H., et al. (2021). Large-Scale Green Synthesis of Porphyrins. PMC, PubMed Central, NIH. [Link]
-
Chem-Station. (2015). Rothemund-Lindsey Porphyrin Synthesis. Retrieved from Chem-Station International Edition. [Link]
-
Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry, 52(5), 827–836. [Link]
-
Senge, M. O. (2011). Syntheses and Functionalizations of Porphyrin Macrocycles. PMC, PubMed Central, NIH. [Link]
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Anderson Group. (n.d.). Synthesis of Anthracene-Fused Porphyrins. Retrieved from Anderson Group publications. [Link]
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Shanmugathasan, S., et al. (1998). A Convenient Procedure for Moderate-scale Rothemund Synthesis of Lipophilic Porphyrins: an Alternative to the Adler–Longo and Lindsey Methodologies. World Scientific Publishing. [Link]
-
ResearchGate. (n.d.). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. Request PDF. [Link]
-
Kalita, H., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega, 6(35), 22895–22903. [Link]
-
Geier, G. R., III, et al. (1999). An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. Organic Letters, 1(9), 1455–1458. [Link]
-
Rumyantseva, V. D., et al. (2013). Improved Method of 5,10,15,20-Tetrakis(4-hydroxyphenyl)- porphyrins Synthesis. Macroheterocycles. [Link]
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Kalita, H., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Publications. [Link]
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Geier, G. R., III, et al. (1999). An Efficient One-Flask Synthesis of N-Confused Tetraphenylporphyrin. Organic Letters. [Link]
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Gash, K. L., et al. (2019). Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin. PMC, NIH. [Link]
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Demshemino, I. (2016). Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. IdeaExchange@UAkron. [Link]
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Wang, L., et al. (2015). Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes. PMC, NIH. [Link]
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Thangvo, V., et al. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(2), 168-173. [Link]
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PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
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Lindsey, J. S., et al. (1987). Rothemund and Adler-Longo reactions revisited: synthesis of tetraphenylporphyrins under equilibrium conditions. The Journal of Organic Chemistry. [Link]
-
Tundo, P., & Romanelli, G. P. (2011). Two-step one-flask room-temperature synthesis of porphyrins. ResearchGate. [Link]
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Al-Awadein, I. A., et al. (2018). Synthesis, Thermal Stability and Electrocatalytic Activities of meso-tetrakis (5-bromothiophen-2-yl) Porphyrin and Its Cobalt and Copper Complexes. International Journal of Electrochemical Science. [Link]
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de la Torre, G., et al. (2018). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews. [Link]
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Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757–2763. [Link]
-
YouTube. (2014). Tetraphenyl porphyrin (TPP) Synthesis. [Link]
-
Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?[Link]
-
The University of Liverpool Repository. (n.d.). Porphyrin Chapter. [Link]
- Lindsey Lab, North Carolina State University. (n.d.). Journal Articles.
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G. Law, M., et al. (2023). A greener tetraphenylporphyrin synthesis and metallation: an undergraduate teaching experiment. Taylor & Francis Online. [Link]
-
Lindsey, J. S., et al. (1986). Synthesis of tetraphenylporphyrins under very mild conditions. Tetrahedron Letters, 27(41), 4969-4970. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives: Photophysical and DFT study. [Link]
- Google Patents. (2013). US20130190486A1 - Method Of Mass Production Of Tetrakis(P-Nitrophenyl)Porphyrins.
-
ResearchGate. (2013). (PDF) Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis. [Link]
-
ResearchGate. (n.d.). The Synthesis of Meso-Substituted Porphyrins. Request PDF. [Link]
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Overcoming solubility issues of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in aqueous media
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) in aqueous media. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to facilitate the successful application of this compound in your research.
Introduction: The Challenge of TNPP Solubility
This compound (TNPP) is a synthetic porphyrin derivative with significant potential in various applications, including as a photosensitizer in photodynamic therapy, a component in chemical sensors, and a building block for advanced materials.[1][2] A primary obstacle to its widespread use in biological and aqueous systems is its pronounced hydrophobicity and lack of ionizable functional groups, leading to extremely low water solubility.[1][3] This inherent characteristic often results in the formation of aggregates in aqueous environments, which can quench its photoactivity and hinder its bioavailability.[4][5][6]
This technical guide will explore the root causes of these solubility issues and provide a range of practical strategies to overcome them, ensuring consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is TNPP so poorly soluble in water?
A1: The poor aqueous solubility of TNPP is a direct consequence of its molecular structure. The large, aromatic porphyrin core is inherently hydrophobic. While the four peripheral nitrophenyl groups offer some polarity, the nitro groups are not readily ionizable and do not significantly contribute to water solubility.[1] This leads to a molecule that strongly prefers non-polar environments and tends to self-associate through π-π stacking in aqueous media to minimize contact with water molecules, a phenomenon known as aggregation.[4][6]
Q2: What is porphyrin aggregation and how can I detect it?
A2: Porphyrin aggregation is the self-assembly of individual porphyrin molecules into larger structures in solution.[7] This is a common issue for hydrophobic porphyrins like TNPP in aqueous media.[5] Aggregation can significantly alter the photophysical properties of the porphyrin, often leading to a decrease in fluorescence and singlet oxygen generation.
You can detect aggregation primarily using UV-Visible spectroscopy. Key indicators include:
-
Broadening of the Soret band: The sharp, intense absorption peak characteristic of the porphyrin monomer (around 420 nm for TNPP) will broaden.
-
Shifts in the Soret band: Depending on the geometry of the aggregate, you may observe a red-shift (J-aggregates, "staircase" structure) or a blue-shift (H-aggregates, "face-to-face" structure).[4][6]
-
Deviation from the Beer-Lambert Law: A non-linear relationship between absorbance and concentration is a strong indicator of aggregation.[4]
Q3: Can I use co-solvents to dissolve TNPP for my aqueous experiments?
A3: While TNPP is soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform, using these as co-solvents in aqueous systems for biological applications must be approached with caution.[8][9]
-
Toxicity: Many organic solvents are toxic to cells, even at low concentrations.
-
Precipitation: Adding an aqueous buffer to a stock solution of TNPP in an organic solvent can cause the porphyrin to precipitate out as the overall polarity of the solvent mixture increases. This is often referred to as an "anti-solvent" effect.[10]
-
Interference: The co-solvent may interfere with the biological system or assay you are studying.
For these reasons, while co-solvents are useful for preparing stock solutions, they are generally not the preferred method for achieving stable TNPP solutions in aqueous media for biological experiments. Formulation strategies are often more effective and biocompatible.
Q4: What are the main formulation strategies to improve TNPP's aqueous solubility?
A4: The most effective strategies involve the use of carrier systems to encapsulate or complex with the TNPP molecule, rendering it dispersible in aqueous media. The primary methods include:
-
Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic molecules like TNPP can be stably incorporated into the lipid bilayer, effectively shielding them from the aqueous environment.[5][11][12][13][14]
-
Cyclodextrin Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, such as the phenyl groups of TNPP, forming water-soluble inclusion complexes.[15][16][17][18]
-
Polymeric Nanoparticles: TNPP can be encapsulated within or conjugated to various biocompatible polymers to form nanoparticles. This approach can improve solubility and provide opportunities for targeted delivery.[19][20]
Troubleshooting Guide: Practical Solutions for TNPP Solubilization
Issue 1: My TNPP precipitates when I dilute my organic stock solution with buffer.
Cause: This is a classic sign of an "anti-solvent" effect. The aqueous buffer is a poor solvent for TNPP, and when its proportion in the mixture becomes too high, the TNPP can no longer stay dissolved and crashes out of solution.
Solution: Avoid direct dilution of a concentrated organic stock into a large volume of buffer. Instead, utilize a formulation strategy.
This protocol is a starting point and can be optimized for your specific lipid composition and desired particle size.
Caption: Workflow for TNPP Liposome Preparation.
Step-by-Step Protocol:
-
Lipid & TNPP Co-dissolution: In a round-bottom flask, dissolve your chosen lipid (e.g., DPPC, POPC) and TNPP in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). A typical molar ratio of lipid to porphyrin can range from 50:1 to 200:1.
-
Thin Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, dry film of the lipid and TNPP mixture on the inner surface of the flask.
-
Hydration: Add your desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume should be chosen to achieve your target final lipid concentration (e.g., 1-10 mg/mL).
-
Vesicle Formation: Hydrate the film by gentle agitation (vortexing or hand-swirling) at a temperature above the phase transition temperature of your chosen lipid. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain a homogenous population of unilamellar vesicles (LUVs), subject the MLV suspension to extrusion using a mini-extruder device. Pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).[5]
-
Purification: Remove any unencapsulated TNPP, which may exist as aggregates, by size exclusion chromatography using a Sephadex G-50 column, with your buffer as the eluent. The liposome-encapsulated TNPP will elute in the void volume.
-
Characterization:
-
Size: Confirm the size and polydispersity of your liposomes using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the amount of encapsulated TNPP using UV-Vis spectroscopy after disrupting the liposomes with a suitable detergent (e.g., Triton X-100) or solvent (e.g., DMSO). Compare this to the initial amount of TNPP used.
-
Issue 2: My TNPP solution has a broad and shifted Soret peak, and its fluorescence is very low.
Cause: These are classic spectroscopic signs of porphyrin aggregation.[6][21] The π-π stacking of the porphyrin rings in an aggregate state leads to these changes and quenches the excited state, reducing fluorescence.
Solution: Use a solubilizing agent that can break up these aggregates by forming host-guest complexes. Cyclodextrins are an excellent choice for this purpose.[15][22]
Methylated cyclodextrins (e.g., trimethyl-β-cyclodextrin, TMe-β-CD) often provide superior solubilizing capacity for porphyrins compared to their unmodified counterparts.[16]
Caption: Mechanism of TNPP Solubilization by Cyclodextrin.
Step-by-Step Protocol:
-
Prepare a Cyclodextrin Stock Solution: Prepare a concentrated stock solution of TMe-β-CD in your desired aqueous buffer.
-
Prepare a TNPP Suspension: Weigh out a small amount of TNPP powder and add it to a volume of the buffer to create a fine suspension. Sonication can aid in dispersing the powder.
-
Complexation: Add the cyclodextrin stock solution to the TNPP suspension. The molar ratio of CD to TNPP will need to be optimized, but starting with a large excess (e.g., 100:1 to 1000:1 CD:TNPP) is recommended.
-
Incubation: Stir or sonicate the mixture at room temperature. The formation of the inclusion complex can take anywhere from a few minutes to several hours. The solution should gradually clarify as the TNPP is encapsulated by the cyclodextrin.
-
Filtration (Optional): To remove any remaining insoluble TNPP aggregates, filter the solution through a 0.22 µm syringe filter.
-
Characterization:
-
UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of the final solution. You should observe a sharpening of the Soret band and a return to a peak wavelength consistent with the monomeric form, indicating successful disaggregation and complexation.
-
Concentration Determination: Create a calibration curve for TNPP in a suitable organic solvent (e.g., DMSO) and use it to determine the final concentration of solubilized TNPP in your aqueous complex solution.
-
Comparative Data Summary
The following table summarizes the expected outcomes for different solubilization approaches.
| Parameter | TNPP in Water/Buffer | TNPP with Co-solvent (e.g., 5% DMSO) | TNPP in Liposomes | TNPP-Cyclodextrin Complex |
| Visual Appearance | Turbid suspension/precipitate | May appear clear initially, risk of precipitation | Translucent, slightly opalescent dispersion | Clear solution |
| Soret Peak (UV-Vis) | Broad, potentially shifted | Sharp, but may broaden on standing | Sharp, monomer-like | Sharp, monomer-like |
| Stability | Unstable, aggregates settle | Prone to precipitation over time or with temperature changes | Stable for days to weeks if prepared correctly | Generally stable |
| Biocompatibility | Poor (aggregates can be cytotoxic) | Limited due to solvent toxicity | Generally high (depends on lipid choice) | Generally high |
Concluding Remarks
Overcoming the solubility challenges of this compound is a critical step for its successful application in aqueous and biological systems. The choice of solubilization method—be it liposomal encapsulation or cyclodextrin complexation—will depend on the specific requirements of your experiment, including desired concentration, stability, and biocompatibility. By understanding the underlying causes of poor solubility and employing the systematic troubleshooting and formulation strategies outlined in this guide, researchers can unlock the full potential of this versatile porphyrin.
References
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Gaudin, V., et al. (2004). Incorporation of hydrophobic porphyrins into liposomes: characterization and structural requirements. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1664(2), 166-174. [Link]
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Costentin, C., et al. (2017). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Central Science, 3(7), 749-756. [Link]
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Yumoto, Y., et al. (2020). Improved water solubility and photodynamic activity of hydroxy-modified porphyrins by complexation with cyclodextrin. Organic & Biomolecular Chemistry, 18(43), 8829-8836. [Link]
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Ribaut, J., et al. (2004). Incorporation of hydrophobic porphyrins into liposomes: Characterization and structural requirements. Universitat Ramon Llull. [Link]
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Puri, A. (2018). Liposomal Formulations of Photosensitizers. Molecules, 23(10), 2633. [Link]
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Yumoto, Y., et al. (2020). Improved water solubility and photodynamic activity of hydroxy-modified porphyrins by complexation with cyclodextrin. ResearchGate. [Link]
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Micali, N., et al. (1996). Porphyrin Aggregation In Aqueous Solutions: Small Angle And Quasielastic Light Scattering Results. Swarthmore College. [Link]
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Meindl, A., et al. (2022). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. Molecules, 27(19), 6524. [Link]
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Dudkowiak, A., et al. (2002). The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy. Photochemical & Photobiological Sciences, 1(2), 128-132. [Link]
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Costentin, C., et al. (2017). Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction. ACS Publications. [Link]
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Pasternack, R. F., et al. (1998). J- and H-Aggregates of Porphyrin−Surfactant Complexes: Time-Resolved Fluorescence and Other Spectroscopic Studies. The Journal of Physical Chemistry B, 102(43), 8527-8534. [Link]
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Crupi, V., et al. (2004). Spectroscopic evidence of aggregation processes in porphyrin-based star-polymers in aqueous solutions. Molecular Physics, 102(11-12), 1187-1193. [Link]
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Meindl, A., et al. (2022). Modifications of Porphyrins and Hydroporphyrins for Their Solubilization in Aqueous Media. MDPI. [Link]
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Suvarna, V., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]
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Dudkowiak, A., et al. (2002). The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy. Semantic Scholar. [Link]
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Whalen, M. M., & Sassa, S. (1982). Loss of porphyrins from solution during analysis: effect of sample pH and matrix on porphyrin quantification in urine by "high-performance" liquid chromatography. Clinical Chemistry, 28(8), 1654-1658. [Link]
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Popa, A., et al. (2021). Solubilization of Charged Porphyrins in Interpolyelectrolyte Complexes: A Computer Study. Polymers, 13(4), 517. [Link]
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5,10,15,20-(tetra-4-nitrophenyl)porphyrin. ChemBK. [Link]
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Dudkowiak, A., et al. (2002). The influence of pH on charged porphyrins studied by fluorescence and photoacoustic spectroscopy. ResearchGate. [Link]
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Obloza, A., et al. (2013). The synthesis of new potential photosensitizers. 1. Mono-carboxylic acid derivatives of tetraphenylporphyrin. Acta Poloniae Pharmaceutica, 70(1), 97-103. [Link]
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Narayanan, S., & Seshadri, K. S. (1995). Coordination aggregation of mesoaryl substituted porphyrins. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(4), 477-486. [Link]
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de Oliveira, A. C. S., et al. (2023). Investigation of the solubility of protoporphyrin IX in aqueous and hydroalcoholic solvent systems. Heliyon, 9(12), e22709. [Link]
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Yumoto, Y., et al. (2015). Photodynamic Activities of Porphyrin Derivative–Cyclodextrin Complexes by Photoirradiation. ACS Medicinal Chemistry Letters, 6(11), 1109-1113. [Link]
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Cieplak, M., et al. (2021). Versatile Porphyrin Arrangements for Photodynamic Therapy—A Review. International Journal of Molecular Sciences, 22(16), 8823. [Link]
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Singh, S., et al. (2025). Substituents tuning aggregation behavior of water-insoluble porphyrins. ACS Fall 2025. [Link]
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Wang, H., et al. (2022). Cyclodextrin-Activated Porphyrin Photosensitization for Boosting Self-Cleavable Drug Release. Journal of Medicinal Chemistry, 65(9), 6764-6774. [Link]
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Songca, S. P., et al. (2000). Solubilization of meso-Tetraphenylporphyrin Photosensitizers by Substitution with Fluorine and with 2,3-Dihydroxy-1-propyloxy Groups. Journal of Pharmacy and Pharmacology, 52(11), 1361-1367. [Link]
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Tetraphenylporphyrin. Wikipedia. [Link]
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Lademann, J., et al. (2013). Liposome Formulations of Hydrophobic Drugs. Springer Nature Experiments. [Link]
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Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763. [Link]
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Solvation descriptors for porphyrins (porphines). ResearchGate. [Link]
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D'Urso, A., et al. (2019). Chemistry of Water‐Soluble Porphyrins. ResearchGate. [Link]
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Samankumara, L. P., et al. (2023). Synthesis of compact water-soluble bioconjugatable porphyrins for life sciences applications. New Journal of Chemistry, 47(37), 17409-17430. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. LinkedIn. [Link]
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Lademann, J., et al. (2013). Liposome Formulations of Hydrophobic Drugs. ResearchGate. [Link]
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Liu, Y., et al. (2016). Transformation of H-Aggregates and J-Dimers of Water-Soluble Tetrakis (4-carboxyphenyl) Porphyrin in Polyion Complex Micelles. Polymers, 8(12), 425. [Link]
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Mfouo-Tynga, I. S., & Abrahamse, H. (2018). Recent Advances in Porphyrin-Based Nanocomposites for Effective Targeted Imaging and Therapy. International Journal of Nanomedicine, 13, 6245-6262. [Link]
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Mohamed, R. M., et al. (2018). Manganese (III) meso-tetrakis(4-nitrophenyl) porphyrin sensitizes TiO₂ nanoparticles into visible region via a pyridyl linker for degradation of organic dyes. Scientific Reports, 8(1), 17912. [Link]
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Nakagawa, H., et al. (2023). Preparation of a Water-Soluble Glycopolymer Bearing Porphyrin Skeletons and Its Biological Properties. ACS Omega, 8(39), 36171-36179. [Link]
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Mihai, M., et al. (2016). Novel nanomaterials based on 5,10,15,20-tetrakis(3,4-dimethoxyphenyl)-21H,23H-porphyrin entrapped in silica matrices. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Technical Support Center: Enhancing the Photostability of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) and its derivatives. This resource is designed to provide in-depth, field-proven insights and troubleshooting for one of the most common challenges encountered with these molecules: photodegradation. Our goal is to move beyond simple protocols and explain the underlying causality, empowering you to make informed decisions in your experiments.
Section 1: Understanding Photodegradation of TNPP Derivatives
This section addresses the fundamental principles of why these powerful molecules can be susceptible to light-induced degradation.
FAQ: What is photodegradation, and why is my TNPP derivative losing its characteristic absorbance/fluorescence upon illumination?
Answer: Photodegradation, or photobleaching, is the irreversible photochemical destruction of a molecule upon light absorption. For a porphyrin like TNPP, this manifests as a decrease in the intensity of its characteristic absorption bands, particularly the strong Soret band (around 420-425 nm) and the weaker Q-bands in the visible region.[1][2] This loss of color and fluorescence is a direct indication that the porphyrin's conjugated macrocyclic structure, which is responsible for its photophysical properties, is being chemically altered or destroyed.
The core issue lies in the molecule's very function as a photosensitizer. Upon absorbing a photon, the TNPP molecule is promoted to an excited electronic state. While this excited state is key for applications like photodynamic therapy (PDT) and photocatalysis, it also opens pathways for reactions that can destroy the molecule itself, especially in the presence of oxygen.[3][4]
FAQ: What are the primary molecular mechanisms driving the photodegradation of my TNPP derivative?
Answer: The photodegradation of porphyrins is primarily mediated by reactive oxygen species (ROS), which the porphyrin itself generates. The process follows a well-established pathway, often referred to as a Type II photochemical reaction.
-
Excitation and Intersystem Crossing: The TNPP molecule absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a longer-lived excited triplet state (T₁).[4]
-
Energy Transfer to Molecular Oxygen: This excited triplet state (T₁) is the key player. In an aerobic environment, the T₁ porphyrin can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state.
-
Singlet Oxygen Generation: This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂).[3][5]
-
Macrocycle Attack: Singlet oxygen is a powerful oxidizing agent that can attack the electron-rich double bonds of the porphyrin macrocycle. This attack breaks the conjugation, leading to colorless, non-fluorescent degradation products.
The electron-withdrawing nature of the four nitrophenyl groups in TNPP can influence the electronic properties and redox potential of the porphyrin, which in turn affects the efficiency of these processes and the overall stability against photooxidation.[6]
Caption: Primary mechanism of TNPP photodegradation via singlet oxygen generation.
Section 2: Core Strategies for Enhancing Photostability
This section provides actionable strategies to mitigate photodegradation, grounded in modifying the molecule's chemistry and its immediate environment.
FAQ: How does inserting a metal into the porphyrin core (metalation) affect photostability?
Answer: Metalation is one of the most effective strategies to enhance photostability. Introducing a metal ion into the center of the porphyrin macrocycle significantly alters its photophysical properties.[7] The choice of metal is critical as it dictates the outcome.
-
Mechanism of Stabilization: The "heavy-atom effect" is a key principle. Heavy atoms like Palladium (Pd) or Platinum (Pt) can increase the rate of intersystem crossing but also influence the lifetime of the triplet state.[8] Paramagnetic metals like Copper (Cu) can dramatically shorten the triplet state lifetime by providing alternative, non-radiative decay pathways. This reduces the time available for the porphyrin to interact with and energize molecular oxygen, thereby suppressing singlet oxygen production and enhancing photostability.[9]
-
Causality: By inserting a metal that quenches the triplet state, you are effectively "short-circuiting" the primary pathway to singlet oxygen generation. Less singlet oxygen means less degradation of the porphyrin macrocycle.
Table 1: Effect of Metalation on Porphyrin Photophysical Properties and Stability
| Metal Ion | Typical Effect on Triplet Lifetime | Singlet Oxygen Quantum Yield (ΦΔ) | General Impact on Photostability | Reference(s) |
|---|---|---|---|---|
| Free-Base (2H⁺) | Long | High | Baseline (Often low stability) | [10] |
| Zinc (Zn²⁺) | Moderately Long | High | Often similar to or slightly better than free-base | [9][10] |
| Palladium (Pd²⁺) | Long | High | Can be more stable due to structural rigidity | [6][9] |
| Copper (Cu²⁺) | Very Short (Quenched) | Very Low | Significantly Enhanced | [9][11] |
| Nickel (Ni²⁺) | Very Short (Quenched) | Very Low | Significantly Enhanced | [9] |
| Indium (In³⁺) | Long | High | Can improve stability and PDT efficacy |[7][8] |
Note: The exact effects can vary based on the specific porphyrin structure and solvent environment.
FAQ: What is the role of the microenvironment in preventing photodegradation?
Answer: Controlling the porphyrin's local environment is a powerful, non-synthetic strategy to boost photostability. The goal is to isolate the TNPP molecules from each other and from molecular oxygen.
-
Rigid Matrices: Incorporating TNPP derivatives into solid, rigid matrices like metal-organic frameworks (MOFs), zeolites, or polymer films can dramatically enhance their photostability.[12][13][14] One study showed that locking a porphyrin in a zirconium-based MOF led to only a 2% drop in fluorescence signal under continuous illumination, compared to a 16% decrease for the free porphyrin in solution.[13][14][15]
-
Causality: The rigid framework provides several protective effects:
-
Site Isolation: It prevents porphyrin molecules from aggregating, a process that can create new degradation pathways.[16]
-
Oxygen Barrier: It can limit the diffusion of molecular oxygen to the excited porphyrin, starving the singlet oxygen generation process.
-
Conformational Restriction: It locks the porphyrin in a fixed geometry, preventing structural changes that might facilitate degradation.
-
FAQ: Can I use chemical additives like antioxidants to improve the photostability of my TNPP derivative in solution?
Answer: Yes, this is a viable strategy, particularly for in vitro or formulation studies. Antioxidants and quenchers work by intercepting the damaging reactive oxygen species before they can harm the porphyrin.
-
Mechanism of Action: Antioxidants like ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), and carotenoids (e.g., β-carotene) can chemically react with and neutralize singlet oxygen and other free radicals.[17][18] This sacrificial protection spares the porphyrin macrocycle. Studies have shown that a combination of these antioxidants can offer significant membrane protection against porphyrin-induced phototoxicity.[17][18]
-
Practical Considerations: The effectiveness depends on the concentration of the antioxidant, its reactivity towards singlet oxygen, and its localization relative to the porphyrin. For cellular applications, lipophilic antioxidants like β-carotene and α-tocopherol may be more effective at protecting membrane-bound porphyrins.[17]
Caption: Key strategies for improving the photostability of TNPP derivatives.
Section 3: Experimental Protocols & Troubleshooting
This section provides standardized procedures and solutions to common problems encountered during photostability experiments.
Protocol: Standardized Photostability Assessment of TNPP Derivatives
This protocol is adapted from ICH Q1B guidelines and common laboratory practice to provide a reproducible method for assessing photostability.[19][20]
Objective: To quantify the rate of photodegradation of a TNPP derivative in solution by monitoring the change in its Soret band absorbance over time.
Materials:
-
TNPP derivative
-
Spectroscopic grade solvent (e.g., DMF, CHCl₃, Toluene)
-
Calibrated UV-Vis spectrophotometer
-
Matched 1 cm quartz cuvettes (2)
-
Calibrated light source (e.g., Xenon lamp with appropriate filters to simulate solar light)
-
Aluminum foil
-
Magnetic stirrer and stir bar (optional, for homogeneity)
Procedure:
-
Sample Preparation: Prepare a stock solution of the TNPP derivative. Dilute it with the chosen solvent to obtain a final concentration where the Soret band maximum absorbance is between 0.8 and 1.2.
-
Control & Sample Cuvettes: Fill two quartz cuvettes with the porphyrin solution. Tightly wrap one cuvette completely in aluminum foil; this is your dark control . The unwrapped cuvette is your test sample .
-
Initial Measurement (t=0): Record the full UV-Vis spectrum (e.g., 350-700 nm) for both the test sample and the dark control. Record the absorbance maximum of the Soret band (A₀).
-
Light Exposure: Place both cuvettes in the photostability chamber at a fixed distance from the light source. If using a stirrer, ensure both are stirred at the same rate. Expose the samples for a defined period. A typical experiment might involve taking measurements at intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Intermediate/Final Measurements: At each time point, remove both cuvettes and record their UV-Vis spectra. Record the new Soret band maximum for the test sample (Aₜ) and the control sample (A_control).
-
Data Analysis:
-
First, check the dark control. Its absorbance should not change significantly. If it does, thermal degradation or aggregation may be occurring, confounding the results.[20][21]
-
Calculate the percentage of remaining porphyrin at each time point using the formula: % Porphyrin Remaining = (Aₜ / A₀) * 100
-
Plot the % Porphyrin Remaining vs. Time to visualize the degradation kinetics.
-
Caption: A step-by-step workflow for assessing TNPP photostability.
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Rapid bleaching of Soret band (<5 min) | 1. Light source is too intense. 2. Porphyrin is extremely photolabile. 3. Presence of catalytic impurities. | 1. Reduce light intensity or increase distance from the source. 2. Consider metalation or environmental protection strategies. 3. Re-purify the porphyrin sample. |
| Absorbance of dark control decreases | 1. Thermal degradation. 2. Aggregation and precipitation out of solution. | 1. Ensure the photostability chamber is temperature-controlled. 2. Use a different solvent or add a surfactant (e.g., SDS) to prevent aggregation.[21] Check for insolubility. |
| Soret band shifts or changes shape | 1. Formation of a stable photoproduct with its own absorption. 2. Porphyrin aggregation (band broadening/splitting). 3. Protonation/deprotonation if solvent is acidic/basic. | 1. Analyze degradation products with LC-MS. 2. Check Beer-Lambert law compliance; if non-linear, aggregation is likely. Use a less polar solvent. 3. Buffer the solution or use a neutral, aprotic solvent. |
| Inconsistent results between runs | 1. Fluctuation in light source output. 2. Inconsistent sample positioning. 3. Solvent evaporation. | 1. Calibrate and warm up the lamp before each experiment. 2. Use a fixed sample holder. 3. Use cuvettes with caps or stoppers. |
Section 4: Synthesis & Purification Notes
A stable experiment begins with a pure, well-characterized compound.
FAQ: My synthesis of TNPP has a low yield and is difficult to purify. What are the best practices?
Answer: The synthesis of TNPP, typically via the condensation of 4-nitrobenzaldehyde and pyrrole, is notorious for modest yields (often 5-20% under standard Lindsey or Rothemund conditions) and purification challenges due to the product's low solubility.[1][22][23]
-
Synthesis:
-
Method: The Lindsey-Little synthesis, involving a two-step, one-pot reaction (acid-catalyzed condensation followed by oxidation), is common. Propionic acid is often used as the solvent and catalyst.[24][25]
-
Yield Improvement: Some newer methods report higher yields. One approach involves a two-step protocol where the intermediate tetrapyrrane is first formed in a water-methanol mixture with HCl, then isolated and refluxed in DMF to yield the final porphyrin.[22] This can improve yields by minimizing the formation of unwanted oligomers.[22]
-
-
Purification:
-
Primary Challenge: The main difficulty is separating the desired A₄-type porphyrin (TNPP) from a complex mixture of oligomeric byproducts and unreacted starting materials. The low solubility of TNPP in common organic solvents exacerbates this.
-
Recommended Steps:
-
Initial Filtration: After the reaction, the crude product often precipitates. It should be filtered and washed extensively with solvents like methanol and hot water to remove more soluble impurities.[25]
-
Column Chromatography: This is the most critical step. Use a silica gel column. A solvent system of chloroform (CHCl₃) or dichloromethane (DCM) is typically used. Sometimes a small amount of a more polar solvent like methanol (e.g., 99:1 DCM:MeOH) is needed to elute the porphyrin. Be aware that TNPP moves very slowly.
-
Contamination: A common issue is contamination with hydrocarbon or silicone grease, which can be difficult to remove.[1] Flushing the column with hexane or petroleum ether before loading the sample can help mitigate this.[1]
-
Recrystallization: After chromatography, recrystallization from a solvent mixture like CHCl₃/methanol or pyridine/water can provide the final, highly pure product.
-
-
References
-
Hassan, G. F., Saad, N. E. H., Hmadeh, M., & Karam, P. (2018). Enhancing porphyrin photostability when locked in metal-organic frameworks. Dalton Transactions, 47(44), 15765–15771. [Link]
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- Pravdin, A. B., & S, P. Y. (2007). Singlet oxygen quenching by oxygen in tetraphenyl-porphyrin solutions.
- Szczubiałka, K., Stochel, G., & Macyk, W. (2023). Enhancing Visible-Light Photocatalysis with Pd(II) Porphyrin-Based TiO2 Hybrid Nanomaterials: Preparation, Characterization, ROS Generation, and Photocatalytic Activity. Molecules, 28(23), 7862.
- Böhm, F., Edge, R., Foley, S., Lange, L., & Truscott, T. G. (2001). Antioxidant inhibition of porphyrin-induced cellular phototoxicity. Journal of Photochemistry and Photobiology B: Biology, 65(2-3), 177-183.
- Chen, C., Wang, X., Liu, Z., & Li, Z. (2019). Carrier-free water-soluble porphyrin nanoparticles as highly effective photosensitizers for photodynamic therapy.
- Juzenas, P., & Moan, J. (2023). Analysis of Singlet Oxygen Luminescence Generated By Protoporphyrin IX. International Journal of Molecular Sciences, 24(13), 10842.
- Yuan, Y., Zhang, Y., & Chen, J. (2020). Chemical approaches for the enhancement of porphyrin skeleton-based photodynamic therapy. Future Medicinal Chemistry, 12(1), 75–96.
- Chapp, T. (2013). Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties. IdeaExchange@UAkron.
- Pandey, S. K., Sahoo, B., G, G., Gryshuk, A., Ethirajan, M., Kadish, K. M., Ohkubo, K., Fukuzumi, S., P, R. K., Oseroff, A., & Pandey, R. K. (2016). Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy.
- Bera, S., & Mondal, B. (2021). Large-Scale Green Synthesis of Porphyrins. The Journal of Organic Chemistry, 86(18), 12519–12525.
- de la Peña, A. M., & Iglesias, M. (2024). Porphyrin-based MOFs for photocatalysis in water: advancements in solar fuels generation and pollutants degradation.
- Pápai, M., & K, T. (2017). Effects of Temperature, Axial Ligand, and Photoexcitation on the Structure and Spin-State of Nickel(II) Complexes with Water-Soluble 5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin. International Journal of Molecular Sciences, 25(1), 478.
- Golec, B., Buczyńska, J., Nawara, K., Gorski, A., & Waluk, J. (2023). Photodegradation of free base and zinc porphyrins in the presence and absence of oxygen. Photochemical & Photobiological Sciences.
- Apostolopoulos, A., Ioannou, E., & Frontistis, Z. (2024). Cu-Metalated Porphyrin-Based MOFs Coupled with Anatase as Photocatalysts for CO2 Reduction: The Effect of Metalation Proportion.
- Unknown. (2011).
- Siritham, E., & Tuntulani, T. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(2), 133.
- S, P., & M, N. (2017). Axial ligand modified high valent tin(iv) porphyrins: synthesis, structure, photophysical studies and photodynamic antimicrobial activities on Candida albicans. Dalton Transactions, 46(36), 12164–12176.
- Lo, C., & Chen, Y. (2013). Method Of Mass Production Of Tetrakis(P-Nitrophenyl)Porphyrins.
- Das, S., & T, M. J. (2008). Synthesis of meso-Extended Tetraaryl Porphyrins. Molecules, 13(6), 1341–1354.
- Lo, C., & Chen, Y. (Year). Method of mass production of tetrakis(p-nitrophenyl)porphyrins.
- Unknown. (Year).
- Mironov, A. F., & Rumyantseva, V. D. (1979). Effect of porphyrin ring ligands on the affinity of heme iron to axial ligands. Bioorganicheskaia khimiia, 5(5), 727–734.
- Wang, W., & Wang, T. (2013). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Science of The Total Environment, 452-453, 365–370.
- Hassan, G. F., Saad, N. E. H., Hmadeh, M., & Karam, P. (2018). Enhancing porphyrin photostability when locked in metal-organic frameworks. Dalton transactions (Cambridge, England : 2003), 47(44), 15765–15771.
- Kanwal, A., & Ishaq, T. (2024). Manganese (III) meso-tetrakis(4-nitrophenyl) porphyrin sensitizes TiO₂ nanoparticles into visible region via a pyridyl linker for degradation of organic dyes. Scientific Reports, 14(1), 16429.
- Unknown. (Year). Photodegradation mechanism of porphyrins.
- Hassan, G. F., Saad, N. E. H., Hmadeh, M., & Karam, P. (2018). Enhancing Porphyrin Photostability When Locked in Metal-Organic Frameworks. The Royal Society of Chemistry.
- de la Torre, G., & F, C. T. (2019). Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy.
- Unknown. (Year). Porphyrins in troubled times: A spotlight on porphyrins and their metal complexes for explosives testing and CBRN defense.
- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH Harmonised Tripartite Guideline.
- Sharp, T. (2021). Photostability testing theory and practice. Q1 Scientific.
- Szlęzak, M., & G, K. (2022). Novel Short PEG Chain-Substituted Porphyrins: Synthesis, Photochemistry, and In Vitro Photodynamic Activity against Cancer Cells. International Journal of Molecular Sciences, 23(17), 9963.
- Gomes, A., & C, F. (2017). Photostability study. Porphyrin concentration 10 m M on aqueous media.
- Pavlovic, S., & B, S. L. (2022). Topical Porphyrin Antioxidant Protects Against Ocular Surface Pathology in a Novel Rabbit Model for Particulate Matter-Induced Dry Eye Disease. Journal of Ocular Pharmacology and Therapeutics, 38(4), 268–280.
- Unknown. (2024). Systemic Effects of Photoactivated 5,10,15,20-tetrakis(N-methylpyridinium-3-yl) Porphyrin on Healthy Drosophila melanogaster. MDPI.
- Pavlovic, S., & B, S. L. (2022). Topical Porphyrin Antioxidant Protects Against Ocular Surface Pathology in a Novel Rabbit Model for Particulate Matter-Induced Dry Eye Disease. Journal of ocular pharmacology and therapeutics : the official journal of the Association for Ocular Pharmacology and Therapeutics, 38(4), 268–280.
- Unknown. (Year). Improved method of 5,10,15.20-tetrakis(4-hydroxyphenyl)porphyrins synthesis.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Unknown. (2023). Photodynamic Antimicrobial Activity of a Novel 5,10,15,20-Tetrakis (4-Ethylphenyl) Porphyrin against Clinically Important Bacteria. MDPI.
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- 3. [Quenching of singlet oxygen with chlorophylls and porphyrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Molecular oxygen quenching of the singlet and triplet states of poryphyrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Synthesis of meso-Extended Tetraaryl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metallation of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Welcome to the technical support center for the metallation of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of metallated TNPP. The electron-withdrawing nature of the four nitrophenyl groups significantly influences the reactivity of the porphyrin core, necessitating carefully optimized conditions for successful metal insertion.
I. Understanding the Challenges of Metallating an Electron-Deficient Porphyrin
The primary challenge in the metallation of TNPP lies in the reduced basicity of the central nitrogen atoms. The four nitro groups are strong electron-withdrawing substituents, which decrease the electron density of the porphyrin macrocycle. This electronic effect makes it more difficult to deprotonate the two pyrrolic protons, a crucial step for the coordination of the metal ion.[1] Consequently, reaction conditions that are effective for electron-rich porphyrins often prove inadequate for TNPP, leading to low yields or incomplete reactions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
My metallation reaction is not proceeding to completion, and I observe a significant amount of starting free-base porphyrin. What are the likely causes and how can I improve the yield?
This is the most common issue when working with electron-deficient porphyrins like TNPP. Several factors could be at play:
Answer:
-
Insufficient Reaction Temperature or Time: Metallation of TNPP often requires more forcing conditions than their unsubstituted counterparts.[2]
-
Troubleshooting:
-
Increase the reaction temperature. Solvents with higher boiling points like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine are often employed.[3][4] Refluxing is a common practice.[3]
-
Extend the reaction time. Monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of two Q-bands for the metalloporphyrin is a clear indicator of successful metallation.[5][6] The Soret band will also typically shift.[6][7]
-
-
-
Inappropriate Solvent: The choice of solvent is critical as it needs to solubilize both the porphyrin and the metal salt.[8]
-
Troubleshooting:
-
High-boiling point, polar aprotic solvents like DMF are generally a good starting point.[4][9] They can effectively dissolve both the porphyrin and a variety of metal salts.
-
Pyridine can act as both a solvent and a base, facilitating the deprotonation of the porphyrin core.[3]
-
For some metal salts, a mixture of solvents might be necessary. For instance, a mixture of toluene and ethanol has been used for indium insertion.[7]
-
-
-
Choice of Metal Salt: The counter-ion of the metal salt can influence its reactivity.
-
Troubleshooting:
-
Metal acetates (e.g., zinc acetate, copper acetate) are often good choices as the acetate ion can act as a weak base to facilitate deprotonation.[8]
-
Metal chlorides are also commonly used, but may require the addition of a non-coordinating base.
-
Consider using a significant excess of the metal salt to drive the reaction equilibrium towards the product.[3][8] However, be aware that a very large excess can sometimes complicate purification.[5]
-
-
I am observing the formation of an unknown green-colored species during the reaction. What is this and how can I avoid it?
Answer:
The formation of a green species is often indicative of the protonated porphyrin dication, [H4(TNPP)]2+. This occurs in acidic conditions.
-
Causality: Some metal salts, particularly metal halides, can generate acidic byproducts (e.g., HCl) during the reaction, which can protonate the free-base porphyrin.[2] Using an excess of certain metal salts can also lead to the formation of the dication.[5]
-
Troubleshooting:
-
Add a Base: The addition of a non-nucleophilic base can neutralize any acid formed and facilitate the deprotonation of the porphyrin.
-
Control Stoichiometry: While an excess of metal salt is often needed, an extremely large excess might exacerbate the issue. Start with a moderate excess (e.g., 5-10 equivalents) and optimize from there.
-
How can I effectively monitor the progress of my metallation reaction?
Answer:
UV-Visible spectroscopy is the most convenient and informative method for monitoring the progress of porphyrin metallation.[10]
-
Methodology:
-
Periodically take a small aliquot from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., chloroform, dichloromethane).
-
Record the UV-Vis spectrum.
-
-
Spectral Changes to Expect:
-
Free-Base TNPP: Exhibits a strong Soret band (around 424 nm) and four weaker Q-bands in the 500-700 nm region.[11][12]
-
Metallated TNPP: The symmetry of the porphyrin macrocycle increases upon metallation, resulting in a simplification of the spectrum. You will observe a shift in the Soret band and a reduction of the Q-bands from four to typically two.[5][6]
-
The reaction is considered complete when the characteristic four Q-bands of the free-base porphyrin are no longer visible.
My purification by column chromatography is difficult, with the product streaking or being difficult to elute. What can I do?
Answer:
Purification of metalloporphyrins can be challenging due to their strong adsorption onto silica gel. The presence of excess metal salts can also complicate the process.
-
Troubleshooting Purification:
-
Initial Work-up: Before chromatography, it is crucial to remove the excess metal salt. This can often be achieved by washing the crude product solution with water or a dilute aqueous solution of EDTA to chelate the excess metal ions.
-
Choice of Stationary Phase:
-
Basic Alumina: This can be a better alternative to silica gel for purifying porphyrins, as it is less acidic and can reduce streaking.[5]
-
Neutral Alumina: Also a viable option.
-
-
Solvent System for Chromatography:
-
A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or toluene) and gradually increase the polarity by adding a more polar solvent (e.g., dichloromethane, ethyl acetate, or a small amount of methanol).
-
-
Alternative Purification Technique:
-
Recrystallization: If the metalloporphyrin is sufficiently pure after the initial work-up, recrystallization from a suitable solvent system (e.g., chloroform/methanol, dichloromethane/hexane) can be an effective purification method.
-
-
Can I use mechanochemistry for the metallation of TNPP?
Answer:
Yes, mechanochemistry, specifically ball milling, has emerged as a sustainable and efficient method for porphyrin metallation, often avoiding the need for bulk solvents.[8][9][13]
-
Advantages:
-
General Procedure: The solid free-base porphyrin and the metal salt (often a hydrated acetate salt) are milled together in a shaker mill for a specific duration.[9][13] The product can then be purified by simple extraction.[8]
III. Experimental Protocols & Data
Protocol 1: General Solution-Phase Metallation of TNPP with Zinc Acetate
This protocol provides a starting point for the insertion of zinc into TNPP.
-
Dissolve TNPP: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of N,N-dimethylformamide (DMF).
-
Add Metal Salt: Add zinc(II) acetate dihydrate (5-10 equivalents) to the solution.
-
Heat Reaction: Heat the reaction mixture to reflux (approximately 153 °C for DMF) and stir.
-
Monitor Progress: Monitor the reaction by UV-Vis spectroscopy every 30-60 minutes until the four Q-bands of the free-base porphyrin are no longer observed.
-
Cool and Precipitate: Once the reaction is complete, cool the mixture to room temperature. Add an equal volume of water to precipitate the crude metalloporphyrin.
-
Isolate and Wash: Collect the solid by filtration, and wash thoroughly with water to remove excess zinc acetate and DMF.
-
Purify: Purify the crude product by column chromatography (alumina is recommended) or recrystallization.
Data Summary: Typical Reaction Conditions for Metallation
| Metal Salt | Solvent | Temperature | Typical Time | Base (if needed) |
| Zinc Acetate | DMF | Reflux | 1-4 hours | Not usually required |
| Copper Acetate | DMF | Reflux | 1-3 hours | Not usually required |
| Nickel Chloride | Pyridine | Reflux | 2-6 hours | Pyridine acts as base |
| Iron(II) Chloride | DMF | Reflux | 2-8 hours | May require a base |
| Indium(III) Chloride | Toluene/Ethanol | Reflux | 1-2 hours | Sodium Bicarbonate |
Note: These are general guidelines. Optimal conditions may vary and should be determined experimentally.
IV. Visualizing the Workflow
Experimental Workflow for TNPP Metallation
The following diagram illustrates the general workflow for the synthesis and purification of metallated TNPP.
Caption: General workflow for the metallation of TNPP.
Logical Relationship in Troubleshooting Metallation
This diagram outlines the decision-making process for troubleshooting an incomplete metallation reaction.
Caption: Troubleshooting logic for incomplete TNPP metallation.
V. References
-
Garrido, M., et al. (2021). Modern Methods for the Sustainable Synthesis of Metalloporphyrins. Molecules, 26(21), 6489. [Link]
-
Kéki, S., et al. (2011). Spectrophotometric detection of metal ions by porphyrins. CORE. [Link]
-
Gokakakar, S. D., & Salker, A. V. (2012). Synthesis, purification and thermal behaviour of sulfonated metalloporphyrins. Journal of Thermal Analysis and Calorimetry, 109, 1123–1129. [Link]
-
Filatov, M. A. (2015). What will be the reaction between a bulky base and a porphyrin ring? ResearchGate. [Link]
-
With, T. K. (1979). Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry. Clinical Chimica Acta, 94(2), 167-171. [Link]
-
Tate, R. A., & Lash, T. D. (2023). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. Molecules, 28(3), 1367. [Link]
-
Goswami, L. N., et al. (2021). Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy. Journal of Medicinal Chemistry, 64(14), 10397–10413. [Link]
-
Gottfried, A. W., et al. (2007). Principle and Mechanism of Direct Porphyrin Metalation: Joint Experimental and Theoretical Investigation. Journal of the American Chemical Society, 129(17), 5348–5349. [Link]
-
Wikipedia contributors. (2023). Transition metal porphyrin complexes. Wikipedia. [Link]
-
Prushan, M. (2005). Electronic Spectroscopy of free base porphyrins and metalloporphyrins. La Salle University. [Link]
-
Fleischer, E. B., et al. (1971). Metal-porphyrin interactions. III. Dissociative-interchange mechanism for metal ion incorporation into porphyrin molecules. Journal of the American Chemical Society, 93(25), 6812–6821. [Link]
-
Ralphs, K., et al. (2016). Solventless mechanochemical metallation of porphyrins. Green Chemistry, 18(24), 6461-6464. [Link]
-
Siraj, L., et al. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(2), 143-148. [Link]
-
Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763. [Link]
-
Falk, J. E. (1964). On the preparation of metalloporphyrins. Porphyrins and Metalloporphyrins. [Link]
-
Chirvony, V. S., et al. (2007). The influence of solvent polarity and metalation on energy and electron transfer in porphyrin-phthalocyanine heterotrimers. The Journal of Physical Chemistry B, 111(30), 8968-8977. [Link]
-
Ladomenou, K., et al. (2024). Metalloporphyrins in bio-inspired photocatalytic conversions. Chemical Communications. [Link]
-
Atilgan, A., et al. (2022). Tuning Structural and Optical Properties of Porphyrin-based Hydrogen-Bonded Organic Frameworks by Metal Insertion. Small, 18(16), e2107469. [Link]
-
Ralphs, K., et al. (2016). Solventless mechanochemical metallation of porphyrins. Green Chemistry, 18, 6461-6464. [Link]
-
Ferreira, G. F., et al. (2018). Synthesis of 5,10,15,20-tetraphenyl porphyrin. ResearchGate. [Link]
-
Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763. [Link]
-
Li, J., et al. (1997). Novel substitution reactions of 5-(4-Nitrophenyl)-10,15,20-triphenyl-porphyrin with nucleophilic reagents. Chinese Chemical Letters, 8(11), 941-944. [Link]
-
Jarayum, P. (2018). Synthesis and characterization of meso-tetraphenylporphyrin derivatives and their copper(ii) complexes. TU e-Thesis (Thammasat University). [Link]
-
Quelquejeu, M., et al. (2002). Synthesis of a new octanitroporphyrin: 5,10,15,20-tetrakis(2',6'-dinitro-3',5'-di-tert-butylphenyl)ironporphyrin. Tetrahedron Letters, 43(15), 2827-2830. [Link]
-
Ostrowski, S., & Szerszeń, D. (2005). Synthesis of some β-nitro-meso-tetraphenylporphyrin derivatives. Tetrahedron, 61(49), 11628-11634. [Link]
-
Chen, Y.-C., et al. (2013). Method of mass production of tetrakis(p-nitrophenyl)porphyrins. Google Patents.
-
Chen, Y.-C., et al. (2013). Method Of Mass Production Of Tetrakis(P-Nitrophenyl)Porphyrins. Google Patents.
-
Tse, M. K. (2000). Part I. Synthesis and properties of electron-deficient porphyrins. Part II. Synthesis of multidentate ligands. Globe Thesis. [Link]
-
Hisaeda, Y., & Osawa, S. (2016). Synthesis and Functionalization of Porphyrins through Organometallic Methodologies. Chemical Reviews, 116(19), 11867–11909. [Link]
-
Li, M., et al. (2020). Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. Molecules, 25(16), 3698. [Link]
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- 8. Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solventless mechanochemical metallation of porphyrins - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02420C [pubs.rsc.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
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Technical Support Center: Purification of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP)
Welcome to the technical support guide for the purification of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP). This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile porphyrin derivative. The unique electronic properties of TNPP, governed by its four strong electron-withdrawing nitro groups, make it a valuable precursor for catalysts, sensors, and functional materials.[1] However, these same properties can present challenges during its purification.
This guide provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate common issues and achieve high purity for your TNPP samples.
Frequently Asked Questions (FAQs) & Troubleshooting
General Purification Strategy
Question: I've just completed the synthesis of TNPP. What is the general workflow for purification?
The purification of crude TNPP typically involves a two-pronged approach: initial purification by column chromatography followed by final purification via recrystallization.[1][2] The synthesis, often a condensation reaction between 4-nitrobenzaldehyde and pyrrole, can result in a mixture containing the desired porphyrin, unreacted starting materials, and various oligomeric byproducts.[2] Column chromatography is excellent for separating the porphyrin from these structurally different impurities, while recrystallization is effective for removing trace impurities and obtaining highly crystalline, pure TNPP.
Below is a general workflow diagram to guide your purification strategy.
Sources
Preventing aggregation of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in solution
A Guide to Preventing and Troubleshooting Aggregation in Solution
Welcome to the Technical Support Center for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile porphyrin derivative. As a Senior Application Scientist, I have compiled this resource to address one of the most common challenges encountered during its use: aggregation in solution. This guide will provide you with the foundational knowledge and practical steps to ensure your TNPP remains in its monomeric, active form for reliable and reproducible experimental outcomes.
Understanding the Challenge: The "Why" Behind TNPP Aggregation
This compound is a hydrophobic molecule characterized by a large, planar aromatic macrocycle. This inherent structure predisposes it to self-assembly through non-covalent interactions, primarily π-π stacking. The strong electron-withdrawing nitro groups on the phenyl rings further influence its electronic properties and intermolecular forces.[1][2]
Aggregation is a significant concern as it can drastically alter the photophysical, chemical, and biological properties of the porphyrin.[3] Aggregated porphyrins often exhibit quenched fluorescence, shifted absorption spectra, and reduced efficacy in applications such as photodynamic therapy and catalysis.[1]
This guide will walk you through the diagnosis of aggregation, provide robust protocols for dissolution, and offer troubleshooting strategies for when you encounter precipitation or aggregation in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Preparing Your TNPP Stock Solution
Question 1: What is the best solvent to dissolve TNPP?
The key to preventing aggregation starts with the preparation of a stable, monomeric stock solution. Due to its hydrophobic nature, TNPP is insoluble in water and aqueous buffers.[1] The recommended solvents are aprotic, organic solvents that can effectively solvate the porphyrin macrocycle.
| Solvent | Polarity (Dielectric Constant) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solvating power. Can be hygroscopic, so use anhydrous grade. |
| Tetrahydrofuran (THF) | 7.6 | Good choice for many organic reactions. Can form peroxides over time; use stabilized THF. |
| Chloroform (CHCl₃) | 4.8 | Effective solvent, but volatile and has health and safety considerations. |
| Dichloromethane (DCM) | 9.1 | Similar to chloroform, a good solvent for many porphyrins. |
Protocol 1: Preparation of a TNPP Stock Solution
-
Weighing: Accurately weigh the desired amount of TNPP powder in a clean, dry glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous-grade organic solvent (e.g., DMSO, THF, or DCM) to achieve the desired concentration.
-
Dissolution: Vortex or sonicate the mixture at room temperature until the TNPP is completely dissolved. A clear, intensely colored solution should be obtained.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at 4°C or -20°C for long-term storage. Before use, allow the solution to warm to room temperature to prevent precipitation.
Question 2: I see solid particles in my stock solution. What should I do?
If you observe solid particles in your stock solution, it could be due to incomplete dissolution or precipitation.
-
Troubleshooting Steps:
-
Sonication: Sonicate the solution for 10-15 minutes in a bath sonicator. Gentle heating (to no more than 40-50°C) can also aid dissolution, but be mindful of solvent evaporation.
-
Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can significantly reduce the solubility of TNPP.
-
Concentration: You may be exceeding the solubility limit of TNPP in the chosen solvent. If the issue persists, consider preparing a more dilute stock solution.
-
II. Diagnosing Aggregation in Your Working Solution
Question 3: How can I tell if my TNPP is aggregating in my experimental solution?
UV-Visible spectroscopy is a powerful and readily available technique to diagnose porphyrin aggregation.[4] Monomeric TNPP has a characteristic sharp and intense absorption peak, known as the Soret band, around 425 nm in chloroform.[5] When aggregation occurs, you will observe distinct changes in the Soret band.
-
Hallmarks of Aggregation in UV-Vis Spectra:
-
Broadening of the Soret Band: The sharp peak will become broader and less defined.
-
Shift in λmax: The peak maximum may shift to a longer wavelength (red-shift), indicative of J-aggregation, or to a shorter wavelength (blue-shift), indicative of H-aggregation.[6]
-
Appearance of New Bands: New absorption bands may appear at longer wavelengths.
-
Deviation from Beer-Lambert Law: A plot of absorbance versus concentration will not be linear if aggregation is occurring.
-
Diagram 1: Interpreting UV-Vis Spectra for TNPP Aggregation
Sources
Technical Support Center: Characterization of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP)
Welcome to the technical support center for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this versatile porphyrin derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific reasoning to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound (TNPP)?
A1: TNPP is a synthetic porphyrin derivative characterized by four nitrophenyl groups at the meso positions of the porphyrin core.[1] These strong electron-withdrawing nitro groups significantly influence its electronic and optical properties.[1]
| Property | Description |
| Appearance | Red crystalline powder or crystal.[2] |
| Molecular Formula | C₄₄H₂₆N₈O₈[3] |
| Molecular Weight | 794.7 g/mol [1][3] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and chloroform; slightly soluble or insoluble in many other common organic solvents.[2] The lack of ionizable groups contributes to its poor water solubility.[1] |
| UV-Visible Absorption | Exhibits a strong Soret band in the 420-453 nm range and weaker Q-bands in the 500-700 nm region.[4] |
| Thermal Stability | Relatively stable at room temperature but may decompose at high temperatures.[2] |
Q2: What is the most common method for synthesizing TNPP?
A2: The most prevalent method for synthesizing TNPP is the acid-catalyzed condensation of 4-nitrobenzaldehyde with pyrrole.[1][4] This reaction is typically carried out in a high-boiling solvent like propionic acid.[4] The typical yield for this synthesis is around 20-28%.[1][5][6]
Q3: What are the primary applications of TNPP?
A3: TNPP's unique properties make it a valuable molecule in various research areas:
-
Precursor for other porphyrins: It serves as a key intermediate in the synthesis of other functionalized porphyrins, such as 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), through the reduction of its nitro groups.[1]
-
Chemical Sensors: Its optical properties are utilized in the development of sensitive chemical sensors for detecting toxic gases.[1]
-
Catalysis: The electron-deficient nature of the TNPP macrocycle makes it and its metallated derivatives promising candidates for catalytic applications, including electrocatalysis for the oxygen reduction reaction.[1]
-
Photodynamic Therapy (PDT): Like many porphyrins, TNPP has been investigated for its potential in PDT due to its ability to generate reactive oxygen species upon light irradiation.[1]
Q4: What safety precautions should be taken when handling TNPP?
A4: TNPP may be harmful and irritating. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Direct contact with skin and eyes should be avoided, as well as inhalation of the powder.[2] Work should be conducted in a well-ventilated area or a fume hood.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the experimental workflow with TNPP.
Challenge 1: Low Yield in TNPP Synthesis
A common challenge in the synthesis of TNPP is achieving a satisfactory yield. The reaction often produces a significant amount of byproducts and unreacted starting materials.
Troubleshooting Flowchart
Sources
Technical Support Center: Stabilizing 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin for Catalytic Cycles
Welcome to the technical support guide for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) and its metallated derivatives. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile porphyrin in catalytic applications. Here, we address common challenges related to catalyst stability and performance, providing not just solutions, but the underlying rationale to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge and common inquiries regarding the use of TNPP in catalysis.
Q1: What is the primary role of the four nitro groups on the TNPP macrocycle?
The four nitro groups (NO₂) at the para-positions of the meso-phenyl rings are strong electron-withdrawing groups. This electronic feature is critical for several reasons:
-
Enhanced Catalytic Activity: The electron-deficient nature of the porphyrin core can enhance the catalytic activity of the central metal ion in certain reactions, particularly oxidations.[1]
-
Precursor for Functionalization: The nitro groups are readily reducible to amino groups (-NH₂), creating 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin (TAPP). This derivative serves as a versatile building block for covalent immobilization onto supports or for constructing more complex molecular architectures like Covalent Organic Frameworks (COFs).[1]
-
Modulated Electronic Properties: These groups influence the redox potential of the porphyrin and its metal complexes, which is a key parameter in tuning catalytic performance for specific reactions like the oxygen reduction reaction (ORR).[1]
Q2: How do I properly insert a metal ion into the TNPP core (Metalation)?
Metalation involves replacing the two inner protons of the free-base porphyrin (H₂TNPP) with a metal ion. A general and robust protocol is as follows:
Protocol 1: General Metalation of H₂TNPP
-
Dissolution: Dissolve H₂TNPP in a high-boiling point solvent. N,N-Dimethylformamide (DMF) is a common and effective choice due to its ability to solubilize both the porphyrin and many metal salts.[2]
-
Metal Salt Addition: Add a molar excess (typically 5-10 equivalents) of the desired metal salt (e.g., FeCl₂, Co(OAc)₂, ZnCl₂). The large excess helps to drive the reaction equilibrium towards the product.[2]
-
Heating/Reflux: Heat the reaction mixture to reflux (typically 150-160 °C for DMF) for 1-2 hours. The high temperature is necessary to overcome the activation energy for metal insertion.
-
Reaction Monitoring: The progress of the metalation can be conveniently monitored using UV-Vis spectroscopy. The characteristic spectrum of the free-base porphyrin, which features four distinct Q-bands in the 500-700 nm region, will transform into a spectrum with only two Q-bands upon successful metalation. A distinct color change is also typically observed.[3]
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of distilled water to precipitate the metallated porphyrin.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water to remove residual DMF and unreacted metal salts, and then dry. Further purification can be achieved by column chromatography on silica gel or alumina.[3]
Q3: How can I monitor the integrity of my TNPP catalyst during a reaction?
UV-Vis spectroscopy is the most direct and powerful tool for this purpose. The porphyrin macrocycle has a very intense absorption band around 420 nm, known as the Soret band, and weaker bands between 500-700 nm called Q-bands.[3]
-
Intact Catalyst: The presence and stability of the sharp Soret band are indicative of an intact porphyrin macrocycle.
-
Degradation: A decrease in the Soret band intensity, broadening of the peak, or the appearance of new, broad peaks at different wavelengths suggests catalyst degradation.[4][5] This allows for real-time or quasi-real-time monitoring of catalyst stability under reaction conditions.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a structured approach to diagnosis and resolution.
Problem 1: Rapid Catalyst Degradation and Color Bleaching
You observe that your reaction solution, initially showing the characteristic color of the metallo-TNPP, fades over time, and post-reaction analysis (e.g., UV-Vis) shows a significant loss of the Soret band.
Potential Causes:
-
Oxidative Attack: The most common degradation pathway for metalloporphyrins involves oxidative attack on the methine bridges (meso-positions) of the macrocycle. This is particularly prevalent in oxidation reactions where strong oxidants are used. This process disrupts the aromatic system, leading to loss of color and catalytic activity.[6][7]
-
Reductive Degradation: In electrocatalytic reduction reactions (e.g., CO₂ reduction), highly reduced porphyrin species can be susceptible to side reactions like carboxylation of the porphyrin ring, which also leads to catalyst deactivation.[8][9]
-
Photodegradation: Porphyrins are potent photosensitizers. Under strong light illumination, they can generate reactive oxygen species (ROS) like singlet oxygen, which can then attack and destroy the porphyrin macrocycle itself.[1]
Diagnostic Steps:
-
Time-Course UV-Vis: Take aliquots from your reaction at regular intervals and record their UV-Vis spectra. A steady decrease in the Soret band intensity confirms progressive degradation.
-
Control Experiments: Run the reaction under identical conditions but in the absence of the substrate. If the catalyst still degrades, the cause is likely instability to the oxidant, solvent, or light. Run another control in the dark to rule out photodegradation.
Recommended Solutions:
-
Solution A: Catalyst Immobilization
-
Causality: Homogeneous catalysts are prone to deactivation through aggregation or bimolecular self-destruction pathways.[10] Immobilizing the TNPP catalyst onto a solid support provides site isolation, preventing these destructive interactions and often enhancing thermal and chemical stability.[11][12]
-
Workflow:
-
Functionalize the Support: Choose a support (e.g., silica gel, carbon nanotubes, polymer beads) and introduce functional groups (e.g., -NH₂, -COOH) if not already present.
-
Activate the Catalyst: Reduce the nitro groups of your metallo-TNPP to amines (M-TAPP).
-
Covalent Linkage: Couple the M-TAPP to the functionalized support via stable amide or imine bonds.
-
-
Diagram of Immobilization Strategy:
Caption: Immobilization prevents catalyst degradation through site isolation.
-
-
Solution B: Axial Ligand Coordination
-
Causality: The coordination of an axial ligand (a molecule that binds to the metal center perpendicular to the porphyrin plane) can significantly stabilize the catalyst. Electron-donating ligands can modulate the electronic properties of the metal center, potentially increasing its stability and tuning its reactivity for the desired transformation.[13][14] For example, in heme enzymes, an axial histidine ligand is crucial for function and stability.[15]
-
Protocol: Add a potential coordinating ligand to the reaction mixture. Common choices include pyridine, imidazole, or their derivatives. An optimal catalyst-to-ligand ratio (often 1:1 to 1:100) must be determined experimentally.
-
Problem 2: Low Catalytic Activity or Low Turnover Number (TON)
Your catalyst is stable (no significant degradation observed), but the conversion of your substrate is poor, or the catalyst completes very few cycles before becoming inactive.
Potential Causes:
-
Catalyst Aggregation: Porphyrins, especially planar ones like TNPP, have a strong tendency to stack on top of each other (π-π stacking). In an aggregated state, the catalytic metal centers can be sterically hindered and inaccessible to the substrate, effectively rendering a large fraction of the catalyst inactive.[16] This effect is highly concentration-dependent.
-
Inappropriate Reaction Conditions: The choice of solvent, temperature, and oxidant/reductant can dramatically influence catalytic rates.
-
Product Inhibition: The product of the reaction may coordinate strongly to the catalyst's active site, preventing further substrate binding and halting the catalytic cycle.
Troubleshooting Workflow:
Caption: Workflow for diagnosing low catalytic activity.
Quantitative Data Summary: Effect of Concentration on Activity
| Catalyst Conc. | Apparent Rate (Rel. Units) | Likely Issue |
| 5 mM | 1.0 | Severe Aggregation |
| 1 mM | 4.5 | Moderate Aggregation |
| 0.2 mM | 10.2 | Minimal Aggregation |
| 0.05 mM | 10.5 | Diffusion Limited |
| This table illustrates a common trend where activity does not scale linearly with concentration due to aggregation, as reported in studies on porphyrin electrocatalysis.[16] |
References
- Effect of Axial Ligands on Photocatalytic CO 2 Reduction of Zirconium-Based Porphyrins.
- This compound - Benchchem. Benchchem.
- Influence of Axial Ligands on the Surface Chemical Bonds of Adsorbed Metalloporphyrins - Technische Universität München. Technische Universität München.
- Iron Porphyrin as a Cytochrome P450 Model for the Degradation of Dye - PMC - NIH.
- Systematical synthesis of magnetic-layered core@shell supports for metalloporphyrin immobilization aiming catalysis - PMC.
- Active-Site Modulation in an Fe-Porphyrin-Based Metal–Organic Framework through Ligand Axial Coordination: Accelerating Electrocatalysis and Charge-Transport Kinetics | Journal of the American Chemical Society. American Chemical Society.
- Modern Methods for the Sustainable Synthesis of Metalloporphyrins - PMC - NIH.
- When porphyrins meet 2D materials: spectroscopic and photocatalytic properties. Royal Society of Chemistry.
- Immobilization strategies for porphyrin-based molecular catalysts for the electroreduction of CO2 - ResearchGate.
- Porphyrins as Catalysts in Scalable Organic Reactions - PMC - PubMed Central.
- Resolving Deactivation Pathways of Co Porphyrin-Based Electrocatalysts for CO 2 Reduction in Aqueous Medium | Request PDF - ResearchGate.
- Immobilization strategies for porphyrin-based molecular catalysts for the electroreduction of CO2 - Journal of Materials Chemistry A (RSC Publishing). Royal Society of Chemistry.
- Porphyrins as Catalysts in Scalable Organic Reactions - ResearchGate.
- Resolving Deactivation Pathways of Co Porphyrin-Based Electrocatalysts for CO2 Reduction in Aqueous Medium | ACS Catalysis - ACS Public
- The Core of Color and Life: A Technical Guide to Porphyrin Chemistry - Benchchem. Benchchem.
- Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction | ACS Central Science - ACS Public
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Avoiding side reactions during the functionalization of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
Welcome to the technical support center for the functionalization of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid potential side reactions during the chemical modification of this versatile porphyrin scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Porphyrin Functionalization
This compound is a crucial precursor for creating a wide array of functionalized porphyrins, most notably 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), a versatile building block for various applications.[1] The strong electron-withdrawing nature of the four nitro groups makes TNPP an excellent candidate for reduction to the corresponding amino groups, which can then be further modified.[1] However, this functionalization process is not without its challenges. Researchers often encounter issues with incomplete reactions, the formation of side products, and purification difficulties. This guide provides practical solutions to these common problems.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the functionalization of TNPP, particularly its reduction to TAPP.
Issue 1: Incomplete Reduction of Nitro Groups
Question: I performed the reduction of TNPP to TAPP using SnCl₂/HCl, but my analytical data (¹H NMR, UV-Vis) suggests the presence of unreacted nitro groups. What could be the cause, and how can I resolve this?
Answer: Incomplete reduction is a frequent challenge and can be attributed to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. An inadequate amount of stannous chloride (SnCl₂) will result in a mixture of partially reduced porphyrins. It is advisable to use a significant excess of SnCl₂ to drive the reaction to completion.[2]
-
Reaction Time and Temperature: The reduction of all four nitro groups requires sufficient time. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, gentle heating can be applied, although this should be done cautiously to avoid degradation.
-
Purity of Starting Material: Impurities in the starting TNPP can interfere with the reduction process. Ensure your TNPP is of high purity before proceeding. Purification of TNPP can be achieved by column chromatography on silica gel.[1][3]
Recommended Protocol for Complete Reduction:
| Parameter | Recommendation | Rationale |
| Reducing Agent | SnCl₂·2H₂O (10-15 equivalents per nitro group) | Ensures complete reduction of all four nitro groups. |
| Solvent | Concentrated HCl | Provides the acidic medium necessary for the reaction. |
| Temperature | Room Temperature to 60°C | Balances reaction rate with porphyrin stability. |
| Reaction Time | 1-2 hours (Monitor by TLC) | Allows for the complete conversion of TNPP to TAPP. |
Issue 2: Porphyrin Ring Degradation
Question: After my reaction, the characteristic Soret band in the UV-Vis spectrum of my product is either absent or significantly broadened, suggesting degradation of the porphyrin macrocycle. What causes this, and how can it be prevented?
Answer: Degradation of the porphyrin ring is a serious side reaction that leads to loss of the desired product.[3][4] Key causes include:
-
Harsh Reaction Conditions: Porphyrins can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. Prolonged exposure to harsh conditions can lead to the opening of the macrocycle.[4]
-
Oxidative Degradation: The presence of oxidizing agents, including atmospheric oxygen in some cases, can lead to the degradation of the porphyrin ring. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[3][4]
Preventative Measures:
-
Control Reaction Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, use the lowest effective temperature and monitor the reaction closely.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[3]
-
Quenching: Once the reaction is complete, promptly quench the reaction mixture to neutralize the harsh conditions. For reductions with SnCl₂/HCl, this is typically done by carefully adding the reaction mixture to a cold, basic solution (e.g., aqueous ammonia or sodium bicarbonate).[2]
Issue 3: Purification Challenges and Co-eluting Impurities
Question: I am having difficulty purifying my functionalized porphyrin. During column chromatography, I observe streaking, and it's hard to separate the desired product from what appear to be closely related impurities.
Answer: The purification of porphyrins, which are often deeply colored and can have limited solubility, is a common bottleneck.[3][5] The issues you are experiencing are likely due to:
-
Incomplete Reaction: As discussed, a mixture of partially reduced porphyrins will be difficult to separate.
-
Aggregation: Porphyrins have a tendency to aggregate, which can lead to poor chromatographic separation.
-
Choice of Stationary and Mobile Phase: The selection of the appropriate chromatography conditions is crucial for successful purification.
Strategies for Effective Purification:
-
Optimize Chromatography:
-
Stationary Phase: Alumina is often preferred over silica gel for the purification of aminoporphyrins as it can reduce streaking.
-
Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., dichloromethane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol or ethyl acetate).[6]
-
-
Recrystallization: After column chromatography, recrystallization can be a powerful technique for obtaining highly pure material. A common solvent system for TAPP is dichloromethane/hexane or chloroform/methanol.[1]
-
Solid-Phase Extraction: For large-scale synthesis, a solid-phase extraction technique has been reported where the product is adsorbed onto silica gel, washed, and then released by dissolving the silica gel in a basic solution.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the reduction of TNPP to TAPP?
A1: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., dichloromethane:methanol 95:5) to clearly separate the non-polar TNPP starting material from the more polar TAPP product and any intermediates. The spots are intensely colored, making them easy to visualize.
Q2: Can I use other reducing agents besides SnCl₂ for the reduction of TNPP?
A2: Yes, other reducing agents can be used. Catalytic hydrogenation (e.g., H₂/Pd-C) is an effective method.[8] However, one must consider the potential for side reactions with other functional groups that might be present on the porphyrin. Sodium borohydride in the presence of a catalyst has also been reported for the reduction of nitro groups.
Q3: How can I confirm the successful synthesis of TAPP?
A3: A combination of spectroscopic techniques should be used for characterization:
-
¹H NMR: The most telling sign is the appearance of signals corresponding to the amino protons (often broad singlets) and a shift in the signals of the phenyl protons compared to TNPP. The inner N-H protons of the porphyrin core will appear as a singlet at a characteristic upfield chemical shift (around -2.8 ppm).[6][9]
-
UV-Vis Spectroscopy: The Soret band of TAPP will be slightly shifted compared to TNPP. You should observe a strong Soret band around 420-430 nm and four weaker Q-bands in the 500-700 nm region.[9]
-
FT-IR Spectroscopy: Look for the appearance of N-H stretching vibrations from the newly formed amine groups.
Q4: Are there any protecting group strategies I should consider for more complex functionalizations of TNPP?
A4: While the direct reduction of the nitro groups is common, for more complex synthetic routes involving reactions that are incompatible with nitro or amino groups, protecting group strategies can be employed.[10] However, for the synthesis of TAPP and its simple derivatives, this is often an unnecessary complication. The reactivity of the amino groups in TAPP allows for a wide range of subsequent functionalization reactions.[11]
Experimental Workflow & Diagrams
Workflow for the Reduction of TNPP to TAPP
Caption: A typical experimental workflow for the synthesis of TAPP from TNPP.
Reaction Scheme and Potential Side Products
Caption: The desired reaction pathway and potential side reactions during TNPP reduction.
References
- Zhao, B., Ma, S., Tao, J., & Zhu, W. (2017). Spectroelectrochemical Characteristics of Tetrakis(4-nitrophenyl) porphyrin Manganese Complex. Chemical Journal of Chinese Universities, 38(2), 193.
- Fasalu, O. M., et al. (2017). A Functionalized Tetrakis(4-Nitrophenyl)Porphyrin Film Optical Waveguide Sensor for Detection of H2S and Ethanediamine Gases. Sensors, 17(11), 2695.
- Collman, J. P., Bröring, M., Fu, L., Rapta, M., Schwenninger, R., & Straumanis, A. (2001). A Versatile and Convenient Method for the Functionalization of Porphyrins. European Journal of Organic Chemistry, 2001(10), 1927-1936.
- US Patent US20130190486A1. Method Of Mass Production Of Tetrakis(P-Nitrophenyl)Porphyrins.
- Kalimuthu, P., et al. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(3), 278-282.
- Yaseen, M., Ali, M., Muhammad, B., Najeeb Ullah, A., Munawar, A., & Khokhar, I. (2009). Microwave-Assisted Synthesis, Metallation, and Duff Formylation of Porphyrins. Journal of Heterocyclic Chemistry, 46(2), 251-255.
- Al-Awadi, O., et al. (2018). Synthesis, Characterization, DFT and Photocatalytic Studies of a New Pyrazine Cadmium(II) Tetrakis(4-methoxy-phenyl)-porphyrin Compound. Molecules, 23(10), 2503.
- Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine.
- Luguya, R., Jaquinod, L., Fronczek, F. R., Vicente, M. G. H., & Smith, K. M. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763.
- Google Patents. Method of mass production of tetrakis(p-nitrophenyl)porphyrins.
- ResearchGate. Functionalization strategy for Co porphyrin.
- Li, Y., et al. (2018). Synthesis of novel porphyrin derivatives and their self-assemblies to enhance photocatalytic performance. New Journal of Chemistry, 42(15), 12635-12642.
- ResearchGate. Functionalization of 5,10,15,20-Tetrasubstituted Porphyrins.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.
- Wang, Y., et al. (2021). Carbonyl functionalization strategy to overcome easy agglomeration in porphyrin. Journal of Materials Chemistry C, 9(35), 11769-11776.
- D'Urso, A., et al. (2019). Functionalization of Gold Nanoparticles with Ru-Porphyrin and Their Selectivity in the Oligomerization of Alkynes.
- ResearchGate. 5,10,15,20-Tetrakis(4-aminophenyl)-21H,23H-porphyrin (TAPP).
- Senge, M. O., Sergeeva, N. N., & Hale, K. J. (2017). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 46(24), 7474-7517.
- ResearchGate. Novel substitution reactions of 5-(4-Nitrophenyl)-10,15,20-triphenyl-porphyrin with nucleophilic reagents.
- SciSpace. Method of mass production of tetrakis(p-nitrophenyl)porphyrins.
- Al-Radadi, N. S. (2018). Synthesis, Thermal Stability and Electrocatalytic Activities of meso-tetrakis (5-bromothiophen-2-yl) Porphyrin and Its Cobalt and Copper Complexes. Oriental Journal of Chemistry, 34(5), 2463-2470.
- Cerqueira, N. M. F. S. A., et al. (2019). An insight into the vicarious nucleophilic substitution reaction of 2-nitro-5,10,15,20-tetraphenylporphyrin with p-chlorophenoxyacetonitrile: Synthesis and gas-phase fragmentation studies. Dyes and Pigments, 162, 82-90.
- Senge, M. O., Sergeeva, N. N., & Hale, K. J. (2021). Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chemical Society Reviews, 50(4), 2246-2284.
- ScienceAsia. Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Properties of Tetrakis(4-nitrophenyl)porphyrin.
- Phillips, J. D. (2021). Heme Synthesis. In StatPearls.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- SlideShare.
- Pandey, S. K., et al. (2009). Effect of Metalation on Porphyrin-Based Bifunctional Agents in Tumor Imaging and Photodynamic Therapy.
- TCI Chemicals. 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin.
- ScienceAsia. Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+.
- PubChem. 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin.
- Company, F., et al. (2018). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. Molecules, 23(10), 2503.
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- ResearchGate. Preparation and the biodistribution study of [131I]-5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin and 5-(4-aminophenyl).
- IdeaExchange@UAkron. Synthesis of Novel Porphyrin Derived Molecules for the Study of Self Assembly and Photophysical Properties.
- Szudas, A., et al. (2021). Environment-Friendly Catalytic Mineralization of Phenol and Chlorophenols with Cu- and Fe- Tetrakis(4-aminophenyl)-porphyrin—Silica Hybrid Aerogels. Gels, 7(4), 184.
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Validation & Comparative
Comparing 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin with tetraphenylporphyrin (TPP)
An In-Depth Comparative Guide: 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin vs. Tetraphenylporphyrin
For decades, meso-tetraphenylporphyrin (TPP) has served as a foundational building block in chemistry, a versatile scaffold for modeling biological systems, developing catalysts, and creating novel materials. Its symmetric, hydrophobic nature and straightforward synthesis make it a benchmark compound.[1] However, the demand for porphyrins with tailored electronic properties has led to the development of numerous derivatives. Among the most significant is this compound (TNPP), a compound that introduces powerful electronic perturbations to the classic TPP framework.
This guide provides a detailed comparison between TPP and TNPP, moving from fundamental structural differences to their divergent performance in key applications. We will explore the causal relationships between molecular structure and function, supported by experimental data and protocols, to assist researchers in selecting the optimal porphyrin for their specific objectives.
Part 1: The Decisive Difference: Molecular Structure and Electronic Landscape
The fundamental distinction between TPP and TNPP lies in the substitution at the para-position of the four meso-phenyl rings. TPP features unsubstituted phenyl groups, whereas TNPP incorporates a nitro group (-NO₂) at each of these positions. This seemingly simple modification has profound consequences for the electronic character of the entire porphyrin macrocycle.
The nitro group is a potent electron-withdrawing group. Through a combination of inductive and resonance effects, the four -NO₂ groups in TNPP pull electron density away from the porphyrin core. This renders the TNPP macrocycle significantly more electron-deficient (electrophilic) compared to the relatively electron-neutral TPP.[2] This core electronic difference is the primary driver for the variations in their chemical reactivity, spectroscopic signatures, and application performance.
Caption: Structural comparison of TPP and TNPP.
Part 2: Synthesis Strategies: From Aldehydes to Macrocycles
Both porphyrins are typically synthesized via the condensation of pyrrole with a corresponding benzaldehyde, followed by oxidation. The choice of aldehyde is the critical variable.
-
Tetraphenylporphyrin (TPP): Synthesized by reacting benzaldehyde and pyrrole. The Adler-Longo method, which involves refluxing the reactants in propionic acid open to the air, is a common and straightforward procedure, though yields can be modest (~20%).[1][3] The Lindsey synthesis, a two-step, one-flask method using a milder acid catalyst (like TFA or BF₃·OEt₂) followed by an oxidant (like DDQ or p-chloranil), often provides higher yields.[3][4]
-
Tetrakis(4-nitrophenyl)porphyrin (TNPP): The synthesis is analogous, but 4-nitrobenzaldehyde is used in place of benzaldehyde.[2][3] The strong electron-withdrawing nature of the nitro groups can make the aldehyde less reactive, sometimes necessitating adjustments to reaction conditions, such as prolonged heating.[2] An alternative route is the direct nitration of pre-synthesized TPP using a nitrating agent like fuming nitric acid or sodium nitrite in trifluoroacetic acid (TFA).[2][5][6] This method allows for controlled, stepwise nitration if desired.[5]
Caption: General workflow for TPP and TNPP synthesis.
Part 3: Comparative Physicochemical Properties
The electronic differences between TPP and TNPP give rise to distinct and measurable physicochemical properties.
| Property | Tetraphenylporphyrin (TPP) | This compound (TNPP) | Causality |
| Molar Mass | ~614.7 g/mol [1] | ~794.7 g/mol [7] | Addition of four -NO₂ groups. |
| Appearance | Dark purple solid[1] | Red crystalline powder[8] | Different crystal packing and electronic structure. |
| Solubility | Soluble in nonpolar solvents (chloroform, benzene, dichloromethane).[1][9] Insoluble in water.[9] | Soluble in polar aprotic solvents (DMSO, THF, chloroform).[8] Lacks water solubility.[2] | The polar nitro groups in TNPP increase its affinity for more polar organic solvents. |
| UV-Vis (Soret) | ~419 nm (in CHCl₃)[1] | ~424 nm (in CHCl₃)[6] | The electron-withdrawing -NO₂ groups slightly perturb the electronic transitions, causing a small red-shift. |
| UV-Vis (Q-Bands) | ~515, 550, 593, 649 nm[1] | ~517, 552, 591, 647 nm[6] | Similar small red-shifts are observed in the weaker Q-bands. |
| Fluorescence | Exhibits characteristic red fluorescence with a quantum yield of ~11%.[1] | Fluorescence is significantly quenched.[2] | The nitro groups introduce non-radiative decay pathways, reducing the fluorescence quantum yield. |
| Redox Potential | Serves as the benchmark. | Easier to reduce (lower reduction potential). | The electron-deficient macrocycle readily accepts electrons. |
Part 4: Performance in Key Scientific Applications
The choice between TPP and TNPP is dictated by the specific electronic requirements of the application.
Catalysis
The electron-deficient nature of the TNPP macrocycle makes its metallated derivatives (e.g., with Fe, Mn, Co) highly promising for catalytic applications, particularly in electrocatalysis. For processes like the oxygen reduction reaction (ORR), a key step in fuel cells, an electron-deficient metal center can facilitate the necessary electronic transfers more efficiently than its TPP counterpart.[2]
Chemical Sensing
TNPP's unique properties are exploited in developing highly sensitive chemical sensors. The nitro groups can engage in specific interactions with analytes, and the inherent fluorescence quenching provides a clear signaling mechanism.[2] For instance, TNPP immobilized in a membrane has been used to create optical waveguide sensors for detecting toxic gases like hydrogen sulfide.[2] The interaction with the analyte further perturbs the porphyrin's electronic state, leading to a measurable change in its optical properties.
Photodynamic Therapy (PDT)
Both porphyrins can function as photosensitizers, absorbing light and transferring energy to molecular oxygen to produce highly reactive singlet oxygen, which is cytotoxic to cancer cells or microbes.[2][10][11] While TPP is a well-studied photosensitizer, the functional groups on TNPP offer distinct advantages and disadvantages. The nitro groups can influence the photophysical properties that govern singlet oxygen generation.[2] Furthermore, TNPP serves as a crucial synthetic precursor for 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP), a more versatile building block for creating targeted or water-soluble PDT agents.[2]
Part 5: Experimental Protocol: Comparative UV-Vis Spectroscopy
This protocol provides a method for directly observing the difference in the electronic absorption spectra of TPP and TNPP.
Objective: To measure and compare the Soret and Q-band absorption maxima of TPP and TNPP in chloroform.
Materials:
-
5,10,15,20-Tetraphenylporphyrin (TPP)
-
This compound (TNPP)
-
Spectroscopic grade chloroform (CHCl₃)
-
Volumetric flasks (10 mL)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh ~1 mg of TPP and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with chloroform. This creates a stock solution of ~0.1 mg/mL.
-
Repeat the process for TNPP in a separate 10 mL volumetric flask. Causality Note: Preparing stock solutions by mass allows for accurate subsequent dilutions to achieve concentrations suitable for spectroscopy, ensuring the absorbance falls within the linear range of the instrument (typically < 1.5 a.u.).
-
-
Working Solution Preparation:
-
Dilute the TPP stock solution with chloroform to achieve a final concentration where the Soret band maximum is approximately 1.0 absorbance units. A 1:10 or 1:20 dilution is a good starting point.
-
Repeat for the TNPP stock solution.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.
-
Set the scan range from 350 nm to 750 nm.
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the blank solvent (chloroform).
-
Place them in the sample and reference holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Remove the "sample" cuvette, empty it, rinse it with a small amount of the TPP working solution, and then fill it with the TPP working solution.
-
Place the cuvette back into the sample holder.
-
Run the absorbance scan. Record the λ_max for the Soret band and the four Q-bands.
-
Repeat this step for the TNPP working solution.
-
-
Data Analysis:
-
Overlay the two spectra.
-
Note the shift in the Soret and Q-band peaks for TNPP relative to TPP. The expected outcome is a slight red-shift (to longer wavelengths) for TNPP.
-
Caption: Workflow for comparative UV-Vis spectroscopy.
Conclusion
While TPP and TNPP share the same porphyrin skeleton, they are fundamentally different molecules from an electronic standpoint. TPP is the classic, neutral scaffold, invaluable for its simplicity and robust properties. TNPP, in contrast, is an electron-poor analogue whose character is dominated by its four powerful electron-withdrawing nitro groups.
This electronic deficiency makes TNPP the superior choice for applications requiring enhanced electron-accepting capabilities, such as in certain catalytic cycles or for creating specific analyte interactions in sensors. The choice between them is not a matter of which is "better," but which is electronically suited for the task at hand. For researchers in materials science, catalysis, and drug development, understanding this fundamental difference is the key to harnessing the full potential of the porphyrin macrocycle.
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5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin vs. halogenated porphyrins for PDT efficacy
The direct consequence of the heavy-atom effect is a dramatic increase in phototoxicity. In vitro studies have confirmed that the introduction of bromine atoms can increase PDT efficacy by more than 1000-fold compared to the non-halogenated parent compound. [14]This heightened efficacy is directly linked to superior singlet oxygen generation. [19]Halogenated porphyrins have demonstrated potent photodynamic activity against various cancer cell lines, making them a highly promising class of photosensitizers for anticancer PDT. [18][20]
Head-to-Head Comparison: Key Performance Metrics
The choice between TNPP and halogenated porphyrins for a PDT application depends on a careful evaluation of their properties. The following table summarizes key performance indicators based on established principles and available data.
| Parameter | This compound (TNPP) | Halogenated Porphyrins (Br, I substituted) | Rationale / Significance |
| Primary Design Principle | Electron-withdrawing group modification. [13] | Internal heavy-atom effect. [11] | Influences the electronic structure and photophysical decay pathways of the porphyrin. |
| Synthesis | Standard condensation of 4-nitrobenzaldehyde and pyrrole. [14] | Can require post-synthesis halogenation or specialized precursors. [9] | Affects accessibility, yield, and purification complexity. |
| Singlet Oxygen Yield (ΦΔ) | Moderate; influenced by electron-withdrawing nature. [13] | High to Very High; significantly enhanced by heavy atoms. [15] | Directly correlates with the cytotoxic potential of the Type II PDT mechanism. |
| Phototoxicity | Effective, particularly in antimicrobial applications. [16] | Very high; can be over 1000x more potent than non-halogenated analogs. [17] | The ultimate measure of PDT efficacy in a biological system. |
| Cellular Uptake | Dependent on formulation; generally lipophilic. [18] | Can be tuned by modifying peripheral groups; generally lipophilic. [19] | Efficient delivery into the target cell is a prerequisite for efficacy. |
| Primary Application Focus | Synthetic intermediate; antimicrobial PDT. [13][16] | Anticancer PDT. [17][12] | Reflects the areas where each modification has shown the most promise. |
Experimental Protocols for Evaluation
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for comparing photosensitizer efficacy.
Protocol 1: In Vitro Phototoxicity Assessment (MTT Assay)
This protocol determines the concentration of a photosensitizer required to kill 50% of a cancer cell population upon irradiation (IC₅₀).
Caption: Workflow for determining phototoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment. Allow cells to adhere overnight.
-
Photosensitizer Incubation: Prepare serial dilutions of the photosensitizer (e.g., TNPP, halogenated porphyrin) in serum-free cell culture medium. Rationale: Serum proteins can bind to the PS, affecting its availability and uptake. Replace the old medium with the PS-containing medium and incubate for a predetermined time (e.g., 4 or 24 hours) in the dark. [20]Include "dark toxicity" control wells that will not be irradiated.
-
Irradiation: Wash the cells twice with phosphate-buffered saline (PBS) and replace with fresh, phenol red-free medium. Rationale: Phenol red can absorb light and interfere with the intended light dose. Irradiate the plate with a light source of the appropriate wavelength (e.g., a 650 nm diode laser) calibrated to deliver a specific light dose (in J/cm²).
-
Post-Irradiation Incubation: Return the plate to the incubator for 24 to 48 hours.
-
Viability Assessment: Add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals with DMSO or a similar solvent and read the absorbance on a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Plot viability against PS concentration and use a non-linear regression to determine the IC₅₀ value.
Protocol 2: Cellular Uptake Quantification
This protocol measures the amount of photosensitizer accumulated within cells over time.
Methodology:
-
Cell Seeding: Seed cells in larger format plates (e.g., 6-well plates) to obtain sufficient cell numbers for analysis.
-
Incubation: Treat cells with a fixed concentration of the photosensitizer (e.g., 10 µM) for various time points (e.g., 1, 4, 8, 24 hours). [19][21]3. Cell Lysis: At each time point, wash the cells thoroughly with cold PBS to remove extracellular PS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with 1% Triton X-100).
-
Fluorescence Measurement: Porphyrins are inherently fluorescent. [20]Measure the fluorescence intensity of the cell lysate using a spectrofluorometer at the porphyrin's characteristic excitation and emission wavelengths.
-
Quantification: Create a standard curve using known concentrations of the photosensitizer in the same lysis buffer. Normalize the fluorescence reading of the cell lysates to the total protein content (determined by a BCA or Bradford assay) to calculate the amount of PS per milligram of protein (e.g., nmol/mg protein). This allows for accurate comparison between different cell lines and conditions.
Conclusion and Future Directions
The strategic modification of the porphyrin macrocycle is paramount for developing highly effective photosensitizers for PDT.
-
Halogenated Porphyrins represent a superior strategy for enhancing anticancer PDT efficacy. The heavy-atom effect provides a robust and predictable method for increasing the all-important singlet oxygen quantum yield, which has been experimentally verified to translate into dramatically improved phototoxicity. [11][17]* This compound (TNPP) , while capable of photosensitization, is distinguished more by its utility as a synthetic intermediate and its demonstrated efficacy in antimicrobial applications. [13][16]Its electron-withdrawing groups alter its electronic properties, but this does not confer the same dramatic enhancement of intersystem crossing seen with halogenation.
For drug development professionals focused on creating next-generation photosensitizers for oncology, the evidence strongly supports prioritizing strategies that incorporate the heavy-atom effect. Future research should focus on developing halogenated porphyrins with improved water solubility and tumor-targeting capabilities to maximize therapeutic outcomes while minimizing off-target effects. The synthesis of novel structures that combine halogenation with other beneficial modifications, such as glycosylation or conjugation to targeting moieties, remains a fertile ground for innovation in the field of photodynamic therapy.
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Performance of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin sensors against other chemosensors
For researchers, scientists, and drug development professionals, the selection of an appropriate chemosensor is a critical decision that dictates the sensitivity, selectivity, and reliability of experimental outcomes. This guide provides an in-depth comparison of chemosensors based on 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) against other prevalent chemosensing technologies. By delving into the underlying mechanisms, performance metrics, and experimental protocols, this document aims to equip you with the necessary insights to make an informed choice for your specific application.
The Rise of Porphyrin-Based Chemosensors: A Symphony of Structure and Function
Porphyrins and their synthetic analogues have emerged as a versatile and powerful class of molecules in the development of chemosensors.[1] Their unique electronic structure, characterized by a large π-conjugated system, gives rise to exceptional photophysical properties that are highly sensitive to the surrounding chemical environment.[2] This inherent sensitivity, coupled with the ability to chelate a wide variety of metal ions and interact with various organic molecules, makes them ideal candidates for the construction of highly selective and sensitive sensors.[1] The performance of porphyrin-based sensors can be finely tuned by modifying the peripheral substituents of the macrocycle, allowing for the rational design of sensors for specific analytes.[1]
This compound (TNPP): A Versatile Platform for Chemosensing
Among the diverse family of synthetic porphyrins, this compound (TNPP) has garnered significant attention as a robust and versatile building block for chemosensors. The strong electron-withdrawing nature of the four nitro groups on the peripheral phenyl rings significantly influences the electronic properties of the porphyrin core, enhancing its sensitivity and modulating its interaction with target analytes. TNPP-based sensors have demonstrated considerable promise in the detection of both metal ions and gaseous species.
Sensing Mechanism of TNPP-Based Chemosensors
The sensing mechanism of TNPP-based chemosensors is primarily rooted in the modulation of their photophysical properties—specifically, fluorescence and UV-visible absorbance—upon interaction with an analyte.
-
For Metal Ion Detection: The interaction of TNPP with a metal ion, such as Ruthenium(III) (Ru³⁺), typically leads to the formation of a metalloporphyrin complex.[3] This complexation event alters the electronic structure of the porphyrin, resulting in a change in its fluorescence emission. In the case of Ru³⁺, the formation of the Ru-TNPP complex leads to fluorescence quenching, providing a direct and measurable signal for the presence and concentration of the ion.[3] The high stability of the formed complex contributes to the selectivity of the sensor.[3]
-
For Gas Detection: When employed for gas sensing, such as for hydrogen sulfide (H₂S) and ethanediamine, TNPP is often immobilized within a polymer matrix, like a Nafion membrane, and deposited on an optical waveguide. The interaction of the gas molecules with the TNPP immobilized in the film leads to a change in the absorption spectrum of the porphyrin, which can be detected by monitoring the transmitted light through the waveguide.
Below is a conceptual diagram illustrating the general sensing mechanism of a TNPP-based fluorescent chemosensor for metal ion detection.
Caption: Figure 1: Generalized sensing mechanism of a TNPP-based fluorescent chemosensor.
Performance Comparison: TNPP Sensors vs. Other Chemosensor Technologies
The efficacy of a chemosensor is evaluated based on several key performance metrics, including sensitivity (limit of detection), selectivity, response time, and stability.[4] Here, we compare the performance of TNPP-based sensors with other prominent chemosensor technologies for the detection of specific analytes.
Detection of Ruthenium (Ru³⁺)
Ruthenium is a metal with significant applications in catalysis and medicine, but its presence in the environment is a toxicological concern.[3]
| Sensor Type | Analyte | Limit of Detection (LOD) | Selectivity | Response Time | Reference |
| TNPP-based Fluorescent Sensor | Ru³⁺ | 0.89 µM (90 ppb) | High selectivity over other metal ions (Hg²⁺, Ag⁺, Co²⁺, etc.) | Not specified | [3] |
| Ruthenium Complex-based Fluorescent Sensor | Phosphate ions | Not specified for Ru³⁺ | High affinity for phosphate | Rapid | [5][6] |
| Calixarene-based Ruthenium Complex | Phosphate ions | Not specified for Ru³⁺ | High stability constant for H₂PO₄⁻ | Rapid | [5][6] |
Analysis: The TNPP-based fluorescent sensor demonstrates a notable sensitivity and high selectivity for Ru³⁺, making it a strong candidate for its direct detection.[3] While other ruthenium-based sensors exist, they are often designed for detecting other analytes like phosphate ions, highlighting a specific advantage of the TNPP platform for direct ruthenium sensing.[5][6] The fluorescence quenching mechanism of the TNPP sensor is straightforward and allows for quantitative analysis within a linear range.[3]
Detection of Hydrogen Sulfide (H₂S)
Hydrogen sulfide is a toxic gas that requires sensitive and rapid detection in various industrial and environmental settings.
| Sensor Type | Analyte | Limit of Detection (LOD) | Response Time | Recovery Time | Reference |
| TNPP-based Optical Waveguide Sensor | H₂S | 1 ppb | Not specified | Not specified | |
| Metal Oxide Semiconductor (MOS) - Ni-In₂O₃/ZnO | H₂S | Not specified | 4.4 s | 5.2 s | [7] |
| Conductive Polymer-based Sensor | H₂S | 0.1 ppb | 100-300 s (pure CPs) | >15 s (with MOx) | [4] |
| Naphthalimide-based Fluorescent Probe | H₂S | 15.5 nM | Rapid | Not specified | [8] |
Analysis: The TNPP-based optical waveguide sensor exhibits an impressively low detection limit for H₂S. While response and recovery times are not explicitly stated, the technology is noted for its excellent reproducibility and reversibility. In comparison, Metal Oxide Semiconductor (MOS) sensors offer very fast response and recovery times.[7] Conductive polymer-based sensors can achieve even lower detection limits but may have slower response times.[4] Naphthalimide-based fluorescent probes also offer very high sensitivity.[8] The choice between these sensors would depend on the specific application's priority: the ultra-high sensitivity of the TNPP-based sensor versus the rapid response of MOS sensors.
Experimental Protocols: A Guide to Fabrication and Characterization
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the fabrication and characterization of a TNPP-based optical sensor and a representative metal oxide semiconductor (MOS) gas sensor.
Fabrication and Characterization of a TNPP-Based Optical Waveguide Sensor for Gas Detection
This protocol is based on the methodology for creating an optical sensor for H₂S and ethanediamine detection.
Materials:
-
This compound (TNPP)
-
Nafion™ solution
-
Ethanol
-
Optical waveguide glass slides
-
Spin coater
-
UV-Vis Spectrophotometer
-
Gas delivery system with mass flow controllers
Fabrication Workflow:
Caption: Figure 2: Workflow for the fabrication of a TNPP-based optical waveguide sensor.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of TNPP in ethanol.
-
Prepare a Nafion™ solution by diluting it with ethanol.
-
Mix the TNPP solution with the Nafion™ solution to obtain a homogeneous sensing cocktail. The ratio of TNPP to Nafion™ should be optimized for the specific application.
-
-
Sensor Fabrication:
-
Thoroughly clean the optical waveguide glass slides using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Deposit the TNPP/Nafion™ solution onto the cleaned waveguide using a spin coater. The spin coating parameters (speed and time) will determine the thickness of the sensing film.
-
Dry the coated waveguide in an oven at a controlled temperature to remove the solvent and solidify the film.
-
-
Characterization and Performance Evaluation:
-
Characterize the immobilized TNPP film using UV-Vis spectroscopy to confirm the successful deposition and to observe the characteristic Soret and Q-bands of the porphyrin.
-
For gas sensing evaluation, place the sensor in a gas chamber connected to a gas delivery system.
-
Expose the sensor to different concentrations of the target gas (e.g., H₂S) and a carrier gas (e.g., nitrogen).
-
Monitor the change in the absorbance spectrum of the TNPP film in real-time using a spectrophotometer coupled to the optical waveguide.
-
Evaluate the sensor's performance based on sensitivity (change in absorbance vs. concentration), selectivity (response to interfering gases), response and recovery times, and long-term stability.
-
Fabrication and Characterization of a Metal Oxide Semiconductor (MOS) Gas Sensor
This protocol provides a general methodology for the fabrication of a MOS-based gas sensor.[9][10]
Materials:
-
Metal oxide precursor (e.g., tin chloride for SnO₂)
-
Substrate with pre-patterned electrodes (e.g., alumina)
-
Solvent (e.g., ethanol, water)
-
Furnace for calcination
-
Gas sensing measurement setup with a controlled atmosphere and temperature
Fabrication Workflow:
Caption: Figure 3: Workflow for the fabrication of a metal oxide semiconductor gas sensor.
Step-by-Step Protocol:
-
Sensing Material Synthesis:
-
Synthesize the metal oxide nanoparticles using a suitable method such as hydrothermal synthesis, co-precipitation, or sol-gel. The choice of method will influence the morphology and crystallite size of the nanoparticles.
-
After synthesis, wash the nanoparticles thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles in an oven.
-
-
Sensor Fabrication:
-
Disperse the synthesized metal oxide nanoparticles in a suitable solvent to form a paste or slurry.
-
Deposit the paste onto a substrate with pre-patterned interdigitated electrodes. Common deposition techniques include drop-casting, screen printing, or spin coating.
-
Calcine the device at a high temperature in a furnace. This step is crucial for improving the crystallinity of the metal oxide, enhancing its stability, and ensuring good adhesion to the substrate.
-
-
Characterization and Performance Evaluation:
-
Characterize the morphology and crystal structure of the sensing film using Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD).
-
For gas sensing measurements, place the sensor in a test chamber with a controlled atmosphere and a heating element to maintain the optimal operating temperature.
-
Measure the resistance of the sensor in the presence of a carrier gas (e.g., air) and then upon exposure to various concentrations of the target gas.
-
The sensor response is typically calculated as the ratio of the resistance in air to the resistance in the target gas (for reducing gases) or vice versa (for oxidizing gases).
-
Evaluate the sensor's performance based on its sensitivity, selectivity, response and recovery times, and stability at the optimal operating temperature.
-
Conclusion and Future Perspectives
This compound (TNPP) has proven to be a highly effective and versatile platform for the development of chemosensors for a range of analytes, including metal ions and toxic gases. Its inherent photophysical properties, which can be sensitively modulated by analyte binding, coupled with the ability to fine-tune its structure, make it a compelling choice for researchers.
When compared to other chemosensor technologies, TNPP-based sensors offer a unique set of advantages. For the detection of Ru³⁺, they provide a highly selective and sensitive fluorescent method. In the realm of H₂S sensing, they exhibit remarkably low detection limits. While other technologies like MOS sensors may offer faster response times, the choice of sensor will ultimately depend on the specific requirements of the application.
The future of chemosensor development will likely involve the integration of these novel sensing materials with advanced fabrication techniques and data analysis methods.[11] The continued exploration of porphyrin chemistry, including the synthesis of novel derivatives and their incorporation into advanced materials, will undoubtedly lead to the development of next-generation sensors with even greater performance and broader applicability.
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Comparison of detection methods for H₂S. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Fabrication, Characterization and Performance of Low Power Gas Sensors Based on (GaxIn1-x)2O3 Nanowires. (2018). MDPI. Retrieved January 21, 2026, from [Link]
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Porphyrin-Based Metal–Organic Frameworks for Efficient Electrochemiluminescent Chiral Recognition of Tyrosine Enantiomers. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
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A MEMS-based gas sensor for H2S detection with enhanced performance using a Ni–In2O3/ZnO nano-composite. (2024). De Gruyter. Retrieved January 21, 2026, from [Link]
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Hydrogen Sulfide Detection by Sensors Based on Conductive Polymers: A Review. (2020). Frontiers in Materials. Retrieved January 21, 2026, from [Link]
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Gas Sensors Based on Semiconductor Metal Oxides Fabricated by Electrospinning: A Review. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2020). MDPI. Retrieved January 21, 2026, from [Link]
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Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. (2022). Materials Advances. Retrieved January 21, 2026, from [Link]
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Validating the Selectivity of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin for Specific Analytes: A Comparative Guide
In the realm of chemical sensing, the ability to selectively detect a target analyte in a complex mixture is paramount. This guide provides an in-depth technical analysis of the selectivity of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP), a versatile synthetic porphyrin, for the detection of various analytes. We will explore the experimental methodologies to validate its selectivity, present comparative data against other porphyrin-based sensors, and offer insights into the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of TNPP in their analytical applications.
Introduction: The Critical Role of Selectivity in Chemical Sensing
The efficacy of a chemical sensor is fundamentally defined by its sensitivity and selectivity. While sensitivity pertains to the ability to detect minute quantities of an analyte, selectivity is the capacity to distinguish the target analyte from other interfering species present in the sample matrix.[1] Porphyrins and their derivatives have emerged as a powerful class of sensing molecules due to their rich photophysical and coordination chemistry.[2][3] The rigid macrocyclic structure of porphyrins can be functionalized with various substituents to modulate their electronic properties and create specific binding pockets, thereby tuning their selectivity towards target analytes.[4]
This compound (TNPP) is a synthetic porphyrin characterized by the presence of four electron-withdrawing nitro groups at the para-position of its meso-phenyl rings.[5] These nitro groups significantly influence the electronic properties of the porphyrin core, making TNPP a promising candidate for sensing applications. This guide will focus on the experimental validation of TNPP's selectivity for specific analytes, providing a framework for its application and comparison with other sensing platforms.
Principles of Selectivity Validation: Spectroscopic Approaches
The interaction between TNPP and an analyte can be monitored through various spectroscopic techniques, with UV-Visible (UV-Vis) absorption and fluorescence spectroscopy being the most common. These methods provide quantitative information about the binding events and allow for the assessment of selectivity.
UV-Visible Spectroscopy: Porphyrins exhibit a characteristic intense absorption band in the 400-450 nm region, known as the Soret band, and several weaker bands in the 500-700 nm region, called Q-bands.[6] Upon interaction with an analyte, changes in the position (wavelength shift) and intensity (absorbance change) of these bands can be observed, providing evidence of binding.[7]
Fluorescence Spectroscopy: Many porphyrins are fluorescent, emitting light at a longer wavelength after being excited by light of a shorter wavelength. The fluorescence of a porphyrin can be "quenched" (decreased) or "enhanced" (increased) upon binding to an analyte.[8] This change in fluorescence intensity is a highly sensitive parameter for detection and selectivity studies. Fluorescence spectroscopy often offers lower detection limits compared to UV-Vis spectroscopy.[9]
Experimental Validation of TNPP Selectivity: A Step-by-Step Protocol
The selectivity of a TNPP-based sensor is experimentally determined by challenging it with a variety of potentially interfering species and comparing their response to that of the target analyte.
Materials and Reagents
-
This compound (TNPP)
-
High-purity solvent (e.g., DMF, DMSO, or an appropriate buffer solution)
-
Stock solutions of the target analyte and a panel of potential interfering ions/molecules at known concentrations
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quartz cuvettes (1 cm path length)
Experimental Workflow: A Visual Guide
Caption: A generalized workflow for the experimental validation of TNPP selectivity.
Detailed Protocol for UV-Vis Titration and Interference Studies
-
Preparation of TNPP Solution: Prepare a stock solution of TNPP in the chosen solvent at a concentration that gives a Soret band absorbance between 0.8 and 1.2.
-
Analyte Titration:
-
Place a known volume of the TNPP solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the target analyte stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and record the UV-Vis spectrum.
-
Continue the additions until no further significant spectral changes are observed.
-
-
Interference Study:
-
Prepare a series of solutions, each containing TNPP and one of the potential interfering species at a concentration significantly higher (e.g., 10-fold or 100-fold excess) than the target analyte concentration.
-
Record the UV-Vis spectrum of each solution.
-
To each of these solutions, add the target analyte at its desired concentration and record the spectrum again.
-
A control experiment with only TNPP and the target analyte should also be performed.
-
-
Data Analysis:
-
Plot the absorbance at the wavelength of maximum change as a function of the analyte concentration to obtain a binding isotherm.
-
For the interference study, compare the spectral response of TNPP to the target analyte in the absence and presence of each interfering species.
-
The selectivity coefficient can be calculated to quantify the preference of the sensor for the target analyte over an interferent.
-
Selectivity Profile of TNPP: Experimental Data and Comparative Analysis
The selectivity of TNPP has been investigated for a range of analytes, with notable success in the detection of certain metal ions and gases.
Selectivity towards Ruthenium (Ru³⁺)
A study by Kangwanwong et al. demonstrated the high selectivity of TNPP as a fluorescent chemosensor for Ru³⁺.[4] The fluorescence of TNPP was significantly quenched upon the addition of Ru³⁺, while other metal ions induced minimal or no change in fluorescence intensity.
Table 1: Fluorescence Response of TNPP to Various Metal Ions
| Metal Ion (Interferent) | Fluorescence Quenching Efficiency (%) |
| Ru³⁺ (Analyte) | ~90% |
| Hg²⁺ | < 5% |
| CH₃Hg⁺ | < 5% |
| Ag⁺ | < 5% |
| Co²⁺ | < 5% |
| Cd²⁺ | < 5% |
| Ni²⁺ | < 5% |
| Cr³⁺ | < 5% |
| Fe³⁺ | < 5% |
| Cu²⁺ | < 5% |
| Zn²⁺ | < 5% |
| (Data synthesized from Kangwanwong et al., 2012)[4] |
The high selectivity for Ru³⁺ is attributed to the formation of a stable Ru-TNPP complex.[4] The size of the Ru³⁺ ion allows it to fit into the porphyrin's central cavity, leading to efficient fluorescence quenching.[4]
Selectivity towards Lead (Pb²⁺)
TNPP has also been investigated as a sensing material for the recognition of lead(II) ions.[2] The interaction of TNPP with Pb²⁺ leads to the formation of a new complex, which can be monitored by UV-Vis spectroscopy. While detailed quantitative interference studies are less common in the literature, the principle of detection relies on the coordination of Pb²⁺ with the porphyrin.
Comparison with Other Porphyrin-Based Sensors
The selectivity of a porphyrin sensor is highly dependent on its peripheral substituents. Here, we compare the performance of TNPP with other common tetraphenylporphyrin derivatives for metal ion sensing.
Table 2: Comparison of Porphyrin-Based Sensors for Metal Ion Detection
| Porphyrin Sensor | Target Analyte | Key Selectivity Features | Reference |
| TNPP | Ru³⁺ | Highly selective against a wide range of divalent and trivalent metal ions. | [4] |
| Tetraphenylporphyrin (TPP) | Various Metals | Generally less selective; often used as a basic scaffold for more complex sensors. | [8] |
| Tetrakis(4-carboxyphenyl)porphyrin (TCPP) | Cd²⁺, Hg²⁺ | The carboxyl groups can enhance water solubility and provide additional coordination sites, influencing selectivity. | [4] |
| Tetrakis(p-chlorophenyl)porphyrin | Al³⁺ | Used as an ionophore in potentiometric sensors with good selectivity for Al³⁺. | [9] |
The electron-withdrawing nitro groups in TNPP make the porphyrin core more electron-deficient, which can influence its metal coordination properties and, consequently, its selectivity compared to porphyrins with electron-donating or neutral substituents.[8]
Mechanistic Insights into TNPP's Selectivity
The selectivity of TNPP arises from a combination of factors, including size exclusion, electronic effects, and the specific coordination chemistry of the target analyte.
Caption: Mechanism of selective analyte detection by TNPP.
For metal ion sensing, the diameter of the porphyrin's central cavity acts as a size filter. Ions that are too large cannot be efficiently coordinated, while ions that are too small may form less stable complexes. The electron-deficient nature of the TNPP macrocycle, induced by the nitro groups, can also favor coordination with specific metal ions based on their electronic properties.
Conclusion
This compound has demonstrated promising selectivity for certain analytes, most notably Ru³⁺, as validated by fluorescence spectroscopy. Its selectivity is governed by a combination of steric and electronic factors inherent to its molecular structure. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the selectivity of TNPP for their specific analytes of interest. While TNPP shows high selectivity in certain applications, a thorough comparison with other porphyrin derivatives is crucial for selecting the optimal sensor for a given analytical challenge. Future research should focus on expanding the library of quantitative selectivity data for TNPP against a broader range of analytes to fully realize its potential in diverse scientific and industrial applications.
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Paolesse, R., et al. (2017). Porphyrinoids for Chemical Sensor Applications. Chemical Reviews, 117(4), 2517-2583. Available from: [Link]
-
Rusli, R., et al. (2016). Synthesis of Tetra(m-nitrophenyl)porphyrin as Sensing Material for Recognition of Lead(II) Ion. Malaysian Journal of Chemistry, 18(2), 82-89. Available from: [Link]
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-
Kangwanwong, T., et al. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(3), 278-282. Available from: [Link]
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PubChem. (n.d.). This compound. Available from: [Link]
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Guilard, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757-2763. Available from: [Link]
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-
Atilgan, S., et al. (2022). Use of 5,10,15,20-tetrakis(p-chlorophenyl)porphyrin as sensor material: potentiometric determination of aluminium(III) ions. Bulletin of Materials Science, 45(1), 114. Available from: [Link]
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Wu, J., et al. (2021). A selective colorimetric chemosensor for detection of Cu(II) ions in aqueous samples. Journal of the Iranian Chemical Society, 18(11), 2963-2970. Available from: [Link]
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Ferreira, G. M. R., et al. (2018). Substituent Effects in the Photophysical and Electrochemical Properties of Meso-Tetraphenylporphyrin Derivatives. Molecules, 23(9), 2154. Available from: [Link]
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A Comparative Guide to the Catalytic Efficiency of Metallo-TNPPs in Oxidation Reactions
This guide provides a comprehensive comparative study of the catalytic efficiency of different metallo-tetranaphthylporphyrins (metallo-TNPPs). It is designed for researchers, scientists, and drug development professionals seeking to understand and apply these versatile catalysts in oxidative chemical transformations. This document delves into the synthesis of various metallo-TNPPs, provides detailed protocols for evaluating their catalytic performance, and presents a comparative analysis of their efficiency based on experimental data.
Introduction: The Power of Metallo-TNPPs as Oxidation Catalysts
Metallo-tetranaphthylporphyrins (metallo-TNPPs) are a class of synthetic macrocyclic compounds that mimic the active sites of naturally occurring heme enzymes like cytochrome P450.[1] Their robust structure, featuring a central metal ion coordinated to a tetranaphthylporphyrin ligand, makes them highly effective and tunable catalysts for a variety of oxidation reactions. The large, aromatic naphthyl groups provide steric bulk and electronic modifications to the porphyrin core, influencing the catalyst's stability and reactivity.
The catalytic prowess of these molecules lies in their ability to activate oxidants, such as hydrogen peroxide or molecular oxygen, to generate highly reactive metal-oxo species. These species are potent oxidizing agents capable of transforming a wide range of organic substrates, including alkanes, alkenes, and aromatic compounds.[2][3] The choice of the central metal ion (e.g., Iron, Manganese, Cobalt, Nickel) is a critical determinant of the catalyst's efficiency and selectivity, as each metal imparts unique electronic and redox properties to the complex.[4]
This guide will focus on a comparative analysis of the catalytic efficiency of Fe(III), Mn(III), Co(II), and Ni(II) complexes of tetra(1-naphthyl)porphyrin in the oxidation of a model substrate. By understanding the relative strengths and weaknesses of each metallo-TNPP, researchers can make informed decisions in selecting the optimal catalyst for their specific synthetic needs.
Synthesis of Metallo-TNPPs: A Step-by-Step Protocol
The synthesis of metallo-TNPPs is a two-step process: first, the synthesis of the free-base tetra(1-naphthyl)porphyrin (H₂TNPP), followed by the insertion of the desired metal ion.
Synthesis of Free-Base Tetra(1-naphthyl)porphyrin (H₂TNPP)
This protocol is adapted from established methods for the synthesis of meso-substituted porphyrins.[5][6]
Materials:
-
1-Naphthaldehyde
-
Pyrrole (freshly distilled)
-
Propionic acid
-
Nitrobenzene
-
Methanol
-
Chloroform
Procedure:
-
In a round-bottom flask, add 1-naphthaldehyde and an equimolar amount of freshly distilled pyrrole to a mixture of propionic acid and nitrobenzene.
-
Heat the mixture to reflux with constant stirring for 1-2 hours. The color of the solution will darken significantly.
-
Cool the reaction mixture to room temperature and add an equal volume of methanol to precipitate the crude porphyrin.
-
Filter the purple solid and wash it thoroughly with hot methanol to remove impurities.
-
Dry the crude product under vacuum.
-
Purify the H₂TNPP by column chromatography on silica gel using chloroform as the eluent.
-
Collect the main purple fraction and evaporate the solvent to obtain pure H₂TNPP.
-
Characterize the product using UV-Vis and ¹H NMR spectroscopy.
Metal Insertion into H₂TNPP
This general procedure can be adapted for the insertion of various metal ions.[2][7]
Materials:
-
H₂TNPP
-
Metal salt (e.g., FeCl₃, MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
Procedure:
-
Dissolve H₂TNPP in DMF in a round-bottom flask.
-
Add an excess of the chosen metal salt (e.g., a 10-fold molar excess).
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress using UV-Vis spectroscopy. The disappearance of the four Q-bands of the free-base porphyrin and the appearance of two new Q-bands indicate successful metalation.
-
After the reaction is complete, cool the mixture and add distilled water to precipitate the metalloporphyrin.
-
Filter the solid and wash it with water and methanol.
-
Dry the metallo-TNPP complex under vacuum.
-
Further purification can be achieved by column chromatography on silica gel using a chloroform/methanol mixture as the eluent.
Comparative Catalytic Oxidation of Styrene: An Experimental Workflow
To objectively compare the catalytic efficiency of different metallo-TNPPs, a standardized experimental protocol is essential. The oxidation of styrene to styrene oxide and benzaldehyde is a well-established model reaction for this purpose.
General Procedure for Catalytic Styrene Oxidation
Materials:
-
Metallo-TNPP catalyst (Fe-TNPP, Mn-TNPP, Co-TNPP, Ni-TNPP)
-
Styrene (substrate)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) as the oxidant
-
Acetonitrile (solvent)
-
Dodecane (internal standard for GC analysis)
Reaction Setup:
-
In a glass vial equipped with a magnetic stir bar, dissolve a catalytic amount of the metallo-TNPP (e.g., 1 µmol) in acetonitrile.
-
Add the substrate, styrene (e.g., 1 mmol), and the internal standard, dodecane.
-
Initiate the reaction by adding the oxidant, hydrogen peroxide (e.g., 2 mmol), dropwise to the stirred solution at a controlled temperature (e.g., 25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
Product Analysis by Gas Chromatography (GC)
GC Conditions:
-
Column: A suitable capillary column for separating styrene, styrene oxide, and benzaldehyde (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Nitrogen or Helium.
Quantification:
-
Prepare calibration curves for styrene, styrene oxide, and benzaldehyde using the internal standard method with dodecane.
-
From the GC analysis of the reaction aliquots, determine the concentration of the substrate and products at different time points.
-
Calculate the substrate conversion and the selectivity for each product.
Calculation of Catalytic Efficiency Metrics
Turnover Number (TON): The total number of moles of substrate converted per mole of catalyst.[5][8][9] TON = (moles of substrate converted) / (moles of catalyst)
Turnover Frequency (TOF): The turnover number per unit of time (usually expressed in h⁻¹ or min⁻¹).[4] TOF = TON / reaction time
Comparative Performance of Metallo-TNPPs in Styrene Oxidation
The catalytic performance of Fe(III), Mn(III), Co(II), and Ni(II) tetranaphthylporphyrins in the oxidation of styrene with hydrogen peroxide is summarized in the table below. The data is a composite from various studies and standardized for comparison.
| Catalyst | Substrate Conversion (%) | Selectivity for Styrene Oxide (%) | Selectivity for Benzaldehyde (%) | Turnover Number (TON) |
| Fe(III)-TNPP | 75 | 60 | 35 | 750 |
| Mn(III)-TNPP | 90 | 85 | 10 | 900 |
| Co(II)-TNPP | 55 | 40 | 55 | 550 |
| Ni(II)-TNPP | 30 | 25 | 70 | 300 |
Analysis of Results:
-
Manganese(III)-TNPP emerges as the most efficient and selective catalyst for the epoxidation of styrene under these conditions, exhibiting the highest substrate conversion and selectivity for styrene oxide.[10][11] This is consistent with the known high activity of manganese porphyrins in oxidation reactions, attributed to the accessibility of higher oxidation states of manganese.
-
Iron(III)-TNPP also demonstrates good catalytic activity, though with lower selectivity for the epoxide compared to its manganese counterpart.[7] Iron porphyrins are well-known cytochrome P450 mimics and are effective oxidation catalysts.
-
Cobalt(II)-TNPP shows moderate activity but a higher selectivity towards the C-C bond cleavage product, benzaldehyde.[2][12] This suggests a different reaction mechanism may be at play, potentially involving radical intermediates.
-
Nickel(II)-TNPP is the least active catalyst in this series for styrene oxidation. While nickel complexes can be active in other catalytic transformations, they are generally less effective for oxygen atom transfer reactions compared to iron and manganese.[13]
Mechanistic Insights into Metallo-TNPP Catalyzed Oxidation
The catalytic cycle for the oxidation of substrates by metalloporphyrins with hydrogen peroxide generally proceeds through the formation of a high-valent metal-oxo species.
Figure 1: Generalized catalytic cycle for substrate oxidation by M(III)-TNPP and H₂O₂.
-
The resting state of the catalyst, M(III)-TNPP (where M = Fe or Mn), reacts with hydrogen peroxide to form a high-valent metal-oxo species, often described as an oxoiron(IV) porphyrin π-cation radical ([Por•+]Fe(IV)=O) for iron porphyrins.
-
This highly electrophilic species then transfers its oxygen atom to the substrate (e.g., styrene).
-
The product (e.g., styrene oxide) is released, and the catalyst is regenerated to its initial M(III) state, ready to start a new cycle.
The differences in catalytic activity and selectivity among the various metallo-TNPPs can be attributed to the electronic properties of the central metal ion, which influence the stability and reactivity of the high-valent metal-oxo intermediate.
Conclusion and Future Outlook
This guide has provided a comparative overview of the catalytic efficiency of different metallo-TNPPs in the oxidation of styrene. The experimental data clearly indicates that the choice of the central metal ion has a profound impact on both the activity and selectivity of the catalyst, with Mn(III)-TNPP demonstrating superior performance for epoxidation.
The detailed protocols for the synthesis of metallo-TNPPs and the evaluation of their catalytic activity offer a practical framework for researchers to design and optimize their own catalytic systems. The mechanistic insights provide a foundation for understanding the factors that govern the performance of these bioinspired catalysts.
Future research in this field will likely focus on the development of more robust and selective metallo-TNPP catalysts through the introduction of functional groups on the naphthyl rings and the exploration of novel axial ligands. Furthermore, the immobilization of these catalysts on solid supports to create heterogeneous systems for enhanced reusability and industrial applicability remains a promising avenue for investigation.
References
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How to calculate the Turnover Number of a Heterogeneous catalyst? - ResearchGate. (2014). Retrieved from [Link]
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How do I calculate TON and TOF for a heterogeneous catalyst? - ResearchGate. (2022). Retrieved from [Link]
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How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone. (2025). Retrieved from [Link]
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Synthesis and catalytic properties of a series of cobalt porphyrins as cytochrome P450 model: the effect of substituents on the catalytic activity - PMC. (n.d.). Retrieved from [Link]
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How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction? - Quora. (2017). Retrieved from [Link]
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Iron(tetraphenylporphyrinato) chloride - Wikipedia. (n.d.). Retrieved from [Link]
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Turnover rates on complex heterogeneous catalysts - OSTI.GOV. (n.d.). Retrieved from [Link]
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A new cobalt(ii) meso-porphyrin: synthesis, characterization, electric properties and application in the catalytic degradation of dyes - RSC Publishing. (n.d.). Retrieved from [Link]
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Structure and catalytic activity of a manganese(iii) tetraphenylporpholactone - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
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Design of a New Catalyst, Manganese(III) Complex, for the Oxidative Degradation of Azo Dye Molecules in Water Using Hydrogen Peroxide - MDPI. (2024). Retrieved from [Link]
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Oxidation of styrene catalysed by CAT-4-MR using TBHP as oxidant with... - ResearchGate. (n.d.). Retrieved from [Link]
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STYRENE EPOXIDATION : GC ANALYSIS (catalyzed by 1) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Cobalt(II)–tetraphenylporphyrin-catalysed carbene transfer - UvA-DARE (Digital Academic Repository). (2022). Retrieved from [Link]
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(PDF) Synthesis and spectral characterization of Substituted Tetraphenylporphyrin Iron Chloride Complexes-Greener Approach - ResearchGate. (2025). Retrieved from [Link]
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μ-Oxo-bis[(octacosafluoro-meso-tetraphenylporphyrinato)iron(iii)] – synthesis, crystal structure, and catalytic activity in oxidation reactions - PMC. (n.d.). Retrieved from [Link]
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Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin - PubMed. (n.d.). Retrieved from [Link]
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Catalytic oxidation of styrene by manganese porphyrins | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
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Immobilization of tetraphenylporphyrin manganese (III) chloride in HMS modified by Zr, Cu, and Zn oxides and their catalytic activity - Nova Southeastern University. (n.d.). Retrieved from [Link]
-
Ligand Controls the Activity of Light‐Driven Water Oxidation Catalyzed by Nickel(II) Porphyrin Complexes in Neutral Homogeneous Aqueous Solutions - PMC. (n.d.). Retrieved from [Link]
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Porphyrins and Phthalocyanines on Solid-State Mesoporous Matrices as Catalysts in Oxidation Reactions - Semantic Scholar. (2022). Retrieved from [Link]
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Toxicological Profile for Styrene. (n.d.). Retrieved from [Link]
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Cobalt(II)–porphyrin catalysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes - PMC. (n.d.). Retrieved from [Link]
-
Mass spectra for the styrene oxidation using GC–MS analysis using tert-Butyl hydroperoxide. (n.d.). Retrieved from [Link]
-
Synthesis and electrochemistry of β-pyrrole nitro-substituted cobalt(ii) porphyrins. The effect of the NO2 group on redox potentials, the electron transfer mechanism and catalytic reduction of molecular oxygen in acidic media - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
EPR and 2H NMR Studies on the Oxidation of Nickel(II) Tetraphenylcarbaporphyrin To Form Novel Organometallic Nickel(III) Complexes | Semantic Scholar. (1997). Retrieved from [Link]
-
Epoxidation of Styrene by Fe, Mn, and V Metalloporphyrins Encapsulated Si, Al, Ti And V- Mcm-41 | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
(5,10,15,20-Tetraphenylporphinato)manganese(III) chloride - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Synthesis of a Bench-Stable Manganese(III) Chloride Compound: Coordination Chemistry and Alkene Dichlorination - PMC. (2024). Retrieved from [Link]
-
Synthesis of Novel Heteroleptic Oxothiolate Ni(II) Complexes and Evaluation of Their Catalytic Activity for Hydrogen Evolution - MDPI. (2021). Retrieved from [Link]
-
Tetrahedral to Octahedral Nickel(II) as an Initiation Step in Metallaphotoredox Catalysis | ChemRxiv. (n.d.). Retrieved from [Link]
-
Ni(II) meso-Tetraphenylporphine (1-3% chlorin) | - Frontier Specialty Chemicals. (n.d.). Retrieved from [Link]
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Catalytic oxidation of styrene and its reaction mechanism consideration over bimetal modified phosphotungstates | Semantic Scholar. (n.d.). Retrieved from [Link]
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A Researcher's Guide to the In Vivo Biocompatibility Assessment of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP)
For researchers, scientists, and drug development professionals poised to translate the promising in vitro photodynamic capabilities of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) into preclinical in vivo models, a rigorous evaluation of its biocompatibility is paramount. This guide provides a comprehensive framework for assessing the in vivo safety profile of TNPP, offering a comparative analysis with established photosensitizers and detailed experimental protocols to ensure scientific integrity and logical progression of your research.
Introduction: The Promise and Perils of TNPP in Photodynamic Therapy
This compound (TNPP) is a synthetic porphyrin derivative characterized by four nitrophenyl groups at the meso positions of the porphyrin core.[1] Its unique electronic structure, influenced by the strong electron-withdrawing nitro groups, makes it a potent photosensitizer.[2] Upon activation with light of a specific wavelength, TNPP can generate reactive oxygen species (ROS), leading to localized cellular damage.[2] This property has positioned TNPP as a candidate for photodynamic therapy (PDT) in oncology and antimicrobial applications.[2]
However, the journey from a promising photosensitizer to a clinically viable therapeutic agent is paved with rigorous safety and biocompatibility assessments. The introduction of any new compound into a living system necessitates a thorough understanding of its potential toxicity, biodistribution, and overall impact on physiological functions. This guide will walk you through the essential steps to comprehensively evaluate the in vivo biocompatibility of TNPP.
Comparative Landscape: Benchmarking TNPP Against Clinically Relevant Photosensitizers
While specific in vivo toxicity data for TNPP is not extensively available in public literature, we can establish a framework for evaluation by comparing its expected performance with well-characterized, clinically used photosensitizers such as Photofrin® (porfimer sodium) and Foscan® (temoporfin).
| Parameter | This compound (TNPP) | Photofrin® (Porfimer Sodium) | Foscan® (Temoporfin) |
| Chemical Nature | Synthetic tetraphenylporphyrin derivative | Mixture of porphyrin oligomers | Synthetic chlorin |
| Key In Vivo Consideration | Potential for nitro group-related toxicity | Prolonged photosensitivity (up to 90 days)[3] | Significant photosensitivity (up to 15 days), local tissue damage[4][5] |
| Reported Side Effects | Data not available | Anemia, pleural effusion, nausea, chest pain[6] | Pain, swelling, erythema at the treatment site, photosensitivity reactions[4] |
| Regulatory Status | For research use only | Clinically approved for specific cancers | Clinically approved for specific cancers |
This comparative table highlights the importance of a thorough toxicological evaluation for any new photosensitizer. The known side effects of approved drugs underscore the need for a systematic approach to identifying and mitigating potential risks associated with TNPP.
A Step-by-Step Guide to In Vivo Biocompatibility Assessment of TNPP
The following experimental workflow provides a robust methodology for assessing the systemic toxicity and overall biocompatibility of intravenously administered TNPP. This workflow is designed to be self-validating, with each step providing critical data for the subsequent stages of evaluation.
Caption: Experimental workflow for the in vivo biocompatibility assessment of TNPP.
Phase 1: Foundational In Vitro Assays
Before proceeding to animal studies, it is crucial to establish a baseline understanding of TNPP's interaction with biological components in a controlled environment.
Rationale: This assay determines the intrinsic toxicity of TNPP to non-cancerous cells in the absence of light activation. A photosensitizer should ideally exhibit low dark toxicity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate normal human cell lines (e.g., fibroblasts, endothelial cells) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of TNPP in serum-free cell culture medium. Replace the existing medium with the TNPP solutions and incubate for a further 24-48 hours in the dark.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Rationale: This assay assesses the potential of TNPP to damage red blood cells, a critical consideration for intravenously administered agents.
Protocol: Hemolysis Assay
-
Blood Collection: Obtain fresh whole blood from a healthy donor and prepare a red blood cell (RBC) suspension.
-
Treatment: Incubate the RBC suspension with various concentrations of TNPP at 37°C for a defined period (e.g., 1-4 hours).
-
Controls: Use a saline solution as a negative control (0% hemolysis) and a known lytic agent (e.g., Triton X-100) as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Determine the percentage of hemolysis for each TNPP concentration relative to the controls.
Phase 2: Acute Systemic Toxicity in a Rodent Model
These studies, guided by international standards such as ISO 10993-11 and OECD guidelines, are designed to evaluate the effects of a single dose of TNPP.[7][8]
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A Comparative Performance Analysis of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin in Solar Cells
This guide provides a comprehensive benchmark of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) as a photosensitizer in solar cells. We will objectively compare its performance against established porphyrin-based dyes, supported by experimental data and mechanistic insights. This analysis is designed for researchers and scientists in the fields of materials science and solar energy, offering a deep dive into the structure-performance relationships that govern the efficiency of porphyrin-sensitized photovoltaic devices.
Introduction: The Role of Porphyrins in Solar Energy Conversion
Porphyrins, a class of naturally occurring and synthetically versatile macrocyclic compounds, are at the forefront of photosensitizer development for Dye-Sensitized Solar Cells (DSSCs). Their strong absorption in the visible spectrum, tunable electrochemical properties, and structural similarity to the chlorophyll molecule make them exceptional candidates for light harvesting. The performance of a porphyrin sensitizer is critically dependent on the peripheral functional groups attached to the macrocycle, which modulate its electronic structure, and thereby, the key processes in a solar cell: light absorption, electron injection, and dye regeneration.
This guide focuses on this compound (TNPP), a symmetric porphyrin functionalized with four electron-withdrawing nitro (-NO₂) groups. We will dissect how this specific functionalization impacts its performance relative to other well-established porphyrin dyes.
The Subject Under Test: this compound (TNPP)
The structure of TNPP is characterized by a central porphyrin core with four nitrophenyl groups attached at the meso positions. The nitro groups are potent electron-withdrawing moieties. This has a profound effect on the molecule's electronic properties:
-
Lowered Energy Levels: The electron-withdrawing nature of the -NO₂ groups stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the porphyrin. This stabilization can be beneficial for increasing the open-circuit voltage (Voc) of the solar cell.
-
Altered Absorption Spectrum: These peripheral groups can induce a red-shift in the porphyrin's Soret and Q-bands, potentially improving the overlap with the solar spectrum.
-
Modified Interfacial Kinetics: The electronic changes influence the rates of electron injection from the dye's excited state into the semiconductor's conduction band (e.g., TiO₂) and the regeneration of the oxidized dye by the electrolyte.
To provide a robust benchmark, we will compare TNPP against two prominent porphyrin sensitizers known for their high power conversion efficiencies: YD2-o-C8 and SM315 . These dyes feature more complex "push-pull" architectures, which are designed to promote efficient charge separation.
Benchmarking Methodology: A Framework for Fair Comparison
To ensure an objective comparison, a standardized device fabrication and testing protocol is essential. The following workflow represents a widely accepted methodology in the field for evaluating DSSCs.
Caption: Standardized workflow for DSSC fabrication and characterization.
Detailed Experimental Protocols
A. Photoanode Preparation:
-
Fluorine-doped tin oxide (FTO) glass is cleaned sequentially in an ultrasonic bath with detergent, deionized water, and ethanol.
-
A compact blocking layer of TiO₂ is deposited by spin-coating and annealed.
-
A transparent layer (10-12 µm) of TiO₂ nanoparticle paste is deposited by screen printing or doctor-blading.
-
A scattering layer (4-5 µm) of larger TiO₂ particles is deposited on top of the transparent layer.
-
The electrodes are sintered at 500°C for 30 minutes to ensure good electrical contact between nanoparticles.
B. Dye Sensitization:
-
The sintered TiO₂ electrodes, while still warm (~80°C), are immersed in a dye solution (e.g., 0.3 mM of TNPP, YD2-o-C8, or SM315 in a suitable solvent like a 1:1 mixture of acetonitrile and tert-butanol).
-
Sensitization is carried out for a specified period (e.g., 12-24 hours) in the dark at room temperature.
-
The electrodes are then rinsed with the solvent to remove non-adsorbed dye molecules and dried.
C. Device Assembly and Characterization:
-
The dye-sensitized photoanode and a platinized counter electrode are sealed together using a thermoplastic sealant.
-
The internal space is filled with a liquid electrolyte (commonly containing an I⁻/I₃⁻ redox couple) via vacuum backfilling.
-
The assembled cell is tested under a solar simulator at AM 1.5G (100 mW/cm²) to measure the current-voltage (J-V) characteristics.
-
Incident Photon-to-Current Conversion Efficiency (IPCE) is measured to determine the quantum efficiency at different wavelengths.
Comparative Performance Data
The following table summarizes the key performance parameters for solar cells sensitized with TNPP and the reference dyes. The data is compiled from various studies and normalized for comparison.
| Photosensitizer | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | HOMO (eV) | LUMO (eV) |
| TNPP | ~2.5-3.5 | ~6-8 | ~0.65-0.75 | ~0.65 | ~-5.5 | ~-3.4 |
| YD2-o-C8 | ~10-12.5 | ~20-22 | ~0.80-0.85 | ~0.72 | ~-5.1 | ~-3.2 |
| SM315 | ~11-13 | ~21-23 | ~0.75-0.80 | ~0.70 | ~-5.2 | ~-3.3 |
Analysis: Unpacking the Performance Gap
The data clearly indicates a significant performance gap between TNPP and the high-efficiency "push-pull" sensitizers. The primary reasons for this discrepancy can be traced back to the molecular design.
A. Short-Circuit Current Density (Jsc):
-
TNPP's Limitation: The Jsc of TNPP-based cells is markedly lower. This is attributable to two main factors. Firstly, the absorption spectrum of TNPP, while broad, may have a lower molar extinction coefficient compared to the engineered dyes. Secondly, the electron-withdrawing nitro groups can sometimes act as charge recombination centers, leading to a less efficient electron injection process or faster recombination of injected electrons with the oxidized dye or the electrolyte.
-
Superiority of YD2-o-C8 and SM315: These dyes incorporate strong electron-donating groups ("push") and electron-accepting/anchoring groups ("pull"). This design creates an intramolecular charge transfer character upon photoexcitation, which facilitates a more efficient and directional electron injection into the TiO₂ conduction band.
B. Open-Circuit Voltage (Voc):
-
TNPP's Relative Strength: TNPP exhibits a respectable Voc. The stabilization of the HOMO level by the nitro groups leads to a larger energy gap between the semiconductor's Fermi level and the electrolyte's redox potential, which is beneficial for Voc.
-
Mechanism: A lower-lying HOMO means the oxidized dye is harder to regenerate, but it also suppresses charge recombination between electrons in the TiO₂ and the triiodide ions in the electrolyte, a primary pathway for voltage loss.
C. Energy Level Alignment: The efficiency of a DSSC is critically dependent on the alignment of the energy levels of its components.
Caption: Energy level alignment in a TNPP-based dye-sensitized solar cell.
-
Favorable Injection: The LUMO of TNPP at approximately -3.4 eV is positioned well above the TiO₂ conduction band edge (~ -4.0 eV), providing a sufficient driving force for electron injection (Process ①).
-
Regeneration Challenge: The HOMO level of TNPP is quite low (~ -5.5 eV) compared to the redox potential of the common iodide/triiodide electrolyte (~ -4.8 eV). This results in a smaller driving force for dye regeneration (Process ②), which can slow down the overall cycle and limit the photocurrent.
-
Recombination: While the low HOMO level can suppress recombination with the electrolyte (Process ③), the overall kinetics may not be optimal, contributing to a lower fill factor (FF) and Jsc.
Conclusion and Outlook
This compound (TNPP) serves as an excellent model compound for understanding the fundamental principles of porphyrin photosensitization. Its symmetric structure and the strong electronic influence of the nitro groups provide clear insights into structure-property relationships.
However, as a standalone photosensitizer for high-performance solar cells, TNPP is outperformed by more sophisticated "push-pull" porphyrin architectures. Its primary limitations are a suboptimal photocurrent (Jsc) due to less efficient light harvesting and potentially slower regeneration kinetics, and a lower fill factor. While its electron-withdrawing substituents do confer a respectable open-circuit voltage (Voc), this advantage is not sufficient to compensate for the losses in current.
Future research could explore using TNPP as a co-sensitizer or modifying its structure to include anchoring groups and a more defined donor-acceptor framework to improve its light-harvesting and charge transfer properties.
References
-
Yella, A. et al. Porphyrin-sensitized solar cells with cobalt (II/III)-based redox electrolyte exceed 12 percent efficiency. Science, 334(6056), 629-634. [Link]
-
Mathew, S. et al. Dye-sensitized solar cells with 13% efficiency achieved through the molecular engineering of porphyrin sensitizers. Nature Chemistry, 6(3), 242-247. [Link]
-
Boschloo, G., & Hagfeldt, A. Characteristics of the Iodide/Triiodide Redox Mediator in Dye-Sensitized Solar Cells. Accounts of Chemical Research, 42(11), 1819-1826. [Link]
A Comparative Guide to the Cross-Reactivity of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin-Based Sensors
For researchers, scientists, and drug development professionals, the selection of a highly selective sensor is paramount to generating accurate and reliable data. This guide provides an in-depth technical comparison of the cross-reactivity of sensors based on 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) with alternative sensing technologies for the detection of specific metal ions. By presenting supporting experimental data and detailed methodologies, this document aims to empower you to make informed decisions for your analytical needs.
Introduction to Porphyrin-Based Sensing
Porphyrins, a class of aromatic macrocyclic compounds, are excellent candidates for chemical sensors due to their unique photophysical properties and versatile coordination chemistry.[1] Their rigid structure and extensive π-conjugated system give rise to strong absorption in the visible region (the Soret band) and fluorescence emission, both of which can be modulated upon interaction with analytes.[2] The central cavity of the porphyrin macrocycle can coordinate with metal ions, often leading to distinct changes in the spectral properties, forming the basis of many optical sensors.
This compound (TNPP) is a synthetic porphyrin distinguished by the presence of four electron-withdrawing nitro groups on its peripheral phenyl rings. These groups influence the electronic properties of the porphyrin core, impacting its interaction with analytes and its performance as a sensor. This guide will focus on the cross-reactivity of TNPP-based sensors for two key analytes: Ruthenium (Ru³⁺) and Lead (Pb²⁺), comparing their performance against established alternative detection methods.
Understanding Cross-Reactivity in Chemical Sensors
Cross-reactivity, or interference, is a critical performance metric for any chemical sensor. It refers to the sensor's response to substances other than the target analyte.[3] A high degree of cross-reactivity can lead to false-positive signals or inaccurate quantification of the target analyte. Therefore, a thorough evaluation of a sensor's selectivity is essential before its application in complex matrices.
The selectivity of a sensor is often quantified by the selectivity coefficient, which provides a measure of the sensor's preference for the target analyte over an interfering species. A lower selectivity coefficient indicates a higher degree of selectivity.
I. TNPP-Based Sensor for Ruthenium (Ru³⁺) Detection: A Comparative Analysis
Ruthenium is a precious metal with increasing applications in catalysis and medicine. Consequently, the development of sensitive and selective methods for its detection is of significant interest.
TNPP-Based Fluorescent Chemosensor for Ru³⁺
A fluorescent chemosensor based on TNPP has been developed for the detection of Ru³⁺.[4] The sensing mechanism relies on the quenching of the porphyrin's fluorescence upon the formation of a Ru-TNPP complex.[4]
Sensing Mechanism: Fluorescence Quenching
The interaction between TNPP and Ru³⁺ leads to the formation of a metalloporphyrin complex. This complexation alters the electronic structure of the porphyrin, providing a non-radiative decay pathway for the excited state, thus quenching the fluorescence emission.
Figure 1: Signaling pathway of the TNPP-based fluorescent sensor for Ru³⁺ detection.
Cross-Reactivity Profile of the TNPP-Based Ru³⁺ Sensor
To assess its selectivity, the TNPP-based sensor was tested against a range of potentially interfering metal ions. The following table summarizes the observed fluorescence quenching in the presence of various cations at the same concentration as Ru³⁺.
| Interfering Ion | Fluorescence Quenching (%) |
| Ru³⁺ | ~90% |
| Hg²⁺ | < 5% |
| Ag⁺ | < 5% |
| Co²⁺ | < 5% |
| Cd²⁺ | < 5% |
| Ni²⁺ | < 5% |
| Cr³⁺ | < 5% |
| Fe³⁺ | < 5% |
| Cu²⁺ | < 5% |
| Zn²⁺ | < 5% |
Illustrative data based on findings reported in scientific literature.[4]
As the data indicates, the TNPP-based sensor exhibits high selectivity for Ru³⁺ over a wide range of common metal ions.
Alternative Ru³⁺ Sensing Technologies: A Comparison
While the TNPP-based sensor shows promise, it is essential to compare its performance with other available methods for Ru³⁺ detection.
| Sensor Type | Principle | Advantages | Disadvantages | Reported Cross-Reactivity |
| TNPP-Based Sensor | Fluorescence Quenching | High selectivity, good sensitivity. | Potential for interference from other quenching agents. | Minimal interference from common metal ions.[4] |
| Rhodamine-Based Fluorescent Probe | Spirolactam Ring Opening | "Turn-on" fluorescence, high sensitivity. | Can be sensitive to pH changes. | May show cross-reactivity with other trivalent cations like Fe³⁺ and Cr³⁺. |
| Electrochemical Sensor (e.g., modified glassy carbon electrode) | Voltammetry | High sensitivity, potential for miniaturization. | Susceptible to electrode fouling, potential interference from electroactive species. | Can be affected by the presence of other heavy metals depending on the modifying agent. |
II. TNPP-Based Sensor for Lead (Pb²⁺) Detection: A Comparative Analysis
Lead is a highly toxic heavy metal, and its detection in environmental and biological samples is of utmost importance.
TNPP-Based Optical Sensor for Pb²⁺
TNPP has also been investigated as a sensing material for the recognition of Pb²⁺ ions.[5] The interaction between Pb²⁺ and the nitro groups on the periphery of the TNPP molecule is proposed to cause a change in the absorption spectrum, allowing for colorimetric detection.[5]
Sensing Mechanism: Colorimetric Shift
The coordination of Pb²⁺ ions with the nitro groups of TNPP perturbs the electronic structure of the porphyrin macrocycle, leading to a shift in the Soret and Q bands in the UV-Vis absorption spectrum. This spectral shift results in a visible color change.
Figure 3: Experimental workflow for assessing sensor cross-reactivity.
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the TNPP sensor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target analyte (e.g., 1 mM RuCl₃ or Pb(NO₃)₂ in deionized water).
-
Prepare stock solutions of a panel of potential interfering ions (e.g., 10 mM solutions of various metal salts).
-
Prepare a buffer solution to maintain a constant pH throughout the experiment (e.g., 10 mM HEPES, pH 7.4).
-
-
Measurement of Blank and Analyte Response:
-
In a cuvette, mix the TNPP sensor solution with the buffer to a final desired concentration.
-
Record the baseline absorbance or fluorescence spectrum (this is the blank).
-
Add a known concentration of the target analyte to the cuvette and record the spectral change.
-
-
Interference Study:
-
To separate cuvettes containing the TNPP sensor and buffer, add each of the potential interfering ions individually at a concentration significantly higher than that of the target analyte (e.g., 10-fold or 100-fold excess).
-
Record the spectral change for each interfering ion.
-
To a cuvette containing the TNPP sensor, buffer, and the target analyte, add each of the potential interfering ions.
-
Record the spectral change to observe if the presence of the interferent affects the sensor's response to the target analyte.
-
-
Data Analysis:
-
Calculate the change in absorbance or fluorescence intensity for the target analyte and each interfering ion.
-
The selectivity coefficient (K) can be calculated using the following formula for a fluorescent sensor (a similar approach can be used for absorbance data): K = (Response to Interferent) / (Response to Analyte) where the responses are measured at the same concentration for both the analyte and the interferent.
-
Conclusion
This compound-based sensors offer a promising platform for the detection of metal ions such as Ru³⁺ and Pb²⁺. Their performance, particularly in terms of cross-reactivity, is a critical consideration for their practical application. This guide has provided a comparative analysis of TNPP-based sensors with alternative technologies, highlighting their respective advantages and limitations.
For Ru³⁺ detection, the TNPP-based fluorescent sensor demonstrates excellent selectivity over a range of common metal ions. In the case of Pb²⁺ detection, while the TNPP-based colorimetric sensor is a simple and cost-effective option, it may exhibit some cross-reactivity with other heavy metal ions. The choice of the most suitable sensor will ultimately depend on the specific requirements of the application, including the sample matrix, the required sensitivity and selectivity, and cost considerations.
By following a rigorous and standardized experimental protocol for evaluating cross-reactivity, researchers can confidently select the most appropriate sensing technology for their needs, ensuring the generation of accurate and reliable data.
References
- Guedes, A. F. S., et al. (2020). Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. Molecules, 25(16), 3584.
- Xu, X., et al. (2019). Nanoparticle-Based Sensors for Heavy Metal Ion Detection. Inorganic Chemistry Frontiers, 6(7), 1637-1650.
- Li, T., et al. (2015). A DNAzyme-based fluorescent sensor for lead ions. Biosensors and Bioelectronics, 68, 204-210.
- Clinical and Laboratory Standards Institute. (2018). Interference Testing in Clinical Chemistry; Approved Guideline—Third Edition (EP07-A3). CLSI.
- Kangwanwong, T., et al. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(3), 278-282.
- Wang, J. (2000). Anodic stripping voltammetry. Electroanalytical Methods, 2, 85-103.
- Rusli, R., et al. (2016). Synthesis of Tetra(m-nitrophenyl)porphyrin as Sensing Material for Recognition of Lead(II) Ion. Malaysian Journal of Chemistry, 18(2), 82-89.
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CLSI. EP07: Interference Testing in Clinical Chemistry, 3rd Edition. Available from: [Link]
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Sun Diagnostics. Interference Testing: Tips for a Successful Screening Experiment. Available from: [Link]
- Zhang, Y., et al. (2023).
- Barroso, M. F., et al. (2020). Comparative Study of Methods that Detect Levels of Lead and its Consequent Toxicity in the Blood. Applied Sciences, 10(16), 5434.
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Lenntech. Lead Testing Methods, An Overview of Common Analytical Techniques. Available from: [Link]
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MDPI. Ruthenium-Based Sensors. Available from: [Link]
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National Center for Biotechnology Information. Highly selectively monitoring heavy and transition metal ions by a fluorescent sensor based on dipeptide. Available from: [Link]
- Anzenbacher Jr, P., et al. (2010). A practical approach to optical cross-reactive sensor arrays. Chemical Society Reviews, 39(10), 3954-3979.
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Clinical and Laboratory Standards Institute. EP07-Ed3 (R2022): Interference Testing In Chemistry. Available from: [Link]
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Royal Society of Chemistry. Recognition, mechanistic investigation and applications for the detection of biorelevant Cu2+/Fe2+/Fe3+ ions by ruthenium(ii)-polypyridyl based fluorescent sensors. Available from: [Link]
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ResearchGate. Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. Available from: [Link]
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Kangwanwong, T., et al. (2012). Using 5,10,15,20-tetra(4-nitrophenyl)porphyrin as a fluorescent chemosensor to determine Ru3+. ScienceAsia, 38(3), 278-282. Available from: [Link]
- O'Malley, J. (2003). Optical Chemical Sensors. Chemical Reviews, 103(5), 1659-1708.
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Rusli, R., et al. (2016). Synthesis of Tetra(m-nitrophenyl)porphyrin as Sensing Material for Recognition of Lead(II) Ion. Malaysian Journal of Chemistry, 18(2), 82-89. Available from: [Link]
- Li, H., et al. (2020). Recent Advances in Porphyrin-Based Materials for Metal Ions Detection. International Journal of Molecular Sciences, 21(16), 5839.
- Claveau, C., et al. (2022). Performance comparison between electrochemical and semiconductors sensors for the monitoring of O3. Atmospheric Measurement Techniques Discussions, 1-21.
- Anzenbacher Jr, P., et al. (2021). Optical Cross-Reactive Sensor Arrays. Analysis & Sensing, 1(1), 6-8.
- Nishimura, T., et al. (2017). A multicolor and ratiometric fluorescent sensing platform for metal ions based on arene–metal-ion contact. Scientific Reports, 7(1), 1-9.
- Luguya, R., et al. (2004). Novel substitution reactions of 5-(4-Nitrophenyl)-10,15,20-triphenyl-porphyrin with nucleophilic reagents. Tetrahedron Letters, 45(14), 2757-2763.
- Amato, J., et al. (2022). 5,10,15,20-Tetrakis-(4-(3-carbamoyl-pyridyl)-methylphenyl)porphyrin Bromide. Molbank, 2022(2), M1367.
- Kim, D., et al. (2024). Selective fluorescent probe for Tl3+ ions through metal-induced hydrolysis and its application for direct assay of artificial urine. RSC advances, 14(5), 3236-3241.
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A Comparative Guide to the Electronic Properties of Substituted Tetraphenylporphyrins: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular design and therapeutic development, porphyrins and their derivatives stand out for their versatile electronic properties and significant potential in applications ranging from photodynamic therapy to catalysis. Understanding how chemical modifications to the porphyrin macrocycle influence its electronic behavior is paramount for designing bespoke molecules with tailored functionalities. This guide, grounded in Density Functional Theory (DFT) studies, offers a comparative analysis of the electronic properties of a series of para-substituted tetraphenylporphyrins (H₂TPP-X), providing both a theoretical framework and practical computational insights for researchers in the field.
The Significance of Substituent Effects on Tetraphenylporphyrin's Electronic Landscape
The tetraphenylporphyrin (TPP) molecule, with its extended π-conjugated system, is a fascinating scaffold for chemical modification. The introduction of substituent groups at the para-positions of the meso-phenyl rings can dramatically alter the molecule's electronic properties. These changes are primarily governed by the electron-donating or electron-withdrawing nature of the substituents, which modulate the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies that the molecule can be more easily excited, influencing its absorption spectrum and chemical reactivity. Electron-donating groups (EDGs) tend to increase the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups (EWGs) tend to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, which can also result in a modified HOMO-LUMO gap. These substituent-induced modifications are key to fine-tuning the photophysical and electrochemical characteristics of TPPs for specific applications.
Unveiling Electronic Trends: A Comparative DFT Analysis
To provide a quantitative comparison, we present DFT-calculated electronic properties for a series of para-substituted tetraphenylporphyrins (H₂TPP-X), where X represents various electron-donating and electron-withdrawing groups. The following data was obtained from calculations performed at the B3LYP/6-31G(d) level of theory, a widely used and reliable method for such systems.
| Substituent (X) | Nature | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| -NH₂ | Strong Electron-Donating | -5.01 | -2.15 | 2.86 |
| -OH | Electron-Donating | -5.25 | -2.23 | 3.02 |
| -CH₃ | Weak Electron-Donating | -5.39 | -2.31 | 3.08 |
| -H | Reference | -5.52 | -2.38 | 3.14 |
| -F | Weak Electron-Withdrawing | -5.61 | -2.45 | 3.16 |
| -Cl | Weak Electron-Withdrawing | -5.64 | -2.49 | 3.15 |
| -CN | Strong Electron-Withdrawing | -5.89 | -2.78 | 3.11 |
| -NO₂ | Strong Electron-Withdrawing | -6.01 | -2.95 | 3.06 |
Table 1: Calculated HOMO, LUMO, and HOMO-LUMO gap energies for a series of para-substituted tetraphenylporphyrins (H₂TPP-X) at the B3LYP/6-31G(d) level of theory. Data sourced from da Silva et al. (2022).
As the data illustrates, the introduction of electron-donating groups such as -NH₂, -OH, and -CH₃ leads to a destabilization (increase in energy) of the HOMO level and a decrease in the HOMO-LUMO gap compared to the unsubstituted H₂TPP. This is consistent with the enhanced electron density in the porphyrin macrocycle. Conversely, electron-withdrawing groups like -CN and -NO₂ stabilize (lower in energy) both the HOMO and LUMO levels, with a more pronounced effect on the LUMO, leading to a nuanced modulation of the energy gap.
These shifts in frontier orbital energies directly impact the electronic absorption spectra of the porphyrins. A smaller HOMO-LUMO gap generally correlates with a red-shift (bathochromic shift) in the characteristic Q and Soret bands of the porphyrin's UV-Vis spectrum. This is because less energy is required to excite an electron from the HOMO to the LUMO. Time-Dependent DFT (TD-DFT) is a powerful tool for simulating these spectra and predicting the absorption wavelengths.
Experimental Protocol: A Step-by-Step Guide to DFT and TD-DFT Calculations
For researchers looking to perform their own computational studies on substituted porphyrins, the following protocol outlines a standard workflow using the Gaussian software package.
Part 1: Geometry Optimization
The first crucial step is to obtain the optimized ground-state geometry of the molecule.
Caption: Workflow for Geometry Optimization.
-
Build the Initial Molecular Structure: Construct the 3D model of the substituted tetraphenylporphyrin using a molecular modeling program like GaussView.
-
Prepare the Gaussian Input File: Create an input file (.gjf or .com) with the molecular coordinates and specify the calculation parameters. For a typical geometry optimization, the route section would look like this:
-
#p: Requests "pretty" (more readable) output.
-
Opt: Specifies a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm that the structure is a true energy minimum.
-
B3LYP/6-31G(d): Selects the Becke, 3-parameter, Lee-Yang-Parr hybrid functional with the 6-31G(d) basis set. This is a good starting point for many organic molecules.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output: After the calculation is complete, check the output file (.log or .out). The absence of imaginary frequencies confirms that the optimized structure is a stable minimum. The output will also contain the final optimized coordinates and the energies of the molecular orbitals (HOMO, LUMO, etc.).
Part 2: Simulating the UV-Vis Spectrum with TD-DFT
Once the optimized geometry is obtained, you can proceed to calculate the electronic transitions to simulate the UV-Vis spectrum.
Caption: Workflow for TD-DFT Calculation.
-
Prepare the TD-DFT Input File: Using the optimized coordinates from the previous step, create a new input file. The route section should be modified for a TD-DFT calculation:
-
TD(NStates=30): Requests a Time-Dependent DFT calculation to compute the first 30 excited states. The number of states can be adjusted depending on the desired spectral range.
-
-
Run the Calculation: Submit the input file to Gaussian.
-
Analyze the Output: The output file will contain a list of the calculated electronic transitions, their excitation energies (in eV and nm), and their oscillator strengths. The oscillator strength is a measure of the intensity of the absorption.
-
Visualize the Spectrum: The calculated excitation energies and oscillator strengths can be used to plot a simulated UV-Vis spectrum. This can be done using various software programs that can read Gaussian output files or by manually plotting the data with a Gaussian function applied to each transition to simulate band broadening.
Concluding Remarks
The electronic properties of tetraphenylporphyrins are highly tunable through the strategic introduction of substituents. DFT calculations provide a powerful and predictive tool for understanding and quantifying these effects, enabling the rational design of porphyrin-based molecules for a wide array of applications in medicine and materials science. By modulating the HOMO-LUMO gap through the choice of electron-donating or electron-withdrawing groups, researchers can fine-tune the absorption spectra and redox potentials to meet the specific demands of their target application. The computational protocols outlined in this guide offer a starting point for further in-silico exploration of this versatile class of molecules.
References
-
da Silva, G. F., de Oliveira, H. S., & de Almeida, K. J. (2022). A DFT study on the electronic and spectroscopic properties of para-substituted free-base tetraphenylporphyrins. Journal of Molecular Modeling, 28(5), 133. [Link]
A Comparative Guide to the Quantitative Analysis of Ruthenium(III) Using a 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin Chemosensor
This guide provides an in-depth, objective comparison of the 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) chemosensor for the quantitative analysis of Ruthenium(III) ions (Ru³⁺). We will explore the underlying scientific principles, present detailed experimental protocols, and benchmark its performance against established analytical techniques. This document is intended for researchers, scientists, and professionals in drug development and materials science who require sensitive and selective methods for metal ion detection.
The Analytical Challenge: Quantifying Ruthenium(III)
Ruthenium, a platinum group metal, is increasingly utilized in diverse, high-impact applications, from industrial catalysts and dye-sensitized solar cells to advanced anticancer agents.[1][2] However, this widespread use raises environmental and toxicological concerns, as ruthenium compounds can be toxic and tend to accumulate in bones.[1] Consequently, the development of reliable, sensitive, and accessible methods for the quantitative determination of Ru³⁺ is of paramount importance.
Traditional methods for Ru³⁺ detection, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), atomic absorption spectroscopy, and chromatography, offer high sensitivity but often require sophisticated instrumentation, complex sample preparation, and significant operational costs.[1] This creates a demand for simpler, more cost-effective analytical strategies. Porphyrin-based fluorescent chemosensors have emerged as a powerful alternative, leveraging their unique photophysical properties—including high absorption coefficients, tunable fluorescence, and excellent stability—for sensitive and selective metal ion detection.[1][3]
This guide focuses on a particularly effective chemosensor: this compound (TNPP). The strong electron-withdrawing nitro groups on its peripheral phenyl rings significantly influence its electronic properties, making it an ideal candidate for chemosensing applications.[4]
Synthesis and Characterization of the TNPP Chemosensor
The efficacy of any chemosensor begins with its reliable synthesis and purification. TNPP is synthesized via an acid-catalyzed condensation reaction between pyrrole and 4-nitrobenzaldehyde.
Experimental Protocol: Synthesis of TNPP
This protocol is adapted from a common synthetic route for meso-substituted porphyrins.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde and a stoichiometric equivalent of freshly distilled pyrrole.
-
Solvent and Catalyst: Add propionic acid to the flask to serve as both the solvent and the acid catalyst.
-
Condensation: Heat the mixture to reflux for approximately 30-60 minutes. The causality here is that the acidic, high-temperature conditions facilitate the electrophilic substitution of pyrrole onto the aldehyde's carbonyl carbon, followed by cyclization and oxidation to form the stable, aromatic porphyrin macrocycle.
-
Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature. The crude porphyrin product will precipitate out of the solution.
-
Purification:
Characterization
The synthesized TNPP should be characterized to confirm its identity and purity.
-
UV-Vis Spectroscopy: In a solvent like chloroform, TNPP exhibits a sharp and intense Soret band (or B band) around 423 nm and weaker Q bands in the 500-700 nm region (e.g., 513 nm).[1] These absorptions are characteristic of the π-π* transitions within the porphyrin's highly conjugated macrocycle.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Key signals include the β-pyrrolic protons appearing as a singlet around 8.8 ppm, the aromatic protons on the nitrophenyl groups appearing as doublets, and the N-H protons inside the porphyrin core appearing as a singlet in the upfield region (around -2.8 ppm) due to the macrocycle's ring current effect.[7]
Principle of Ru³⁺ Detection: A Fluorescence Quenching Mechanism
The detection of Ru³⁺ by TNPP operates on the principle of fluorescence quenching, a highly sensitive signaling mechanism.
When TNPP is excited with light of an appropriate wavelength, it emits fluorescence, typically with a maximum around 651 nm.[2] Upon the introduction of Ru³⁺ ions, a stable complex is formed through the coordination of the Ru³⁺ ion within the porphyrin's central cavity. This process is known as metallation.
The formation of the Ru-TNPP metalloporphyrin complex leads to a significant quenching (decrease) of TNPP's fluorescence intensity.[1][2] This quenching is the analytical signal that is directly proportional to the concentration of Ru³⁺. The mechanism is rooted in the heavy atom effect and altered electronic pathways in the metallated porphyrin, which promote non-radiative decay processes over fluorescent emission.
This complexation also induces noticeable changes in the UV-Vis absorption spectrum. The Soret band shifts from approximately 423 nm to 453 nm, and the Q bands also shift, indicating the formation of the new Ru-TNPP species.[1] Job's plot analysis confirms a 1:1 stoichiometric binding ratio between TNPP and Ru³⁺, with a high stability constant (Kstab) of 2.04 × 10⁸, indicating a strong and favorable binding interaction.[1][2][8]
Caption: Signaling mechanism of the TNPP chemosensor for Ru³⁺ detection.
Performance Analysis and Experimental Workflow
The analytical merit of the TNPP sensor is defined by its quantitative performance metrics, which demonstrate its suitability for real-world applications.
Experimental Protocol: Quantitative Analysis of Ru³⁺
-
Stock Solutions: Prepare a stock solution of the TNPP chemosensor (e.g., 25 µM) in a suitable organic solvent like acetonitrile or a solvent mixture. Prepare a separate stock solution of Ru³⁺.
-
Titration: In a series of cuvettes, place a fixed volume of the TNPP solution. Add increasing volumes of the Ru³⁺ stock solution to create a concentration gradient.
-
Measurement: Record the fluorescence emission spectrum for each sample (e.g., with excitation at the Soret band wavelength and emission scanned around 651 nm).
-
Calibration Curve: Plot the fluorescence quenching efficiency or the change in fluorescence intensity against the concentration of Ru³⁺. The resulting linear relationship forms the calibration curve for quantification. The regression equation y = 0.2362x + 0.6752 (R² = 0.9849) has been reported for this system, where y is the fluorescence quenching efficiency and x is the Ru³⁺ concentration.[1]
-
LOD Calculation: The limit of detection (LOD) is calculated based on the standard deviation of the blank, typically using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
Sources
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
As a Senior Application Scientist, I understand that groundbreaking research involves not only the synthesis and application of novel compounds but also a profound responsibility for their safe management from cradle to grave. 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP) is a valuable compound in materials science and catalysis, largely due to the strong electron-withdrawing properties of its four nitrophenyl groups.[1] However, these same functional groups necessitate a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step framework for the proper disposal of TNPP and its associated waste streams. Our objective is to empower you, the researcher, to manage this process with the highest standards of safety and environmental stewardship, ensuring compliance and building a culture of safety within your laboratory.
Part 1: Hazard Assessment & Characterization
Inferred Hazards: Based on data for analogous porphyrin compounds, TNPP should be handled as a substance that can cause skin, eye, and respiratory irritation.[2][3][4][5] Direct contact and inhalation of the dust should be avoided.[6]
The primary concern stems from the nitrophenyl moieties . Aromatic nitro compounds as a class are noted for their potential toxicity and environmental risk.[6][7] Therefore, all waste containing TNPP must be considered hazardous and must not be disposed of in standard trash or down the sanitary sewer.[8][9]
Hazard Summary Table:
| Hazard Type | Description | Primary Precaution |
| Skin/Eye Irritation | May cause irritation upon direct contact.[2][4] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory tract.[2][3] | Handle only in a well-ventilated area or chemical fume hood.[2][5] |
| Environmental Hazard | Potentially harmful to the environment; avoid release into soil or water.[2][6] | Collect all waste for disposal by a licensed hazardous waste facility. |
| Chemical Reactivity | While stable under normal conditions, nitro-aromatic compounds can pose reactivity risks. Avoid mixing with strong acids, bases, or reducing agents. | Segregate waste streams carefully.[10] |
Part 2: The Disposal Workflow: A Step-by-Step Guide
Proper disposal is a systematic process. The following steps provide a clear workflow from the point of waste generation to its final hand-off. This process is designed to comply with general principles outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]
Step 1: Waste Identification and Segregation
Immediately upon deciding a material containing TNPP is no longer needed, it must be classified as hazardous waste.
-
Action: Designate a specific "Satellite Accumulation Area" (SAA) in your lab for TNPP waste.[10][13] This must be at or near the point of generation and under the control of the laboratory staff.
-
Causality: Proper identification and segregation are the foundation of safe waste management. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.[10] Segregating TNPP waste prevents it from being inadvertently mixed with other streams.
Step 2: Personal Protective Equipment (PPE)
Before handling any TNPP waste, ensure you are wearing the appropriate PPE.
-
Action: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.[3][6] If handling fine powder outside of a fume hood, consider respiratory protection.
-
Causality: PPE is your primary line of defense against direct chemical exposure and the associated health risks of irritation and potential toxicity.[6]
Step 3: Containerization
Select the correct container for each type of TNPP waste.
-
Solid Waste (e.g., expired reagent, contaminated filter paper):
-
Action: If in its original container, ensure the cap is tight and the exterior is clean. If not, place it in a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE jar).
-
-
Liquid Waste (e.g., solutions from experiments, rinsate):
-
Contaminated Sharps (e.g., needles, contaminated glassware):
-
Causality: Proper containerization is critical to prevent leaks and spills. Using incompatible containers can cause them to degrade, leading to a release of hazardous material.[14] Keeping containers closed minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Step 4: Labeling
Accurate labeling is a legal and safety requirement.
-
Action: All waste containers must be clearly labeled with the words "Hazardous Waste" .[9] The label must also include the full chemical name—"this compound"—and list all other components (e.g., solvents) with their approximate concentrations.[13] Do not use abbreviations or chemical formulas.
-
Causality: Correct labeling ensures that anyone handling the container, from lab personnel to disposal technicians, understands its contents and associated dangers, ensuring it is managed safely throughout the disposal chain.
Step 5: Storage and Disposal Request
Store the labeled waste in your designated SAA.
-
Action: Place the sealed and labeled containers in the SAA, ensuring they are stored in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[13] When the container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.
-
Causality: The SAA provides a secure, controlled location for the short-term accumulation of waste. Following your institution's EHS procedures is the only approved method for transferring the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring regulatory compliance.[11]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing different forms of TNPP waste.
Caption: Workflow for the safe disposal of TNPP waste streams.
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don appropriate PPE, including gloves, safety goggles, and a lab coat.[2]
-
Containment: For a solid spill, prevent the dust from becoming airborne. For a liquid spill, use a spill absorbent kit or vermiculite to dike the spill and prevent it from spreading or entering a drain.[2]
-
Clean-Up: Carefully sweep or scoop the solid material into a designated waste container.[2] For absorbed liquids, scoop the material into a waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Dispose: Seal, label, and dispose of all cleanup materials as hazardous waste through your EHS office.
By adhering to this structured protocol, you not only ensure the safe and compliant disposal of this compound but also contribute to a robust safety culture that is the bedrock of innovative and responsible science.
References
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5,10,15,20-(tetra-4-nitrophenyl)porphyrin - ChemBK. ChemBK. Available at: [Link]
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5,10,15,20-tetra(4-carboxyphenyl) porphyrin - SUNUM e-store. Sabancı University Nanotechnology Research and Application Center. Available at: [Link]
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This compound | C44H26N8O8 | CID 135466877 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. ETH Zürich. Available at: [Link]
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5, 10, 15, 20-Tetrakis(4-nitrophenyl)porphyrin, min 98%, 100 mg. American Elements. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
This document provides essential safety and handling protocols for 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin. As a Senior Application Scientist, my objective is to offer not just procedural steps, but the underlying scientific rationale to ensure your work is conducted with the highest degree of safety and integrity. This guide is designed for researchers, scientists, and drug development professionals.
Immediate Safety Briefing: The First 60 Seconds
Before entering the laboratory to handle this compound, ensure you are familiar with its primary hazards. This compound, a brown to reddish-brown solid, is classified with potential health risks that demand immediate respect and precaution.[1]
Primary Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation: Poses a significant risk of serious damage if it comes into contact with the eyes.[2][3]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[2][3]
Due to these hazards, specific personal protective equipment (PPE) is mandatory. Do not handle this chemical without the following minimum protection.
Hazard Analysis: Understanding the "Why"
The hazard profile of this compound stems from two key features of its molecular structure: the large, aromatic porphyrin core and the four peripheral nitrophenyl groups.
-
Porphyrin Core: Porphyrins are generally stable, but their fine, crystalline nature can lead to the formation of airborne dust, which is an inhalation hazard.[3]
-
Nitrophenyl Groups: The presence of four nitroaromatic substituents is a significant factor. Aromatic nitro compounds are reactive and can pose several risks. While this specific porphyrin is not rated as explosive, it is crucial to handle it with care, as nitro-compounds, as a class, can be energetic.[4] Furthermore, many nitroaromatic compounds are known irritants.
This dual-source of potential hazard—a respirable powder form and chemically reactive functional groups—justifies the stringent PPE and handling protocols that follow.
Personal Protective Equipment (PPE) Specification
The selection of PPE is not merely a checklist item; it is your primary defense against chemical exposure. The following table details the required equipment, chosen to counteract the specific hazards of this compound.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Goggles: Must be tightly fitting and conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against dust particles.[2][5] Face Shield: Recommended to be worn over goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[6][7] |
| Hand | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Material: Nitrile gloves offer excellent protection against many solvents and bases.[6] For handling nitro-compounds, butyl rubber gloves are also a robust choice.[8] Inspection: Always inspect gloves for tears or punctures before use.[9] |
| Body | Laboratory Coat & Chemical-Resistant Apron | Lab Coat: A standard, full-sleeved lab coat is the minimum requirement. Apron: A chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills. |
| Respiratory | NIOSH-approved Respirator | When to Use: A respirator is necessary if work cannot be confined to a fume hood, if dust is generated, or if you experience any respiratory irritation.[2] Type: A full-face respirator provides the highest level of protection for both the respiratory system and the eyes.[2] An N95-rated dust mask may be sufficient for minor, low-dust transfers inside a certified chemical fume hood. |
| Foot | Closed-toe, Chemical-Resistant Shoes | Protects feet from spills. Safety footwear should be chemically resistant.[6][7] |
Operational Protocol: A Step-by-Step Guide for Safe Handling
This protocol provides a self-validating workflow. Each step is designed to minimize exposure and maintain a controlled environment.
4.1. Preparation & Pre-Handling Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble All Materials: Before bringing the porphyrin container into the hood, place all necessary equipment (spatulas, weigh boats, solvent wash bottles, waste container) inside the hood to minimize traffic in and out of the controlled workspace.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.
4.2. Weighing and Transfer
-
Work Within a Fume Hood: All handling of the solid this compound must be performed inside a certified chemical fume hood to control dust and vapor.[2]
-
Grounding: If transferring large amounts of the solid, ground the container and receiving vessel to prevent static discharge.
-
Gentle Handling: Open the container slowly. Use a clean spatula to carefully transfer the solid to a weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping or rapid scraping.
-
Immediate Sealing: Close the primary container tightly as soon as the transfer is complete.[2]
4.3. Post-Handling & Workstation Decontamination
-
Clean Equipment: Decontaminate the spatula and any other reusable equipment by rinsing with an appropriate solvent (e.g., dichloromethane or THF, depending on your experimental procedure) inside the fume hood. Collect all rinsate in a designated hazardous waste container.
-
Wipe Surfaces: Wipe down the surfaces of the fume hood with a solvent-dampened cloth to collect any residual dust. Dispose of the cloth in the solid hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, then lab coat. Wash hands thoroughly with soap and water after removing all PPE.[2]
Emergency Procedures: Spill & Exposure Response
5.1. Small Spill (Inside Fume Hood)
-
Containment: Ensure the fume hood sash is in the lowest practical position.
-
Cleanup: Gently cover the spill with an absorbent material.[10] Moisten the absorbent material slightly with water to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[5]
-
Decontaminate: Wipe the area with a solvent-soaked cloth and dispose of it as hazardous waste.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if you feel unwell.[2][3]
Waste Disposal Plan
Improper disposal of this compound and associated waste can pose a significant environmental and safety risk.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the relevant hazard symbols.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted chemical. Place all solid waste in a dedicated, sealed, and properly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing the porphyrin and rinsates from cleaning should be collected in a separate, sealed, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Compliance: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2] Given the nitro-compound classification, there may be specific protocols to prevent hazardous reactions; consult your EHS office for guidance.[4]
Visualized Workflow: Safe Handling Protocol
The following diagram illustrates the critical path for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- Echemi. (n.d.). 5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin Safety Data Sheets.
- SUNUM e-store. (2022). 5,10,15,20-tetra(4-carboxyphenyl) porphyrin Safety Data Sheet.
- Luguya, R., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron, 60(12), 2757–2763.
- BeanTown Chemical. (n.d.). 5, 10, 15, 20-Tetrakis(4-nitrophenyl)porphyrin, min 98%, 100 mg.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
